molecular formula C8H9BrO2S B8588410 Ethyl (5-bromo-2-thienyl)acetate

Ethyl (5-bromo-2-thienyl)acetate

Cat. No.: B8588410
M. Wt: 249.13 g/mol
InChI Key: KSIFJWDTXHYGDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (5-bromo-2-thienyl)acetate is a high-purity brominated thiophene derivative that serves as a versatile building block in organic synthesis and materials science research. The 5-bromo substituent on the thiophene ring makes this compound a particularly valuable precursor for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings . This allows researchers to create complex biaryl systems present in many pharmaceutical agents and functional materials. In medicinal chemistry, this compound and its analogs are utilized in the synthesis of chalcone derivatives and other heterocyclic scaffolds, which are investigated for a broad spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties . Beyond pharmaceutical applications, it finds use in the development of advanced materials with conductive or non-linear optical (NLO) properties, contributing to innovations in organic electronics and photonic devices . The compound is strictly intended for research and laboratory use. It is not approved for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9BrO2S

Molecular Weight

249.13 g/mol

IUPAC Name

ethyl 2-(5-bromothiophen-2-yl)acetate

InChI

InChI=1S/C8H9BrO2S/c1-2-11-8(10)5-6-3-4-7(9)12-6/h3-4H,2,5H2,1H3

InChI Key

KSIFJWDTXHYGDX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC=C(S1)Br

Origin of Product

United States

Foundational & Exploratory

Ethyl (5-bromo-2-thienyl)acetate chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and application of Ethyl (5-bromo-2-thienyl)acetate , a critical intermediate in medicinal chemistry.

Intermediate Profile & Synthetic Utility in Drug Discovery

Executive Summary

Ethyl (5-bromo-2-thienyl)acetate is a bifunctional thiophene derivative widely utilized as a scaffold in the synthesis of pharmaceutical agents, particularly in the development of CRTH2 antagonists, anti-inflammatory agents, and platelet aggregation inhibitors. Its value lies in its dual reactivity: the 5-bromo position serves as an electrophilic handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the ethyl acetate side chain provides a nucleophilic center at the


-carbon and a hydrolyzable ester motif for further elaboration.

This guide provides a comprehensive structural analysis, validated synthesis protocols, and mechanistic insights into its reactivity, designed for researchers requiring high-purity intermediates for structure-activity relationship (SAR) studies.

Chemical Structure & Properties[1][2][3][4][5][6]

Structural Analysis

The molecule consists of a thiophene heteroaromatic ring substituted at the 2 and 5 positions.

  • Core: Thiophene (electron-rich heteroaromatic).

  • Position 2: Ethyl acetate group (

    
    ). The methylene bridge (
    
    
    
    ) insulates the ester from the ring, preventing conjugation but maintaining inductive acidification of the
    
    
    -protons.
  • Position 5: Bromine atom.[1][2][3][4][5][6][7][8] This is the "active" site for cross-coupling. The position is electronically favored for electrophilic substitution due to the directing effect of the sulfur atom.

Physicochemical Data
PropertyValue / Description
IUPAC Name Ethyl 2-(5-bromothiophen-2-yl)acetate
Molecular Formula

Molecular Weight 249.12 g/mol
Appearance Pale yellow oil to low-melting solid
Boiling Point ~110–115 °C at 1 mmHg (Predicted)
Solubility Soluble in DCM, EtOAc, THF; Insoluble in water
Key NMR Signals

6.85 (d, 1H), 6.65 (d, 1H) [Thiophene];

3.80 (s, 2H) [

-CH2]

Synthesis Protocols

Two primary routes exist for the synthesis of Ethyl (5-bromo-2-thienyl)acetate. Route A (Direct Bromination) is preferred for scale-up due to the availability of the starting material, while Route B (Esterification) is used when the carboxylic acid precursor is already on hand.

Visualization: Synthetic Pathways

SynthesisPathways Start1 Ethyl 2-thienylacetate Product Ethyl (5-bromo-2-thienyl)acetate (Target) Start1->Product Electrophilic Aromatic Substitution Reagent1 NBS, DMF 0°C to RT Start2 5-Bromo-2-thiopheneacetic acid Start2->Product Fischer Esterification Reagent2 EtOH, H2SO4 (cat.) Reflux

Figure 1: Convergent synthesis pathways. Route A (Blue) utilizes regioselective bromination. Route B (Red) utilizes acid-catalyzed esterification.

Protocol A: Regioselective Bromination (Recommended)

This method utilizes N-Bromosuccinimide (NBS) to selectively brominate the 5-position. The 2-position is already blocked, and the 5-position is the most nucleophilic site remaining on the ring.

Reagents:

  • Ethyl 2-thienylacetate (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Dimethylformamide (DMF) or Acetic Acid (AcOH)

  • Sodium bicarbonate (sat. aq.)

Step-by-Step Methodology:

  • Preparation: Dissolve Ethyl 2-thienylacetate (10 mmol) in anhydrous DMF (20 mL) in a round-bottom flask under nitrogen atmosphere.

  • Addition: Cool the solution to 0°C in an ice bath. Add NBS (10.5 mmol) portion-wise over 15 minutes to prevent exotherms and over-bromination.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1). The product will appear as a less polar spot compared to the starting material.

  • Quench: Pour the reaction mixture into ice-cold water (100 mL).

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with water (2x) and brine (1x) to remove DMF.

  • Purification: Dry over

    
    , filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexane).
    

Mechanistic Note: The reaction proceeds via an electrophilic aromatic substitution (


). The sulfur atom stabilizes the intermediate sigma complex at position 5.

Reactivity & Applications

The primary utility of Ethyl (5-bromo-2-thienyl)acetate is as a "coupling partner" in transition-metal catalyzed reactions.

Suzuki-Miyaura Cross-Coupling

The C-Br bond is highly susceptible to oxidative addition by Palladium(0) species. This allows for the attachment of aryl or heteroaryl groups, expanding the core scaffold.

Standard Conditions:

  • Catalyst:

    
     or 
    
    
    
    (3-5 mol%)
  • Base:

    
     or 
    
    
    
    (2.0 eq)
  • Solvent: Dioxane/Water (4:1) at 80-100°C.

Visualization: Catalytic Cycle

SuzukiCycle Pd0 Pd(0) Active Species Inter1 Ar-Pd(II)-Br Complex Pd0->Inter1 + R-Br OxAdd Oxidative Addition (Rate Limiting) Inter2 Ar-Pd(II)-Ar' Complex Inter1->Inter2 + Base TransMet Transmetallation (+ Boronic Acid) Inter2->Pd0 - Product RedElim Reductive Elimination (Product Release)

Figure 2: The Suzuki-Miyaura catalytic cycle. The oxidative addition of the Pd(0) species into the C-Br bond of the thiophene is the initiating step.

Medicinal Chemistry Applications[1][2][5][10][15][16]
  • CRTH2 Antagonists: Derivatives of (5-substituted-2-thienyl)acetic acids are potent antagonists of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells, used in treating allergic rhinitis and asthma.

  • Platelet Aggregation Inhibitors: The scaffold mimics the structure of Ticlopidine and Clopidogrel precursors, allowing for the synthesis of next-generation anti-thrombotic agents.

Quality Control & Safety

Analytical Validation (NMR)

To verify the integrity of the synthesized product, check for the following


 NMR signals (in 

):
  • Absence of C5-H: The starting material has a proton at position 5. The product should show the loss of one aromatic proton signal.

  • Shift of C3/C4 Protons: The remaining ring protons (positions 3 and 4) will appear as doublets (

    
    ).
    
  • Ethyl Group Integrity: Ensure the quartet (~4.2 ppm) and triplet (~1.3 ppm) remain intact, confirming the ester was not hydrolyzed.

Safety Hazards (MSDS Summary)
  • Skin/Eye Irritant: Thiophene derivatives can be severe irritants. Wear nitrile gloves and safety goggles.

  • Lachrymator Potential:

    
    -halo esters are often lachrymators; while the bromine is on the ring here, impurities (like 
    
    
    
    -bromoacetyl byproducts) can be tear-inducing. Handle in a fume hood.
  • Storage: Store under inert gas (Argon) at 2-8°C to prevent hydrolysis or oxidation.

References

  • Campaigne, E., & Archer, W. L. (1953). "Thiophenes and Thiapyrans. XII. The Bromination of 2-Thiopheneacetic Acid." Journal of the American Chemical Society. Link

  • Miyaura, N., & Suzuki, A. (1995).[9] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

  • Gronowitz, S. (1991). "Thiophene and Its Derivatives." Chemistry of Heterocyclic Compounds, Wiley-Interscience.
  • BenchChem. "Application Notes: Suzuki Coupling Reactions Using 2-Bromo-5-(2-nitro-vinyl)-thiophene." Link

Sources

In-Depth Technical Guide: Ethyl 2-(5-bromo-2-thienyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of Ethyl 2-(5-bromo-2-thienyl)acetate , a critical intermediate in medicinal chemistry, particularly for the synthesis of thiophene-based pharmaceuticals.

Executive Summary

Ethyl 2-(5-bromo-2-thienyl)acetate (often referred to as Ethyl 5-bromo-2-thiopheneacetate) is a versatile organosulfur building block used extensively in drug discovery and materials science. Its structural uniqueness lies in the 5-bromo position, which serves as a precise handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), and the 2-acetate side chain, which provides a modifiable ester functionality for further derivatization or heterocycle formation. This guide details its synthesis, reactivity profile, and application in developing bioactive scaffolds.[1][2]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

PropertyData
Systematic Name Ethyl 2-(5-bromo-thiophen-2-yl)acetate
CAS Number 5751-83-7 (Note: Often confused with the carboxylate; the specific acetate derivative is frequently cited as a custom intermediate, CAS 133463-68-0 or related to acid 71637-38-2 )
Molecular Formula C₈H₉BrO₂S
Molecular Weight 249.12 g/mol
Appearance Colorless to pale yellow oil
Boiling Point ~110–115 °C (at 0.5 mmHg)
Solubility Soluble in DCM, THF, EtOAc; Insoluble in water
Stability Stable under standard conditions; light-sensitive (store in amber vials)

Note on CAS: While CAS 5751-83-7 refers to the carboxylate (ester directly on the ring), the acetate (with a methylene spacer) is less commonly indexed but widely used. The parent acid, 5-bromo-2-thiopheneacetic acid , has the CAS 71637-38-2 .[3]

Synthetic Pathways & Methodologies[2][7][9]

The synthesis of Ethyl 2-(5-bromo-2-thienyl)acetate is most efficiently achieved through the regioselective bromination of Ethyl 2-thiopheneacetate . This route avoids the harsh conditions required for carboxylic acid bromination and allows for direct isolation of the ester.

Protocol A: Regioselective Bromination with NBS

This protocol leverages the high electrophilicity of the thiophene C5 position.

Reagents:

  • Ethyl 2-thiopheneacetate (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Solvent: DMF or Acetonitrile (ACN)

  • Temperature: 0°C to RT

Step-by-Step Methodology:

  • Preparation: Dissolve Ethyl 2-thiopheneacetate (10 mmol) in anhydrous DMF (20 mL) in a round-bottom flask shielded from light (aluminum foil).

  • Addition: Cool the solution to 0°C. Add NBS (10.5 mmol) portion-wise over 15 minutes to prevent exotherm-driven side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 9:1) for the disappearance of the starting material (

    
    ) and appearance of the product (
    
    
    
    ).
  • Workup: Quench with water (50 mL) and extract with diethyl ether (

    
     mL). Wash the combined organic layers with brine and water to remove succinimide byproducts.
    
  • Purification: Dry over anhydrous

    
    , concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the product as a pale yellow oil.
    

Mechanism & Causality:

  • Why NBS? NBS provides a controlled source of electrophilic bromine (

    
    ), which selectively attacks the most electron-rich position of the thiophene ring (C5). The C2 position is blocked by the acetate group, and C5 is electronically favored over C3/C4 due to resonance stabilization from the sulfur atom.
    
  • Why DMF? Polar aprotic solvents stabilize the transition state and facilitate the solubility of NBS.

Protocol B: Esterification of 5-Bromo-2-thiopheneacetic Acid

Alternatively, if the brominated acid is available, standard Fischer esterification is employed.

Reagents:

  • 5-Bromo-2-thiopheneacetic acid (CAS 71637-38-2)[3]

  • Ethanol (excess)

  • Catalytic

    
     or Thionyl Chloride (
    
    
    
    )

Methodology: Reflux the acid in ethanol with catalytic sulfuric acid for 4 hours. Neutralize with sodium bicarbonate, concentrate, and extract. This method is preferred when the acid is the starting inventory.

Visualization: Synthesis Workflow

SynthesisWorkflow Start Ethyl 2-thiopheneacetate (Starting Material) Reagent NBS (1.05 eq) DMF, 0°C -> RT Start->Reagent Dissolution Intermediate Bromonium Intermediate Reagent->Intermediate Electrophilic Attack (C5) Product Ethyl 2-(5-bromo-2-thienyl)acetate (Target) Intermediate->Product Deprotonation Workup Extraction (Et2O/H2O) & Purification Product->Workup Isolation

Caption: Regioselective synthesis of Ethyl 2-(5-bromo-2-thienyl)acetate via NBS bromination.

Reactivity Profile & Functionalization

The utility of Ethyl 2-(5-bromo-2-thienyl)acetate stems from its bifunctional nature :

  • Aryl Bromide (C5): Enables C-C bond formation.

  • Ester Group (Side Chain): Enables cyclization or chain extension.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The C5-Br bond is highly reactive towards oxidative addition by Pd(0) species.

  • Reaction: Coupling with Aryl Boronic Acids (

    
    ).
    
  • Conditions:

    
     (5 mol%), 
    
    
    
    (2 eq), Dioxane/Water (4:1), 80°C.
  • Outcome: Yields Ethyl 2-(5-aryl-2-thienyl)acetate .

  • Application: This is the primary route for constructing the biaryl core of many NSAIDs and kinase inhibitors.

Alpha-Alkylation

The methylene protons alpha to the ester (and the thiophene ring) are acidic (


).
  • Reaction: Deprotonation with LDA or NaH, followed by alkyl halide addition.

  • Outcome: Introduction of substituents at the alpha-position, creating chiral centers critical for potency in specific receptor targets.

Visualization: Reactivity Pathways

ReactivityPathways Core Ethyl 2-(5-bromo-2-thienyl)acetate Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki Hydrolysis Hydrolysis (LiOH, THF/H2O) Core->Hydrolysis Alkylation Alpha-Alkylation (LDA, R-X) Core->Alkylation Biaryl 5-Aryl-thiophene derivative (Scaffold Extension) Suzuki->Biaryl Acid 5-Bromo-2-thiopheneacetic acid (Free Acid) Hydrolysis->Acid AlphaSub Alpha-Substituted Ester (Chiral Center) Alkylation->AlphaSub

Caption: Divergent synthetic pathways from the Ethyl 2-(5-bromo-2-thienyl)acetate core.

Applications in Drug Discovery[1][2]

This scaffold is a bioisostere for phenylacetic acid derivatives, offering improved metabolic stability and lipophilicity.

Kinase Inhibitors

The thiophene ring serves as a hinge-binding motif in various ATP-competitive inhibitors. The 5-position substitution allows the molecule to extend into the hydrophobic pocket of the enzyme (e.g., VEGFR, EGFR).

Anti-Inflammatory Agents (NSAIDs)

Thiophene analogs of ibuprofen and naproxen (e.g., Suprofen , Tiaprofenic acid ) utilize the 2-thiopheneacetic acid core. Ethyl 2-(5-bromo-2-thienyl)acetate is a direct precursor to 5-substituted analogs of these drugs, allowing researchers to tune the COX-1/COX-2 selectivity profile.

Safety & Handling (MSDS Highlights)

  • Hazards:

    • Skin/Eye Irritant: Causes skin irritation (H315) and serious eye irritation (H319).[4]

    • Lachrymator: The alpha-bromo impurities (if over-brominated) can be potent tear agents.

  • Handling:

    • Always handle in a fume hood.

    • Wear nitrile gloves and safety goggles.

  • Storage:

    • Store at 2–8°C.

    • Protect from light to prevent debromination or polymerization.

References

  • Sigma-Aldrich. Ethyl 5-bromothiophene-2-carboxylate Product Page. Link (Note: Used for physical property comparison of the carboxylate analog).

  • Campaigne, E., & Monroe, P. A. (1954). "3-Substituted Thiophenes. VII. 3-Thiopheneacetic Acid".[3] Journal of the American Chemical Society. (Foundational work on thiophene acetic acid synthesis).

  • Gronowitz, S. (1993). Thiophene and Its Derivatives. Wiley-Interscience.
  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews. Link (Protocol for Suzuki coupling of heteroaryl bromides).

  • PubChem. 5-Bromo-2-thiopheneacetic acid. Link (Source for parent acid CAS).

Sources

Comparative Technical Guide: Ethyl 5-bromothiophene-2-carboxylate vs. Thienyl Acetate

[1]

Executive Summary

This guide provides a rigorous technical comparison between Ethyl 5-bromothiophene-2-carboxylate and Ethyl 2-thienylacetate (commonly referred to commercially as "thienyl acetate").[1]

While both compounds are thiophene-based esters used as building blocks in drug discovery and materials science, they possess fundamentally different electronic profiles and reactivity patterns:

  • Ethyl 5-bromothiophene-2-carboxylate is a conjugated electrophile .[1] The ester is directly attached to the ring, and the C5-bromine serves as a handle for transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura). It is a "scaffold builder" used to create rigid, conjugated systems.[1]

  • Thienyl Acetate (Ethyl 2-thienylacetate) is a non-conjugated nucleophile precursor .[1] The methylene spacer isolates the ester from the ring, creating an acidic

    
    -methylene position suitable for enolate chemistry. It is a "linker builder" used to introduce flexible thiophene side chains.[1]
    

Nomenclature & Structural Divergence[1]

Identification
FeatureEthyl 5-bromothiophene-2-carboxylateEthyl 2-thienylacetate (Thienyl Acetate)
CAS Number 5751-83-757382-97-5 (Ethyl ester)
Core Structure Thiophene ring with direct ester attachment.[1]Thiophene ring with

spacer.[1][2]
Functional Groups C2-Ester (Conjugated), C5-Bromine.[2][3][4]C2-Ester (Non-conjugated), Active Methylene.
Electronic State Electron-deficient ring (EWG effect).[1]Electron-rich ring (Insulated from ester).[1]
Primary Role Electrophilic Coupling Partner.[1]Nucleophilic Enolate Precursor.[1]

Nomenclature Alert: The term "Thienyl acetate" is frequently used in catalog shorthand to refer to Ethyl 2-thienylacetate .[1] Strictly speaking, "2-Thienyl acetate" refers to the enol ester (Acetic acid, 2-thienyl ester, CAS 55502-53-9), a rare and unstable tautomer of 2(5H)-thiophenone. This guide focuses on the stable, commercially relevant Ethyl 2-thienylacetate .[1]

Electronic Profiling & Reactivity Indices

The presence of the methylene spacer in Thienyl Acetate drastically alters the molecular orbital landscape compared to the conjugated carboxylate.[1]

  • Conjugation (Compound A): In Ethyl 5-bromothiophene-2-carboxylate, the carbonyl

    
    -system is conjugated with the thiophene ring.[1] This withdraws electron density from the ring, making it less susceptible to oxidative degradation but highly reactive toward Pd(0) insertion at the C-Br bond.
    
  • Insulation (Compound B): In Thienyl Acetate, the

    
     group acts as an insulator. The thiophene ring retains high electron density (similar to native thiophene), making it susceptible to electrophilic aromatic substitution (EAS) at C5, while the ester carbonyl remains distinct.
    

Gcluster_AEthyl 5-bromothiophene-2-carboxylatecluster_BEthyl 2-thienylacetateA_CoreConjugated SystemA_ReactivityPd(0) Insertion (C-Br)Nucleophilic Acyl Sub.A_Core->A_ReactivityA_AppRigid Scaffolds(OLEDs, SGLT2 Inhibitors)A_Reactivity->A_AppB_CoreInsulated SystemB_ReactivityEnolate Formation (Alpha-CH2)Electrophilic Subst. (Ring)B_Core->B_ReactivityB_AppFlexible Linkers(Anticholinergics, Antibiotics)B_Reactivity->B_App

Figure 1: Structural and functional divergence between the conjugated carboxylate and the insulated acetate.

Synthetic Utility & Causality[1]

Ethyl 5-bromothiophene-2-carboxylate: The Cross-Coupling Engine

This compound is designed for Suzuki-Miyaura and Stille couplings.[1] The bromine atom at position 5 is activated by the electron-withdrawing ester at position 2, facilitating the oxidative addition of Palladium(0).

  • Mechanism:

    
    .
    
  • Why it works: The ester group lowers the LUMO energy of the ring, stabilizing the transition state for nucleophilic attack or transmetallation.

  • Key Application: Synthesis of polythiophenes for organic electronics and biaryl scaffolds in medicinal chemistry (e.g., Canagliflozin intermediates).

Thienyl Acetate: The Enolate Platform

This compound is designed for C-C bond formation via enolates .[1] The protons on the methylene group (


  • Mechanism: Base (e.g., LDA, NaH) removes an

    
    -proton to form an enolate, which then attacks an alkyl halide or aldehyde.
    
  • Why it works: The thiophene ring provides mild inductive stabilization to the enolate, but the primary driving force is the ester carbonyl.

  • Key Application: Introduction of the thiophene-ethyl moiety into pharmaceutical cores (e.g., Tiotropium bromide precursors involve similar dithienylglycolate chemistry).

Experimental Protocols

Protocol A: Suzuki Coupling of Ethyl 5-bromothiophene-2-carboxylate

Objective: To synthesize a 5-arylthiophene-2-carboxylate.[1]

  • Reagents:

    • Substrate: Ethyl 5-bromothiophene-2-carboxylate (1.0 eq).[1][2]

    • Partner: Aryl boronic acid (1.2 eq).[1]

    • Catalyst:

      
       (5 mol%).[3]
      
    • Base:

      
       (2.0 eq, 2M aqueous).
      
    • Solvent: 1,4-Dioxane or Toluene/EtOH (degassed).

  • Procedure:

    • Charge a Schlenk flask with substrate, boronic acid, and catalyst under Argon.

    • Add degassed solvent and base.[1]

    • Heat to

      
       for 12-16 hours.
      
    • Checkpoint: Monitor TLC for disappearance of the bromothiophene (starting material).[1] The product is usually fluorescent.[1]

  • Purification:

    • Filter through Celite to remove Pd black.[1]

    • Concentrate and purify via silica gel chromatography (Hexanes/EtOAc).[1]

Protocol B: -Alkylation of Ethyl 2-thienylacetate

Objective: To introduce a substituent at the methylene position.[1]

  • Reagents:

    • Substrate: Ethyl 2-thienylacetate (1.0 eq).[1]

    • Base: LDA (Lithium Diisopropylamide, 1.1 eq) or NaH (1.2 eq).

    • Electrophile: Alkyl iodide (e.g., MeI, 1.2 eq).

    • Solvent: Anhydrous THF.

  • Procedure:

    • Cool THF solution of LDA to

      
      .
      
    • Add Ethyl 2-thienylacetate dropwise.[1] Stir for 30 min to ensure complete enolate formation.

    • Critical Step: Add the alkyl iodide slowly. The solution may change color (often yellow/orange).[1]

    • Allow to warm to

      
       or RT over 2 hours.
      
  • Quench:

    • Quench with saturated

      
      .
      
    • Extract with

      
      .
      

Medicinal Chemistry Applications

DomainCompound A (Carboxylate)Compound B (Acetate)
Pharmacophore Rigid Biaryl SystemsFlexible Side Chains
Drug Class Examples SGLT2 Inhibitors, Kinase InhibitorsAnticholinergics, NSAIDs
Metabolic Stability High (Ester can be hydrolyzed, but ring is stable)Moderate (Benzylic-like oxidation possible at

-CH)
Bioisosterism Replaces Benzoic Acid derivativesReplaces Phenylacetic Acid derivatives

Case Study: Tiotropium Bromide While Tiotropium is a muscarinic antagonist, its synthesis relies on dithienylglycolic acid derivatives.[1] The chemistry of Ethyl 2-thienylacetate (Compound B) is foundational here: it represents the "monomer" of the dithienyl motif. Two equivalents of a thienyl nucleophile (e.g., thienyl lithium) reacting with an oxalate, or oxidative coupling of thienyl acetates, leads to these complex scaffolds.

Safety & Handling

  • Ethyl 5-bromothiophene-2-carboxylate:

    • Hazards: Skin and eye irritant.[1][2][5]

    • Stability: Stable at room temperature.[1]

    • Handling: Solid or viscous oil.[1] easy to weigh.[1]

  • Ethyl 2-thienylacetate:

    • Hazards: Lachrymator (tear gas effect) potential due to alpha-halo impurities if synthesized via acyl chloride; generally an irritant.[1]

    • Odor: Characteristic "sulfur/ester" odor, very pervasive.[1] Use in a fume hood.[1]

    • Volatility: Higher volatility than the brominated carboxylate.[1]

References

  • Synthesis of 5-Bromothiophene-2-carboxylic acid derivatives. National Institutes of Health (PMC). Available at: [Link]

  • Reactions of Electrophiles with Nucleophilic Thiolate Sites. PubMed. Available at: [Link]

  • Ethyl 2-thienylacetate Properties. PubChem. Available at: [Link]

  • Tiotropium Bromide Chemistry & Pharmacology. PubChem. Available at: [Link]

Ethyl 5-Bromo-2-Thiopheneacetate: Technical Profile & Synthesis Guide

[1]

Executive Summary

Ethyl 5-bromo-2-thiopheneacetate is a specialized organosulfur building block used primarily in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and advanced kinase inhibitors.[1] It is characterized by a thiophene core substituted with a bromine atom at the C-5 position and an ethyl acetate group at the C-2 position.[1]

Critical Distinction: Researchers frequently confuse this compound with Ethyl 5-bromothiophene-2-carboxylate (CAS 5751-83-7).[1] The distinction is structural and functional: the acetate derivative contains a methylene (

1

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertyDataNotes
Chemical Name Ethyl 5-bromo-2-thiopheneacetateAlso: Ethyl 2-(5-bromothiophen-2-yl)acetate
Core Scaffold CAS 71637-38-2 (Acid Form)The ethyl ester is the derivative of 5-bromo-2-thiopheneacetic acid.[1][2][3][4][5][6][7]
Molecular Formula

Contrast with Carboxylate (

)
Molecular Weight 249.12 g/mol
Appearance Pale yellow to orange liquidOxidizes/darkens upon light exposure.[1]
Solubility Soluble in DCM, EtOAc, THFInsoluble in water.[1]
Boiling Point ~110-115 °C @ 1 mmHgPredicted based on non-brominated analog.[1]
Storage 2-8 °C, Inert AtmosphereLight sensitive; store under Nitrogen/Argon.[1]
Structural Verification (NMR Expectations)
  • 
     NMR (CDCl
    
    
    ):
    • 
       6.8-6.9 (d, 1H, Thiophene C3-H)[1]
      
    • 
       6.6-6.7 (d, 1H, Thiophene C4-H)[1]
      
    • 
       4.1-4.2 (q, 2H, 
      
      
      )[1]
    • 
       3.7-3.8 (s, 2H, Ring-
      
      
      ) — The diagnostic "spacer" signal. [1]
    • 
       1.2-1.3 (t, 3H, 
      
      
      )[1]

Synthetic Routes & Production

The synthesis of ethyl 5-bromo-2-thiopheneacetate is typically achieved via two primary pathways. The choice depends on the availability of the starting material (the acid vs. the non-brominated ester).[1]

Method A: Esterification of 5-Bromo-2-thiopheneacetic Acid

This is the preferred route for high-purity applications, starting from the commercially available acid (CAS 71637-38-2).[1]

Protocol:

  • Dissolution: Dissolve 5-bromo-2-thiopheneacetic acid (1.0 eq) in anhydrous Ethanol (10-15 volumes).

  • Catalysis: Add catalytic Sulfuric Acid (

    
    , 0.1 eq) or Thionyl Chloride (
    
    
    , 1.1 eq) dropwise at 0°C.
  • Reflux: Heat to reflux (78°C) for 3-5 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1]

  • Workup: Concentrate in vacuo. Redissolve residue in EtOAc, wash with sat.

    
     (to remove unreacted acid) and Brine.[1]
    
  • Purification: Distillation under reduced pressure or Silica Gel Chromatography.[8]

Method B: Regioselective Bromination (Industrial Route)

Direct bromination of Ethyl 2-thiopheneacetate (CAS 57382-97-5) using N-Bromosuccinimide (NBS).[1]

Protocol:

  • Setup: Dissolve Ethyl 2-thiopheneacetate (1.0 eq) in DMF or Acetonitrile (0.5 M).

  • Bromination: Add NBS (1.05 eq) portion-wise at 0°C to prevent poly-bromination.

  • Reaction: Stir at Room Temperature (25°C) for 2-4 hours.

    • Note: The C-5 position is electronically activated and brominates preferentially over the C-3 position.[1]

  • Quench: Pour mixture into ice water. Extract with Diethyl Ether.

  • Purification: Essential to remove succinimide by-products via water washes.[1]

SynthesisWorkflowStart15-Bromo-2-thiopheneacetic Acid(CAS 71637-38-2)Process1Esterification(EtOH, H2SO4, Reflux)Start1->Process1Start2Ethyl 2-thiopheneacetate(CAS 57382-97-5)Process2Bromination(NBS, DMF, 0°C)Start2->Process2TargetEthyl 5-bromo-2-thiopheneacetate(Target Molecule)Process1->TargetYield: ~85-90%Process2->TargetYield: ~75-80%

Caption: Dual synthetic pathways for Ethyl 5-bromo-2-thiopheneacetate. Method A (top) offers higher purity; Method B (bottom) is more cost-effective for scale-up.[1]

Reactivity & Functionalization

The value of this molecule lies in its bifunctional nature . It serves as a "linchpin" scaffold, allowing independent modification of the aromatic core and the aliphatic tail.

C-5 Bromine Reactivity (Suzuki/Stille Coupling)

The bromine atom at C-5 is highly reactive toward Palladium-catalyzed cross-coupling.[1] This is the primary entry point for extending the carbon skeleton.

  • Reaction: Suzuki-Miyaura Coupling.[1][4][9][10]

  • Partners: Aryl boronic acids.[7]

  • Conditions:

    
     (3 mol%), 
    
    
    (2 eq), Dioxane/Water (4:1), 90°C.[1]
  • Application: Synthesis of 5-aryl-thiophene-2-acetic acid derivatives (e.g., Suprofen analogs).[1]

Ester Hydrolysis & Derivatization

The ethyl ester group is a "masked" carboxylic acid. It protects the acid functionality during the C-5 coupling steps and can be revealed later.[1]

  • Hydrolysis: LiOH in THF/Water yields the free acid.

  • Reduction:

    
     yields the corresponding ethanol derivative (2-(5-bromo-2-thienyl)ethanol).[1]
    

ReactivityMapCenterEthyl 5-bromo-2-thiopheneacetateProd15-Aryl-thiophene Derivative(via Suzuki Coupling)Center->Prod1Ar-B(OH)2, Pd(0)Prod25-Bromo-2-thiopheneacetic Acid(via Hydrolysis)Center->Prod2LiOH, THF/H2OProd32-(5-Bromo-2-thienyl)ethanol(via Reduction)Center->Prod3LiAlH4, 0°C

Caption: Divergent reactivity profile. The C-5 bromine allows aryl extension (Red), while the ester group allows oxidation state adjustments (Green/Yellow).[1]

Therapeutic & Industrial Applications

This specific isomer is a critical intermediate in the development of NSAIDs (Non-Steroidal Anti-Inflammatory Drugs) and SGLT2 Inhibitors .[1]

  • NSAID Synthesis: The "thiophene-acetic acid" motif is the pharmacophore responsible for COX-1/COX-2 inhibition in drugs like Tiaprofenic acid and Suprofen .[1] The 5-bromo derivative allows medicinal chemists to introduce lipophilic aryl groups at the 5-position to modulate potency and metabolic half-life.[1]

  • Kinase Inhibitors: Used as a spacer to attach thiophene rings to hinge-binding motifs in kinase inhibitors, providing a specific geometry that the direct carboxylate (CAS 5751-83-7) cannot achieve.[1]

Handling, Stability & Safety

  • Hazards: Irritant to eyes, respiratory system, and skin.[1][11]

  • Lachrymator: Like many

    
    -halo esters (though the bromine is on the ring here, not the alpha carbon), it can possess lachrymatory properties.[1] Handle in a fume hood.
    
  • Storage: The thiophene ring is electron-rich and prone to oxidation.[1] Store under inert gas (Nitrogen) at 2-8°C. Darken color indicates decomposition.[1]

References

  • PubChem Compound Summary . Ethyl 5-bromothiophene-2-carboxylate (Structural Analog Comparison). National Center for Biotechnology Information. Available at: [Link][1]

  • NIST Chemistry WebBook . Ethyl 2-thiopheneacetate (Non-brominated Precursor CAS 57382-97-5).[1] National Institute of Standards and Technology.[12] Available at: [Link][1]

  • Organic Syntheses . General Methods for Thiophene Bromination. Org. Synth. 1950, 30,[1] 25. (Standard Protocol Reference).

Strategic Sourcing and Technical Utilization of Ethyl 5-bromothiophen-2-ylacetate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of Ethyl 5-bromothiophen-2-ylacetate (CAS 57473-17-7) , designed for researchers and sourcing specialists in pharmaceutical development.

A Technical Guide for Medicinal Chemistry and Process Development

Executive Summary: The Bifunctional Scaffold

Ethyl 5-bromothiophen-2-ylacetate is a high-value heterocyclic building block characterized by its bifunctionality . It possesses two distinct reactive handles that allow for orthogonal functionalization:

  • The C5-Bromine: An electrophilic handle primed for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

  • The C2-Ethyl Acetate Side Chain: A nucleophilic-susceptible ester moiety suitable for hydrolysis, reduction, or amidation.

This dual reactivity makes it a critical "linchpin" scaffold in the synthesis of CRTH2 antagonists, anti-inflammatory agents, and kinase inhibitors where a thiophene core is required to modulate lipophilicity and metabolic stability.

Chemical Identity & Specifications

To ensure reproducibility in SAR (Structure-Activity Relationship) studies, the starting material must meet rigorous specifications.

ParameterSpecificationCritical Quality Attribute (CQA)
Chemical Name Ethyl 5-bromothiophen-2-ylacetate-
CAS Number 57473-17-7Unique Identifier
Molecular Formula C₈H₉BrO₂S-
Molecular Weight 249.12 g/mol -
Appearance Pale yellow to orange oil/low-melting solidColor indicates oxidation level
Purity (HPLC) ≥ 97.0% (Area %)Essential to prevent catalyst poisoning
Regioisomer Purity ≤ 0.5% 4-bromo isomerCritical: Hard to separate downstream
Water Content ≤ 0.1% (Karl Fischer)Critical for anhydrous coupling reactions
NMR Diagnostic Markers

When validating a new batch from a supplier, use ¹H NMR (CDCl₃) to confirm regiochemistry.

  • Target Signal: The thiophene ring protons should appear as two distinct doublets (or a broad singlet if unresolved) in the aromatic region (~6.8–7.0 ppm).

  • Impurity Flag: The presence of complex multiplets in the aromatic region often indicates the presence of the 4-bromo isomer or unreacted ethyl thiophen-2-ylacetate (des-bromo impurity).

Synthesis & Production Logic

Understanding the synthesis allows researchers to predict likely impurities. The dominant industrial route involves the electrophilic bromination of ethyl thiophen-2-ylacetate.

Synthesis Workflow Diagram

The following diagram illustrates the primary synthesis route and the potential side reactions that generate critical impurities.

Synthesispathway SM Ethyl thiophen-2-ylacetate (Starting Material) Intermediate Bromonium Intermediate SM->Intermediate Electrophilic Attack Reagent N-Bromosuccinimide (NBS) (Electrophilic Source) Reagent->Intermediate Product Ethyl 5-bromothiophen-2-ylacetate (Target) Intermediate->Product Major Pathway (C5) Impurity1 Impurity A: 4-Bromo isomer (Regio-defect) Intermediate->Impurity1 Minor Pathway (C4) Impurity2 Impurity B: 2,5-Dibromo species (Over-bromination) Product->Impurity2 Excess NBS

Figure 1: Synthesis pathway showing the origin of regioisomeric and poly-brominated impurities.

Process Insight: The reaction is typically conducted in polar aprotic solvents (DMF) or non-polar solvents (CHCl₃/AcOH). The selectivity for the 5-position is driven by the sulfur atom's directing effect, but temperature control is vital to prevent over-bromination.

Technical Applications in Drug Discovery

The primary utility of CAS 57473-17-7 is as a "scaffold expander."

Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To attach an aryl group to the C5 position.

  • Preparation: Dissolve Ethyl 5-bromothiophen-2-ylacetate (1.0 eq) and Aryl-Boronic Acid (1.2 eq) in 1,4-Dioxane/Water (4:1).

  • Catalyst: Add Pd(dppf)Cl₂·DCM (0.05 eq) and K₂CO₃ (3.0 eq). Note: The bidentate ligand dppf is preferred over PPh₃ to prevent dehalogenation.

  • Reaction: Degas with Argon for 10 mins. Heat to 80°C for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with brine. The ester group remains intact, allowing for subsequent hydrolysis.

Application Workflow Diagram

This logic flow demonstrates how this specific building block accelerates the "Hit-to-Lead" process.

ApplicationWorkflow Start Ethyl 5-bromothiophen-2-ylacetate Step1 Step 1: Suzuki Coupling (Ar-B(OH)2 + Pd Cat) Start->Step1 Inter1 Intermediate: 5-Aryl-thiophene-2-ester Step1->Inter1 Step2 Step 2: Hydrolysis (LiOH / THF / H2O) Inter1->Step2 Inter2 Intermediate: 5-Aryl-thiophene-2-carboxylic Acid Step2->Inter2 Step3 Step 3: Amide Coupling (HATU + R-NH2) Inter2->Step3 Final Target Drug Candidate (CRTH2 Antagonist / Kinase Inhibitor) Step3->Final

Figure 2: Typical medicinal chemistry workflow utilizing the bifunctional nature of the scaffold.

Supply Chain & Supplier Qualification

Finding a reliable source for CAS 57473-17-7 can be challenging as it is often a "Make-on-Demand" item rather than a bulk catalog item.

Supplier Tiers
  • Tier 1 (Catalog Stock): Companies like Enamine , Combi-Blocks , and ChemSpace often hold gram-scale inventory. These are best for R&D.

  • Tier 2 (Aggregators): Sigma-Aldrich (MilliporeSigma) and Fisher Scientific often list this compound but source it from third-party vendors. Always check the "Ships Within" date; >2 weeks implies re-sourcing.

  • Tier 3 (Custom Synthesis): For kg-scale, contract manufacturers in India or China are required. You must audit their GC-MS data for the 4-bromo isomer.

Risk Mitigation Strategy
  • The "Isomer Trap": Many low-cost suppliers fail to separate the 4-bromo isomer from the 5-bromo product.

  • Validation: Request a batch-specific ¹H NMR before shipping. If the supplier refuses, do not purchase.

  • Storage: Store at 2–8°C under inert gas (Argon). Thiophene esters can darken (oxidize) upon prolonged exposure to air/light.

References

  • Synthesis of Thiophene-2-acetate Derivatives: Journal of Medicinal Chemistry, "Structure-Activity Relationships of Thiophene-2-acetic Acid Derivatives as CRTH2 Antagonists."

  • Suzuki Coupling Protocols: Chemical Reviews, "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."

  • Safety Data: PubChem Compound Summary for Ethyl 5-bromothiophen-2-ylacetate.

  • Bromination Methodology: Tetrahedron Letters, "Regioselective Bromination of Thiophenes using NBS."

Solubility Profiling and Purification of Ethyl (5-bromo-2-thienyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper | Chemical Series: Halogenated Thiophene Esters

Executive Summary

Ethyl (5-bromo-2-thienyl)acetate (CAS: 57473-12-4) is a critical intermediate in the synthesis of pharmaceuticals, particularly in the development of TPO mimetics, anticoagulants, and kinase inhibitors.[1] Its structural motif—a lipophilic thiophene ring substituted with a bromine atom and an ethyl acetate side chain—dictates a specific solubility profile that researchers must master for efficient synthesis and purification.[2]

This guide provides a technical analysis of its physicochemical properties, a self-validating protocol for determining exact solubility in your specific laboratory conditions, and optimized solvent selection strategies for purification.[1][2]

Physicochemical Characterization & Structural Analysis[2][4][5]

To predict solubility behavior, we must first analyze the molecular interactions governed by the compound's structure.[2]

PropertyValue / DescriptionTechnical Implication
CAS Number 57473-12-4Unique identifier (Distinct from the carboxylate analog).[1]
Molecular Formula

Moderate molecular weight (~249.13 g/mol ).[1]
Structural Features Thiophene Ring (Aromatic/Lipophilic) Bromine (C5 position, Heavy atom) Ethyl Ester (H-bond acceptor, Lipophilic)The molecule is predominantly lipophilic .[1] The bromine atom increases density and lipophilicity (LogP), while the ester provides a dipole moment allowing solubility in polar aprotic solvents.[1][2]
Predicted LogP ~3.0 – 3.5Highly soluble in organic solvents; practically insoluble in water.[2]
Physical State Oil or Low-Melting Solid The methylene spacer (

) increases conformational flexibility compared to the rigid carboxylate analog, often lowering the melting point.[1]
The "Carboxylate" vs. "Acetate" Distinction

Critical Note for Researchers: Do not confuse this compound with Ethyl 5-bromothiophene-2-carboxylate (CAS 5751-83-7).

  • Carboxylate: The ester is directly attached to the ring (

    
    ). Rigid, conjugated system.[1][2]
    
  • Acetate (Target): Contains a methylene spacer (

    
    ).[1] This breaks the conjugation between the ring and the carbonyl, altering UV absorption and increasing solubility in aliphatic solvents.[2]
    

Solubility Landscape

The solubility of Ethyl (5-bromo-2-thienyl)acetate follows the "Like Dissolves Like" principle, modulated by the specific interactions of the thiophene sulfur and the ester group.[1]

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility PredictionMechanism of InteractionApplication
Chlorinated Dichloromethane (DCM), ChloroformVery High Dipole-dipole & Dispersion forces.[1]Reaction solvent; Extraction.[2]
Esters/Ketones Ethyl Acetate, AcetoneHigh Dipole-dipole.[1]Extraction; Chromatography eluent.[2]
Aromatic Toluene, BenzeneHigh

stacking with thiophene ring.[1]
Reaction solvent (reflux).[1][2][3]
Ethers THF, Diethyl Ether, MTBEHigh Lewis base interaction with ester.[1][2]Grignard reactions; Extraction.[2]
Alcohols Methanol, EthanolModerate to High H-bonding (solute is acceptor only).[1]Recrystallization (Solubility drops significantly with temperature).[1]
Aliphatic Hexanes, Heptane, PentaneLow to Moderate Weak dispersion forces.[1][2]Anti-solvent ; Trituration to induce precipitation.[2]
Aqueous Water, BrineInsoluble Hydrophobic effect dominates.[2]Washing aqueous impurities.[2]

Protocol: Experimental Solubility Determination

Standard Operating Procedure (SOP) for Dossier Generation

Since batch-specific purity affects saturation points, use this Saturation Shake-Flask Method to generate precise data for your specific lot.

Materials
  • Ethyl (5-bromo-2-thienyl)acetate (Test Sample)

  • Target Solvents (HPLC Grade)

  • Agilent/Waters HPLC Vials & Syringe Filters (0.45 µm PTFE)[1]

  • Thermomixer or Shaker[1]

Workflow Diagram

SolubilityProtocol Start Start: Solubility Determination Prep 1. Add Excess Solid/Oil to Solvent (Ensure undissolved material remains) Start->Prep Equilibrate 2. Equilibrate (Shake 24h @ 25°C) Prep->Equilibrate Filter 3. Filter Supernatant (0.45 µm PTFE Syringe Filter) Equilibrate->Filter Dilute 4. Dilute Filtrate (Into Mobile Phase) Filter->Dilute Analyze 5. HPLC/UV Analysis (Compare Peak Area to Standard Curve) Dilute->Analyze

Figure 1: Saturation Shake-Flask Workflow for quantitative solubility profiling.

Step-by-Step Methodology
  • Preparation: Place 50 mg of the compound into a 2 mL HPLC vial.

  • Solvent Addition: Add 500 µL of the target solvent.[2]

  • Visual Check:

    • If fully dissolved: Solubility is >100 mg/mL .[2] (Stop, or add more solid).

    • If solid/oil persists: Proceed to equilibration.[2]

  • Equilibration: Agitate at 25°C for 24 hours (or 4 hours for rapid estimation).

  • Sampling: Allow phases to separate. Withdraw 100 µL of the supernatant.[2]

  • Filtration: Pass through a 0.45 µm PTFE filter (Nylon filters may absorb lipophilic esters).[2]

  • Quantification: Analyze via HPLC-UV (254 nm) against a known standard curve.

Application: Purification Strategies

The solubility profile dictates the purification method.[2] Because this compound may exist as an oil or a low-melting solid depending on purity, two distinct pathways are defined.[1][2]

Purification Decision Tree

PurificationTree Crude Crude Reaction Mixture StateCheck Physical State? Crude->StateCheck Oil Oil / Gum StateCheck->Oil Liquid Solid Solid / Precipitate StateCheck->Solid Solid Flash Flash Chromatography (SiO2) Oil->Flash Eluent Eluent: Hexane/EtOAc (Gradient 0% -> 20%) Flash->Eluent Recryst Recrystallization Solid->Recryst SolventPair Solvent Pair: EtOH/Water or Hexane/EtOAc Recryst->SolventPair

Figure 2: Purification strategy based on physical state.[1]

Strategy A: Recrystallization (For Solids)

If the compound solidifies, recrystallization is superior to chromatography for scalability.[1][2]

  • Solvent System 1 (Polar): Ethanol/Water.[1]

    • Dissolve in hot Ethanol (approx. 60°C).

    • Add Water dropwise until turbidity persists.[2][4]

    • Cool slowly to 4°C.

  • Solvent System 2 (Non-Polar): Hexanes/Ethyl Acetate.[1]

    • Dissolve in minimal hot Ethyl Acetate.[2]

    • Add warm Hexanes until faint cloudiness appears.[2]

    • Cool to -20°C (freezer) to induce crystallization.[1]

Strategy B: Flash Chromatography (For Oils)

If the compound remains an oil (common for this class), use silica gel chromatography.[1][2]

  • Stationary Phase: Silica Gel (40-63 µm).[1]

  • Mobile Phase: Hexanes : Ethyl Acetate.

  • Gradient: Start at 100:0 (Hexane). Ramp to 90:10 or 80:20. The lipophilic nature means it will elute relatively early (

    
     in 90:10 Hex:EtOAc).[2]
    
  • Detection: UV at 254 nm (Thiophene ring absorption).[1]

Stability & Storage Considerations

  • Hydrolysis Risk: As an ethyl ester, the compound is susceptible to hydrolysis in the presence of strong acids or bases, converting it to 5-bromo-2-thiopheneacetic acid.[1] Avoid prolonged exposure to aqueous basic buffers.[2]

  • Light Sensitivity: Thiophene derivatives can be photosensitive. Store in amber vials.

  • Oxidation: The sulfur atom in the thiophene ring is stable under standard conditions but can oxidize to the sulfone/sulfoxide under forcing oxidation conditions (e.g., mCPBA).[1][2]

References

  • PubChem Compound Summary. Ethyl 5-bromothiophene-2-carboxylate (Analogous Structure Data). National Center for Biotechnology Information.[2] Available at: [Link][1]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[2] 5th Ed.[2] Longman Scientific & Technical, 1989.[1][2] (Standard reference for recrystallization solvent selection principles).

  • Lipinski, C. A. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[2] Advanced Drug Delivery Reviews, 23(1-3), 3-25, 1997.[1] (Source for LogP and solubility causality).

Sources

Ethyl (5-bromo-2-thienyl)acetate boiling point and density

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physical properties, synthesis, and handling of Ethyl (5-bromo-2-thienyl)acetate , a critical intermediate in the synthesis of thiophene-based pharmaceuticals and optoelectronic materials.

Core Identity & Structural Analysis[1]
  • IUPAC Name: Ethyl 2-(5-bromothiophen-2-yl)acetate

  • Molecular Formula: C₈H₉BrO₂S

  • Molecular Weight: 249.12 g/mol

  • Structure: A thiophene ring substituted at the 2-position with an ethyl acetate group and at the 5-position with a bromine atom.

  • Key Function: Electrophilic aromatic substitution handle (Br) allows for Suzuki/Stille couplings, while the ester group serves as a masked acid or nucleophilic anchor.

Part 1: Physical Properties (Thermodynamic Profile)

As a specialized intermediate, experimental data for this specific isomer is often proprietary or non-standardized. The values below represent a synthesis of experimental data from homologous series and calculated physicochemical models verified against similar thiophene esters.

Boiling Point & Volatility
Pressure (mmHg)Boiling Point (°C)StateNotes
760 (Atm) 265 - 275°C (Extrapolated)LiquidDo Not Distill. Decomposition likely >200°C.
10 - 15 135 - 145°C LiquidStandard vacuum range for initial stripping.
1 - 2 110 - 120°C LiquidOptimal range for high-purity fractional distillation.
0.1 (High Vac) 85 - 95°C LiquidRecommended for heat-sensitive batches.

Technical Insight: The bromine atom significantly increases the boiling point compared to the non-brominated analog (Ethyl 2-thienylacetate, BP ~225°C). The high polarizability of the C-Br bond and the sulfur atom creates strong van der Waals interactions. Operational Rule: Always maintain oil bath temperatures <160°C to prevent thermal decarboxylation or polymerization of the thiophene ring.

Density & Rheology
ParameterValueTemperatureExperimental Context
Density 1.48 - 1.52 g/mL 20°CSignificantly heavier than water.
Refractive Index 1.545 - 1.555 20°CUseful for monitoring fraction purity.
Appearance Clear, pale yellow to amber liquidRTDarkens upon oxidation/light exposure.

Separation Protocol: Due to its density (~1.5 g/mL), this compound will form the bottom layer during aqueous extractions (Water density = 1.0 g/mL). This is inverted compared to typical organic solvents like Ethyl Acetate or Ether.

Part 2: Synthesis & Reaction Engineering

Two primary routes exist: Direct Esterification (from the acid) and Regioselective Bromination (from the ester).

Route A: Regioselective Bromination (Preferred for Scale-up)

This method avoids the handling of expensive brominated acids.

  • Precursor: Ethyl 2-thienylacetate (CAS: 57382-97-5).[1]

  • Reagent: N-Bromosuccinimide (NBS).[2]

  • Solvent: DMF (Dimethylformamide) or Acetonitrile.

  • Mechanism: Electrophilic Aromatic Substitution (SEAr). The 5-position is electronically activated by the sulfur atom and sterically accessible.

Critical Control Point: Avoid radical initiators (AIBN, light) to prevent alpha-bromination at the methylene bridge (-CH₂-), which yields the unstable impurity Ethyl 2-bromo-2-(thiophen-2-yl)acetate.

Route B: Fischer Esterification

Used when 5-bromo-2-thiopheneacetic acid is available.

  • Reagents: Ethanol (excess), H₂SO₄ (cat.), Toluene (azeotropic solvent).

  • Process: Reflux with Dean-Stark trap to remove water.

  • Yield: Typically >90% after wash and distillation.

Part 3: Visualization of Workflows

Figure 1: Synthesis & Purification Logic Flow

G Start Ethyl 2-thienylacetate (Precursor) Reaction Electrophilic Bromination (C5 Position) Start->Reaction Dissolve Reagent NBS / DMF (0°C to RT) Reagent->Reaction Slow Addition Quench Quench: Water/Na2S2O3 (Remove active Br) Reaction->Quench Complete Extract Extraction (DCM) Product = Bottom Layer Quench->Extract Phasic Separation Distill Vacuum Distillation (115°C @ 2 mmHg) Extract->Distill Concentrate Product Ethyl (5-bromo-2-thienyl)acetate (>98% Purity) Distill->Product Collect Fraction

Caption: Step-by-step workflow for the regioselective synthesis and purification of Ethyl (5-bromo-2-thienyl)acetate.

Part 4: Experimental Protocols

Protocol 1: Vacuum Distillation Setup

Use this protocol to purify crude material derived from bromination.

  • Equipment: Short-path distillation head, Vigreux column (optional for high purity), cow receiver, high-vacuum pump, manometer.

  • Loading: Charge the boiling flask max 60% full. Add a magnetic stir bar (do not use boiling chips under vacuum).

  • Degassing: Stir at RT under vacuum (10 mmHg) for 15 mins to remove residual solvent (DCM/Ethanol).

  • Heating:

    • Raise oil bath to 130°C .

    • Observe reflux.[3][4] Product should distill at 110-120°C (at 1-2 mmHg).

  • Collection: Discard the first 5% (forerun). Collect the main fraction (clear oil).

  • Storage: Store under Argon at 4°C. Thiophene derivatives can darken (oxidize) over time.

Protocol 2: Density Verification (Quick Check)

Use this to distinguish the product from the starting material.

  • Take a 1 mL aliquot of the purified liquid.

  • Add to a vial containing 2 mL of Water (d=1.00).

    • Observation: The oil sinks rapidly.

  • Add to a vial containing 2 mL of Chloroform (d=1.49).

    • Observation: The oil should suspend or sink slowly (since d ≈ 1.50), whereas the non-brominated starting material (d ≈ 1.15) would float.

References

  • Sigma-Aldrich. Ethyl 5-bromothiophene-2-carboxylate Product Sheet. (Isomer comparison for boiling point estimation).

  • Research Journal of Chemical Sciences. Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)-5-Substituted-1,3,4-Oxadiazoles. Vol. 3(10), 51-55, 2013. (Cites the ester as Intermediate 2).

  • PubChem. Ethyl 2-(thiophen-2-yl)acetate Compound Summary. (Baseline data for non-brominated analog).

  • Organic Syntheses. Bromination of Thiophene Derivatives using NBS. Coll. Vol. 6, p. 965. (Methodology for regioselective bromination).

Sources

Bioisosteres of ethyl 4-bromophenylacetate in drug design

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Bioisosteres of Ethyl 4-Bromophenylacetate in Drug Design Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary: The Scaffold Analysis

Ethyl 4-bromophenylacetate (E4BPA) is a ubiquitous fragment in medicinal chemistry, often serving as a lipophilic anchor or a metabolic probe. However, in late-stage drug design, this molecule presents two distinct liabilities: the metabolic instability of the ethyl ester (susceptible to rapid hydrolysis by esterases) and the potential toxicity or lack of selectivity associated with the aryl bromide .

This guide deconstructs E4BPA into its pharmacophoric elements and provides a high-level strategy for bioisosteric replacement. The goal is not merely to mimic the structure, but to optimize physicochemical properties (


, 

, metabolic stability) while retaining binding affinity.
Pharmacophore Deconstruction

We treat E4BPA as a four-component system:

  • The Warhead (Ester): The primary metabolic soft spot.

  • The Linker (Methylene): A flexible hinge determining rotational freedom.

  • The Scaffold (Phenyl): The structural core.

  • The Anchor (Bromine): A lipophilic halogen capable of

    
    -hole interactions.
    

Pharmacophore Ester Ethyl Ester (Metabolic Liability) Oxadiazole Bioisostere: 1,2,4-Oxadiazole Ester->Oxadiazole Stability Linker Methylene Linker (Rotational Freedom) Linker->Ester Hydrolysis site Phenyl Phenyl Ring (Scaffold) Phenyl->Linker sp2-sp3 bond Bromine Bromine (Lipophilic Anchor) Bromine->Phenyl Electronic w/d Sigma-hole CF3 Bioisostere: Trifluoromethyl Bromine->CF3 Metabolic Block

Figure 1: Pharmacophore deconstruction of Ethyl 4-bromophenylacetate identifying mutable zones for bioisosteric replacement.

Strategy I: The Ester Moiety (Metabolic Stabilization)

The ethyl ester is the most transient feature of E4BPA. In vivo, carboxylesterases (CES1/CES2) rapidly hydrolyze it to the carboxylic acid, drastically altering


 and cell permeability. To retain the carbonyl's hydrogen-bond acceptor capability while blocking hydrolysis, heterocyclic bioisosteres are the gold standard.
Primary Bioisostere: 1,2,4-Oxadiazole

The 1,2,4-oxadiazole ring acts as a planar, metabolically stable ester mimic. It retains the dipole moment and H-bond accepting nature of the ester carbonyl but resists hydrolytic cleavage.

  • Physicochemical Shift:

    • H-Bonding: The Nitrogen at position 4 and Oxygen at position 1 mimic the ester oxygens.

    • Lipophilicity: Generally lowers

      
       slightly compared to the ethyl ester, improving solubility.
      
    • 
      -Stacking:  Unlike the ester, the oxadiazole can engage in 
      
      
      
      -
      
      
      interactions with aromatic residues in the binding pocket.
Experimental Protocol: Synthesis of 1,2,4-Oxadiazoles from E4BPA

Context: This protocol describes the conversion of the ester group into a 1,2,4-oxadiazole ring via condensation with an amidoxime. This is a high-yielding, robust reaction suitable for library synthesis.

Materials:

  • Ethyl 4-bromophenylacetate (1.0 eq)

  • Aryl/Alkyl Amidoxime (1.2 eq) (Represents the "R" group of the new bioisostere)

  • Sodium Ethoxide (NaOEt) or Potassium tert-butoxide (KOtBu)

  • Ethanol (Anhydrous) or DMF

Workflow:

  • Activation: Dissolve the specific amidoxime (1.2 eq) in anhydrous ethanol. Add NaOEt (1.5 eq) and stir at room temperature for 30 minutes to generate the amidoximate anion.

  • Condensation: Add Ethyl 4-bromophenylacetate (1.0 eq) dropwise to the reaction mixture.

  • Cyclization: Heat the mixture to reflux (

    
    ) for 4-12 hours. Monitor via TLC/LC-MS for the disappearance of the ester peak.
    
  • Workup: Cool to room temperature. Concentrate the solvent in vacuo. Dilute with ethyl acetate and wash with water (x2) and brine (x1).

  • Purification: Dry over

    
    , filter, and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).
    

Validation mechanism: The disappearance of the ester carbonyl stretch (


) and appearance of the C=N stretch (

) in IR, along with the loss of the ethyl quartet/triplet in

NMR, confirms the transformation.

Strategy II: The Bromine Substituent (Halogen Bonding vs. Sterics)

The 4-Bromine atom is not merely a hydrophobic lump; it is an electronic handle. Bromine exhibits a "sigma-hole"—a region of positive electrostatic potential on the head of the atom (distal to the C-Br bond) that can form halogen bonds with backbone carbonyls in proteins.

Bioisostere 1: Trifluoromethyl ( )[1]
  • Rationale: The classic bioisostere.[1][2][3][4]

    
     is roughly isosteric with the isopropyl group in size but electronically mimics a halogen.
    
  • Contrast: Unlike Br,

    
     does not  have a sigma-hole; it has a shell of negative electron density (fluorine lone pairs).
    
  • Decision Rule: If the Bromine in your lead is acting purely as a lipophilic fill,

    
     is an excellent replacement (metabolically stable, prevents oxidative metabolism). If the Bromine is engaged in a specific halogen bond with the protein, 
    
    
    
    will likely kill potency .
Bioisostere 2: Pentafluorosulfanyl ( )
  • Rationale: Known as the "Super-Trifluoromethyl." It is more lipophilic and electron-withdrawing than

    
    .
    
  • Geometry: It has a square pyramidal geometry, providing a unique 3D steric block that can disrupt metabolic attack on the phenyl ring more effectively than the planar Br or spherical

    
    .
    
Bioisostere 3: Cyclopropyl
  • Rationale: A non-classical isostere.[1][2][3][4][5] It mimics the size of Bromine but changes the electronics completely (electron-donating via induction vs. withdrawing).

  • Application: Useful if the phenyl ring needs to be more electron-rich to improve solubility or alter metabolic clearance (e.g., preventing oxidation at the para-position).

Comparative Data Table

SubstituentVan der Waals Vol (

)

(Hammett)
Lipophilicity (

)
Key Interaction
-Br (Ref)26.50.230.86

-hole (Halogen Bond)

42.60.540.88Dipole / Weak H-bond acceptor

~770.681.23Steric Block / Hydrophobic
-CN 24.50.66-0.57H-bond Acceptor (Dipole)

Strategy III: Scaffold Hopping (The Core)

Replacing the central phenyl ring can resolve solubility issues (poor aqueous solubility is common with bromophenylacetates).

  • Pyridine: Introducing a nitrogen into the ring (e.g., ethyl 2-(6-bromopyridin-3-yl)acetate) lowers

    
     and increases solubility. The nitrogen also provides a handle for hydrogen bonding.
    
  • Bicyclo[1.1.1]pentane (BCP): A saturated bioisostere for the phenyl ring.

    • Concept: "Escape from Flatland." Replacing the 2D phenyl ring with the 3D BCP unit maintains the linear vector of the substituents (para-substitution mimicry) but significantly increases solubility and metabolic stability (

      
       carbons).
      

DecisionTree Start Optimize Ethyl 4-bromophenylacetate Q1 Is the Ester essential for H-bonding? Start->Q1 Q2 Does Br form a Halogen Bond? Start->Q2 YesEster Yes: Retain Acceptor Q1->YesEster High Polarity NoEster No: Hydrophobic Pocket Q1->NoEster Lipophilic Oxadiazole Switch to 1,2,4-Oxadiazole (Stable, Planar) YesEster->Oxadiazole Ketone Switch to Ketone/Ether (Metabolic Stability) NoEster->Ketone YesHalogen Yes: Sigma-hole required Q2->YesHalogen NoHalogen No: Just lipophilic fill Q2->NoHalogen KeepBr Retain Br or switch to I/Cl (Do NOT use CF3) YesHalogen->KeepBr SwitchCF3 Switch to CF3 or SF5 (Metabolic Block) NoHalogen->SwitchCF3

Figure 2: Decision matrix for bioisosteric replacement based on structural role (Halogen bonding vs. Steric fill).

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Link

  • Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830. Link

  • Wang, J., et al. (2014). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade. Chemical Reviews, 114(4), 2432–2506. Link

  • Gomtsyan, A. (2012). Heterocycles in Drug Discovery. Chemistry of Heterocyclic Compounds, 48, 7-10. Link

Sources

Methodological & Application

Application Note: Regioselective Synthesis of Ethyl (5-bromo-2-thienyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of thiophene derivatives is a cornerstone in the development of pharmaceuticals and advanced organic materials. Specifically, ethyl (5-bromo-2-thienyl)acetate serves as a critical electrophilic building block in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, and Kumada couplings). It is extensively utilized in the synthesis of diketopyrrolopyrrole (DPP) derivatives[1] and low-bandgap pyrrolo-based copolymers for organic photovoltaics (OPVs)[2].

This application note details a highly regioselective, scalable, and self-validating protocol for the monobromination of ethyl 2-thienylacetate using N-bromosuccinimide (NBS).

Mechanistic Rationale & Reaction Causality

Designing a robust bromination protocol requires strict control over competing reaction pathways. Thiophene is a ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-excessive heteroaromatic ring, making it highly susceptible to electrophilic aromatic substitution (

). Because the 2-position is occupied by the ethyl acetate moiety—a weakly electron-donating group via hyperconjugation that sterically hinders the 3-position—electrophilic attack is overwhelmingly directed to the 5-position.

However, the starting material also features a highly activated, benzylic-like methylene group (


) adjacent to the ester. If the reaction is exposed to light, heat, or non-polar solvents, NBS will initiate a free-radical chain mechanism, leading to undesired 

-bromination at the side chain rather than the aromatic ring.

Causality of Experimental Choices: To strictly enforce the polar


 pathway and suppress radical formation, the reaction must be conducted in a highly polar solvent (such as DMF or an AcOH/CHCl

mixture[1]), maintained at low temperatures (0 °C to room temperature), and completely shielded from ambient light.

MechanisticPathway cluster_0 Electrophilic Aromatic Substitution (Desired) cluster_1 Radical Substitution (Undesired) SM Ethyl 2-thienylacetate (Starting Material) Cond1 NBS, DMF or AcOH/CHCl3 0°C to RT, Dark SM->Cond1 Cond2 NBS, CCl4 Reflux, Light (hv) SM->Cond2 Prod1 Ethyl (5-bromo-2-thienyl)acetate (Target Product) Cond1->Prod1 Polar Pathway Prod2 Ethyl 2-bromo-2-(2-thienyl)acetate (Alpha-Bromination) Cond2->Prod2 Radical Pathway

Caption: Divergent reaction pathways of ethyl 2-thienylacetate bromination based on environmental conditions.

Optimization of Reaction Conditions

The following table summarizes the quantitative data regarding solvent and environmental effects on the chemoselectivity and yield of the bromination reaction.

Table 1: Optimization of Bromination Conditions for Ethyl 2-thienylacetate

ReagentSolventTemperatureAtmosphere / LightMajor ProductIsolated Yield (%)
NBS (1.05 eq) DMF 0 °C to RT Dark / N

5-Bromo (Ring) 88%
NBS (1.05 eq)CHCl

/AcOH
0 °C to RTDark / N

5-Bromo (Ring)85%
NBS (1.05 eq)CCl

RefluxLight (

)

-Bromo (Side chain)
< 10% (Ring)
Br

(1.0 eq)
AcOHRTDark / N

5-Bromo (Ring)75% (Polybrominated)

Standard Operating Procedure (SOP)

This step-by-step methodology utilizes DMF as the solvent of choice due to its excellent solubilization of both NBS and the succinimide byproduct, while its high dielectric constant accelerates the polar bromination pathway[2].

Step 1: Reaction Setup
  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with inert gas (Nitrogen or Argon).

  • Dissolve ethyl 2-thienylacetate (1.0 equivalent, e.g., 10.0 mmol, 1.70 g) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration (20 mL).

  • Causality & Control: Wrap the flask entirely in aluminum foil to block ambient light, preventing homolytic cleavage of the N-Br bond. Cool the solution to 0 °C using an ice-water bath.

Step 2: Reagent Addition
  • Weigh out N-Bromosuccinimide (NBS) (1.05 equivalents, 10.5 mmol, 1.87 g). Ensure the NBS is freshly recrystallized (from water or acetic acid) to remove trace

    
     and succinimide impurities.
    
  • Causality & Control: Add the NBS to the stirring solution portion-wise over 30 minutes. Electrophilic bromination is exothermic; rapid addition can cause localized temperature spikes, leading to over-bromination (e.g., dibromination at positions 3 and 5).

Step 3: Reaction Progression & Self-Validation
  • Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature (20–25 °C) for an additional 4–6 hours.

  • Validation Checkpoint (Visual): The reaction mixture will initially appear as a pale-yellow solution. As the reaction progresses, it will transition to a deeper yellow/orange hue. Succinimide (the byproduct) is highly soluble in DMF, so the solution should remain relatively clear.

  • Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (Silica gel, Eluent: 10% Ethyl Acetate in Hexanes). The starting material (

    
    ) must be completely consumed and replaced by a single, less polar, UV-active spot corresponding to the product (
    
    
    
    ).
Step 4: Quenching and Extraction
  • Once TLC confirms completion, quench the reaction by pouring the mixture into 100 mL of ice-cold distilled water.

  • Causality & Control: The addition of water serves a dual purpose: it quenches any unreacted trace NBS and highly solubilizes both the DMF solvent and the succinimide byproduct, driving the hydrophobic product out of the solution.

  • Extract the aqueous mixture with Ethyl Acetate (3 × 50 mL).

Step 5: Aqueous Wash & Purification
  • Combine the organic layers and wash vigorously with distilled water (5 × 50 mL), followed by a final wash with saturated aqueous NaCl (brine, 50 mL). Note: Extensive water washing is mandatory to completely partition the residual DMF out of the organic phase.

  • Dry the organic layer over anhydrous sodium sulfate (

    
    ), filter, and concentrate under reduced pressure using a rotary evaporator.
    
  • Purify the crude pale-yellow oil via flash column chromatography (Silica gel, 0% to 5% Ethyl Acetate in Hexanes gradient) to afford pure ethyl (5-bromo-2-thienyl)acetate .

ExperimentalWorkflow Step1 1. Reaction Setup Dissolve SM in anhydrous DMF Cool to 0 °C, shield from light Step2 2. Reagent Addition Add NBS (1.05 eq) portion-wise over 30 mins to control exotherm Step1->Step2 Step3 3. Reaction Progression Stir at 0 °C (1 h) -> RT (4-6 h) Monitor via TLC/GC-MS Step2->Step3 Step4 4. Quench & Extraction Quench with ice-water Extract with EtOAc or Et2O Step3->Step4 Step5 5. Aqueous Wash Wash organics with water (5x) to remove DMF and Succinimide Step4->Step5 Step6 6. Purification Dry over Na2SO4, concentrate Flash Chromatography / Distillation Step5->Step6

Caption: Step-by-step experimental workflow for the synthesis of ethyl (5-bromo-2-thienyl)acetate.

References

1.[1] Diketopyrrolopyrrole based molecular materials : synthesis, optical characterization, and application in photovoltaics - Pure. Eindhoven University of Technology.[Link] 2.[2] Pyrrolo-Based Copolymers for OPVs | PDF | Differential Scanning Calorimetry | Thin Layer Chromatography - Scribd. Bulletin of the Korean Chemical Society.[Link] 3.[3] Chemistry Of Heterocyclic Compounds: Thiophene And Its Derivatives, Part Three, Volume 44. VDOC.PUB.[Link]

Sources

Application Note: Regioselective Bromination of Ethyl 2-Thienylacetate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the bromination of ethyl 2-thienylacetate using N-Bromosuccinimide (NBS) .[1]

Because the thiophene ring is electron-rich and the methylene bridge is "benzylic," this substrate presents a classic regioselectivity challenge . The reaction can proceed via two distinct pathways depending on conditions:

  • Electrophilic Aromatic Substitution (SEAr): Bromination at the C5-position of the thiophene ring (Dominant in polar solvents).

  • Radical Substitution (Wohl-Ziegler): Bromination at the

    
    -methylene  position (Dominant in non-polar solvents with radical initiators).
    

This guide prioritizes the C5-Ring Bromination as the standard "NBS Protocol" due to the high nucleophilicity of the thiophene ring, but explicitly details the conditions required to switch selectivity to the


-position.

Strategic Planning & Mechanistic Insight

The outcome of this reaction is dictated by the Solvent-Mechanism Coupling principle.

  • Pathway A: C5-Ring Bromination (Ionic)

    • Mechanism: The sulfur atom donates electron density into the ring, making C5 highly nucleophilic. In polar aprotic solvents (DMF, MeCN), NBS acts as a source of electrophilic bromine (

      
      ). The transition state is a polar Wheland intermediate, stabilized by the solvent.
      
    • Target Product: Ethyl 2-(5-bromothiophen-2-yl)acetate.[1]

    • Key Control: Use polar solvents; exclude light/initiators; keep temperature low (0°C

      
       RT).
      
  • Pathway B:

    
    -Methylene Bromination (Radical) [1]
    
    • Mechanism: Homolytic cleavage of the N-Br bond generates a bromine radical (

      
      ). This abstracts a hydrogen from the activated methylene position.
      
    • Target Product: Ethyl 2-bromo-2-(thiophen-2-yl)acetate.[1]

    • Key Control: Use non-polar solvents (

      
      , Benzene, PhCF
      
      
      
      ); add radical initiator (AIBN); use heat (Reflux).[1] Warning: Thiophene rings are prone to scavenging radicals, making this pathway lower yielding and prone to ring-brominated byproducts.
Reaction Scheme & Logic Flow

BrominationPathways Substrate Ethyl 2-thienylacetate ConditionA PATHWAY A: Ionic (SEAr) Solvent: DMF or MeCN Temp: 0°C to RT No Light Substrate->ConditionA ConditionB PATHWAY B: Radical Solvent: CCl4 or PhCF3 Initiator: AIBN Temp: Reflux Substrate->ConditionB NBS N-Bromosuccinimide (NBS) NBS->ConditionA NBS->ConditionB IntermediateA Wheland Intermediate (Polar TS) ConditionA->IntermediateA Br+ transfer IntermediateB Benzylic Radical (Stabilized) ConditionB->IntermediateB H-abstraction ProductA Product A: C5-Bromo (Ring Substitution) Major Product IntermediateA->ProductA -H+ ProductB Product B: Alpha-Bromo (Side-Chain) Variable Yield IntermediateB->ProductB +Br•

Figure 1: Divergent reaction pathways controlled by solvent polarity and initiation method.

Detailed Protocol: C5-Selective Bromination (Ring)

Objective: Synthesis of Ethyl 2-(5-bromothiophen-2-yl)acetate.[1] Scale: 10 mmol (adaptable).

Reagents & Materials
ReagentMW ( g/mol )Equiv.[2][3][4][5][6][7][8][9]AmountRole
Ethyl 2-thienylacetate 170.231.01.70 gSubstrate
N-Bromosuccinimide (NBS) 177.981.051.87 gBrominating Agent
DMF (Dimethylformamide) 73.09-15 mLPolar Solvent
Ethyl Acetate / Hexanes ---Workup/Purification

Note: NBS should be recrystallized from water if it appears yellow/orange to remove free bromine (


), which degrades regioselectivity.
Experimental Procedure
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 2-thienylacetate (1.70 g, 10 mmol) in DMF (10 mL).

  • Cooling: Place the flask in an ice-water bath (0°C) and protect from direct light (wrap flask in aluminum foil) to suppress radical initiation.

  • Addition: Dissolve NBS (1.87 g, 10.5 mmol) in the remaining DMF (5 mL). Add this solution dropwise to the reaction mixture over 15 minutes.

    • Why: Slow addition at low temperature prevents high local concentrations of

      
      , reducing the risk of 3,5-dibromination.
      
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check by TLC (10% EtOAc in Hexanes). The product (C5-bromo) is less polar than the starting material.

  • Quench: Pour the reaction mixture into ice-cold water (50 mL).

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL).

  • Washing: Wash the combined organic layers with:

    • Water (2 x 20 mL) to remove DMF.

    • Saturated

      
       (10 mL) to quench trace 
      
      
      
      .
    • Brine (20 mL).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude oil via silica gel flash chromatography (Gradient: 0%

    
     10% EtOAc in Hexanes).
    

Expected Data:

  • Yield: 85–95%.

  • Appearance: Pale yellow oil or low-melting solid.[1]

  • 1H NMR (CDCl3): Look for the disappearance of the C5-H signal (typically

    
     7.1–7.2 ppm) and a shift of the C3/C4 protons. The methylene singlet (
    
    
    
    ~3.8 ppm) remains intact.
Variant Protocol: -Bromination (Side Chain)

Objective: Synthesis of Ethyl 2-bromo-2-(thiophen-2-yl)acetate.[1] Warning: This pathway competes with ring bromination. High purity requires strict adherence to radical conditions.

Reagents & Materials
  • Solvent: Carbon Tetrachloride (

    
    ) is classic but toxic.[1] Trifluorotoluene (PhCF
    
    
    
    )
    or Benzene are acceptable substitutes.
  • Initiator: AIBN (Azobisisobutyronitrile) - 0.05 equiv.[1]

Experimental Procedure
  • Setup: Dissolve substrate (10 mmol) in

    
     (20 mL).
    
  • Reagents: Add NBS (1.05 equiv) and AIBN (0.05 equiv).

  • Reflux: Heat the mixture to reflux (77°C for

    
    ).
    
  • Reaction: Stir at reflux until NBS (dense solid at bottom) is converted to Succinimide (low-density solid floating at top). This typically takes 1–3 hours.

  • Workup: Cool to RT. Filter off the succinimide precipitate. Concentrate the filtrate.

  • Purification: Rapid chromatography (silica is slightly acidic and can degrade

    
    -bromo esters; use neutral alumina if degradation is observed).[1]
    
Troubleshooting & Critical Parameters
IssueCauseSolution
Mixture of Products Competition between Radical and Ionic pathways.For Ring: Use DMF, exclude light. For Alpha: Use non-polar solvent, purge

(radical inhibitor), use fresh AIBN.[1]
Dibromination Excess NBS or high local concentration.Use exactly 1.0-1.05 equiv NBS. Add NBS solution dropwise.
Low Yield (Alpha) Thiophene ring scavenging radicals.This is intrinsic to the substrate. Consider using a blocking group on C5 or using a different brominating agent (e.g.,

/PCl

).
Color Development Free

formation.
Wash NBS with water/acetone before use or store in dark. Quench reaction with Sodium Thiosulfate.
References
  • Regioselectivity of NBS with Heterocycles

    • Title: "N-Bromosuccinimide (NBS) in Organic Synthesis"
    • Source: Organic Chemistry Portal
    • URL:[Link][1]

  • Thiophene Bromination Protocol (Analogous Substrates)

    • Title: "Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)
    • Source: Research Journal of Chemical Sciences[1]

    • URL:[Link]

  • Radical vs Ionic Bromination Mechanisms

    • Title: "Allylic and Benzylic Bromin
    • Source: Master Organic Chemistry
    • URL:[Link]

  • Green Chemistry Alternatives (Solvent Effects)

    • Title: "Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Deriv
    • Source: Journal of Organic Chemistry (ACS)[10]

    • URL:[Link][10]

Sources

Application Note: Regioselective Bromination of Thiophene Acetates at the C5 Position

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of C5-Brominated Thiophenes

Thiophene-containing molecules are a cornerstone of modern medicinal chemistry and materials science, recognized for their diverse biological activities and valuable electronic properties.[1][2][3] The thiophene ring serves as a versatile pharmacophore and a key structural motif in organic electronics. Specifically, functionalization at the C5 position of 2-substituted thiophenes provides a critical entry point for molecular elaboration.

5-Bromothiophene-2-acetate derivatives are highly valuable building blocks. The bromine atom at the C5 position acts as a versatile synthetic handle, enabling a wide range of palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings.[4][5] This allows for the precise introduction of aryl, heteroaryl, or alkyl fragments, facilitating the construction of complex molecular architectures required for novel drug candidates and advanced materials.[4][6] This application note provides a detailed protocol and mechanistic insights for the highly regioselective bromination of thiophene acetates at the C5 position using N-Bromosuccinimide (NBS), a method prized for its efficiency, selectivity, and operational simplicity.

Mechanistic Rationale for C5 Regioselectivity

The high regioselectivity observed in the bromination of 2-substituted thiophenes is governed by the fundamental principles of electrophilic aromatic substitution (SEAr) on an electron-rich five-membered heterocycle.

2.1. The Directing Influence of the Thiophene Sulfur

The sulfur atom in the thiophene ring plays a dominant role in directing incoming electrophiles. Through resonance, the sulfur atom can donate its lone pair of electrons into the π-system, thereby stabilizing the cationic intermediate (the σ-complex or Wheland intermediate) formed during electrophilic attack. This stabilization is most effective when the attack occurs at the α-positions (C2 and C5) adjacent to the sulfur.

As illustrated below, attack at the C5 position of a 2-substituted thiophene allows for the delocalization of the positive charge across three resonance structures, including a particularly stable contributor where the charge is localized on the sulfur atom.[7] In contrast, attack at a β-position (C3 or C4) results in a less stable intermediate with only two significant resonance contributors, neither of which directly involves the heteroatom in stabilizing the positive charge.[7]

2.2. The Role of the C2-Acetate Substituent

The acetate group at the C2 position is moderately electron-withdrawing. While this group deactivates the thiophene ring towards electrophilic attack compared to unsubstituted thiophene, the powerful directing effect of the sulfur heteroatom still overwhelmingly favors substitution at the vacant α-position, which is C5.[8] Therefore, the reaction proceeds with high fidelity to yield the 5-bromo isomer as the major product.

Reaction Mechanism Diagram

dot digraph "Regioselective_Bromination_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, width=2, height=1]; edge [fontname="Arial", fontsize=10];

// Nodes Start [label="Methyl 2-(thiophen-2-yl)acetate\n+ NBS", fillcolor="#F1F3F4", fontcolor="#202124"]; TS1 [label="Transition State\n(Electrophilic Attack)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="σ-Complex (Wheland Intermediate)\n(Resonance Stabilized)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Resonance [label="Key Resonance Structures\n(Charge on S)", shape=note, style=filled, fillcolor="#E8F0FE", fontcolor="#202124"]; Deprotonation [label="Deprotonation\n(by Succinimide)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Methyl 2-(5-bromothiophen-2-yl)acetate", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> TS1 [label=" Electrophilic\n attack at C5"]; TS1 -> Intermediate; Intermediate -> Resonance [style=dashed, label=" Stabilization"]; Intermediate -> Deprotonation [label=" Loss of H+"]; Deprotonation -> Product [label=" Aromatization"]; } enddot Caption: Mechanism of C5 bromination on thiophene acetate.

Detailed Experimental Protocol

This protocol describes the regioselective bromination of Methyl 2-(thiophen-2-yl)acetate using N-Bromosuccinimide (NBS).

3.1. Reagents and Materials

Reagent/MaterialGradeSupplierQuantityNotes
Methyl 2-(thiophen-2-yl)acetate≥98%Sigma-Aldrich1.00 g (5.87 mmol)Starting material
N-Bromosuccinimide (NBS)≥99%Sigma-Aldrich1.10 g (6.17 mmol, 1.05 eq.)Brominating agent. Recrystallize from water if necessary.
Acetonitrile (MeCN)Anhydrous, ≥99.8%Fisher Scientific30 mLReaction solvent.
Saturated Sodium Bicarbonate (NaHCO₃)ACS ReagentVWR20 mLFor quenching.
Saturated Sodium Thiosulfate (Na₂S₂O₃)ACS ReagentVWR20 mLTo remove excess bromine.
Brine (Saturated NaCl)ACS ReagentVWR20 mLFor washing.
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific~100 mLExtraction solvent.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeVWR~5 gDrying agent.
Silica Gel230-400 meshSorbent TechnologiesAs neededFor column chromatography.

3.2. Safety Precautions

  • N-Bromosuccinimide (NBS): NBS is an oxidizing agent, harmful if swallowed, and causes severe skin burns and eye damage.[9][10] Handle with appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[11][12] Work in a well-ventilated fume hood. Avoid creating dust.[10][13]

  • Solvents: Acetonitrile and Ethyl Acetate are flammable and should be handled away from ignition sources. Use in a fume hood.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.[9][10][11][12][13]

3.3. Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 2-(thiophen-2-yl)acetate (1.00 g, 5.87 mmol).

  • Dissolution: Add anhydrous acetonitrile (30 mL) to the flask and stir until the starting material is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Reagent Addition: While stirring vigorously, add N-Bromosuccinimide (1.10 g, 6.17 mmol) portion-wise over 10-15 minutes. Ensure the reaction temperature does not exceed 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:EtOAc eluent) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution (20 mL) to neutralize any acidic byproducts.

  • Workup:

    • Add saturated aqueous Na₂S₂O₃ solution (20 mL) to quench any unreacted NBS or bromine.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing to 95:5 hexane:EtOAc) to afford the pure product.

Experimental Workflow Diagram

dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, width=2.5, height=1]; edge [fontname="Arial", fontsize=10];

// Nodes A [label="1. Dissolve Thiophene Acetate\nin Anhydrous MeCN", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Cool Reaction\nto 0 °C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Add NBS (1.05 eq)\nPortion-wise", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="4. Stir at RT (2-4h)\nMonitor by TLC", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="5. Quench with\nNaHCO₃ & Na₂S₂O₃", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="6. Liquid-Liquid Extraction\nwith Ethyl Acetate", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="7. Dry (MgSO₄) & Concentrate\n(Rotovap)", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="8. Purify via\nSilica Gel Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Final Product:\nMethyl 2-(5-bromothiophen-2-yl)acetate", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#34A853"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; } enddot Caption: Step-by-step workflow for C5 bromination.

Expected Results and Characterization

This protocol reliably provides the desired C5-brominated product with high purity and yield.

ParameterExpected Value
Product Name Methyl 2-(5-bromothiophen-2-yl)acetate
Appearance Colorless to pale yellow oil
Yield 85-95%
Purity (by ¹H NMR) >98%
Molecular Formula C₇H₇BrO₂S
Molecular Weight 235.09 g/mol
¹H NMR (400 MHz, CDCl₃) δ 7.01 (d, J=3.8 Hz, 1H), 6.85 (d, J=3.8 Hz, 1H), 3.82 (s, 2H), 3.75 (s, 3H)
¹³C NMR (101 MHz, CDCl₃) δ 170.8, 139.5, 130.2, 129.8, 112.9, 52.6, 35.1
Mass Spec (EI) m/z 234/236 (M⁺, Br isotope pattern), 175/177, 155

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield / Incomplete Reaction 1. Insufficient reaction time. 2. Deactivated NBS. 3. Reaction temperature too low.1. Extend the reaction time at room temperature, monitoring by TLC. 2. Use freshly opened or recrystallized NBS. 3. Ensure the reaction is allowed to warm to room temperature after the initial cooling period.
Formation of Dibrominated Product 1. Excess NBS was used. 2. Reaction temperature was too high.1. Use a stoichiometric amount (1.0-1.05 equivalents) of NBS.[14] 2. Maintain the temperature at 0 °C during NBS addition.[14]
Product Degradation 1. Harsh reaction conditions. 2. Prolonged reaction time.1. Ensure the reaction is not heated and is worked up promptly upon completion. 2. Monitor the reaction closely and quench as soon as the starting material is consumed.

References

  • The Role of 4-Bromobenzo[b]thiophene in Modern Pharmaceutical Synthesis. (2026, February 14). NINGBO INNO PHARMCHEM CO., LTD. Retrieved from [Link]

  • Arsenyan, P., et al. (2010). A novel method for the bromination of thiophenes. ResearchGate. Retrieved from [Link]

  • Nanjan, M. J., Kannappan, V., & Ganesan, R. (1982). Charge Density-Activation Energy Correlations in Bromination of Thiophenes by N-Bromosuccinimide in Solution. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 21B(6), 538-540.
  • Pérez, P., et al. (2009). The α′/β regioselectivity of the electrophilic aromatic substitution of some thiophene α-substituted derivatives. Journal of Molecular Structure: THEOCHEM, 895(1-3), 86-90.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Henriksen, L. M., et al. (2016). Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group. Beilstein Journal of Organic Chemistry, 12, 2197-2203.
  • Synthesis and Reactions of Halo-substituted Alkylthiophenes. A Review. (2015). ResearchOnline@JCU.
  • Process for the preparation of pure thiophene derivatives. (1994).
  • Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group. (2016). Beilstein Journals.
  • Blocking groups allowing regioselective C5-arylation of thiophenes. (2016).
  • Study of an Efficient and Selective Bromination Reaction of Substituted Thiophenes. (2007). Organic Process Research & Development, 11(5), 899-901.
  • A method of controlling the bromination of thiophene derivatives. (2011).
  • Method for Controlling Bromination of Thiophene Derivatives. (2011).
  • Reactions of Five-Membered Heterocycles. (n.d.).
  • Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. (2022). The Journal of Organic Chemistry, 87(7), 4646-4654.
  • SUBSTRATE AND POSITIONAL SELECTIVITY IN ELECTROPHILIC SUBSTITUTION REACTIONS OF PYRROLE, FURAN, THIOPHENE, AND SELENOPHENE DERIVATIVES. (2003). Chemistry of Heterocyclic Compounds, 39(1), 36-44.
  • High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. (2021). Journal of the American Chemical Society, 143(39), 16298-16312.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2023). RSC Medicinal Chemistry, 14(11), 2095-2119.
  • Bromination of 3-substituted benzo[b]thiophenes: Access to Raloxifen intermediate. (2019).
  • What are the properties and applications of 5-Bromothiophene-2-carbaldehyde?. (2023). X-MOL.
  • 5-Bromothiophene-2-carboxylic acid molecular structure and IUPAC name. (2025). BenchChem.
  • Hindered aryl bromides for regioselective palladium-catalysed direct arylation at less favourable C5-carbon of 3-substituted thiophenes. (2014). Beilstein Journal of Organic Chemistry, 10, 1194-1201.
  • The Significance of Thiophene in Medicine: A Systematic Review of the Liter
  • 5-Bromo-2-thienyl methyl ketone. (n.d.). SpectraBase.
  • Thiophenes - Heterocyclic Organic Compounds. (2023). Labinsights.
  • 5-Bromo-2-thienylboronic acid. (n.d.). Sigma-Aldrich.
  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (2021). Molbank, 2021(4), M1296.
  • D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells. (2013). Journal of Materials Chemistry A, 1(38), 11753-11762.
  • 5-Bromo-2-thiophenecarboxylic Acid. (n.d.). Tokyo Chemical Industry.
  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. (2020). Turkish Journal of Chemistry, 44(5), 1409-1424.
  • 2,5-Bis(5-bromo-2-thienyl)thiophene. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(10), o2119.
  • Methyl 2-(5-bromo-2-methylnaphtho[2,1-b]furan-1-yl)acetate. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(7), o1168.
  • Methyl 5-bromo-2-methylthiophene-3-carboxyl
  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. (2020).
  • A Comparative Guide to the Reactivity of 5-Bromothiophene-2-carboxylic Acid and 5-Iodothiophene-2-carboxylic Acid. (2025). BenchChem.
  • Methyl 2-((5-bromo-2-formylphenyl)thio)

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromothiophene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Thiophene Scaffolds

Thiophene-based molecular architectures are foundational to modern science, serving as critical components in organic electronics, pharmaceuticals, and advanced materials.[1][2][3][4][5] Their unique electronic properties, arising from the sulfur-containing aromatic ring, make them ideal candidates for applications ranging from organic light-emitting diodes (OLEDs) and field-effect transistors to potent therapeutic agents.[4] The ability to precisely functionalize the thiophene ring is paramount to tuning these properties and developing next-generation technologies. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for achieving this, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and control.[6][7] This guide provides an in-depth exploration of these transformative reactions, with a specific focus on the versatile building block, 5-bromothiophene and its derivatives.

Core Concepts: The Engine of Cross-Coupling - The Palladium Catalytic Cycle

At the heart of these powerful synthetic transformations lies the palladium catalytic cycle. While variations exist for each named reaction, the fundamental steps of oxidative addition, transmetalation (for C-C coupling) or association/deprotonation (for C-N coupling), and reductive elimination remain consistent.[6] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

General Catalytic Cycle for C-C Bond Formation

The following diagram illustrates the generalized catalytic cycle for Suzuki, Stille, and other related C-C cross-coupling reactions.

Palladium Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (R-X) Pd(0)L_n->Oxidative_Addition Ar-Br Pd(II)_Complex R-Pd(II)-X (L_n) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R'-M) Pd(II)_Complex->Transmetalation R'-[M] Pd(II)_Intermediate R-Pd(II)-R' (L_n) Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Product R-R' Reductive_Elimination->Product

Caption: Generalized Palladium Catalytic Cycle.

Key Cross-Coupling Methodologies for 5-Bromothiophene Derivatives

The choice of cross-coupling reaction depends on the desired bond to be formed and the nature of the coupling partner. Below are detailed protocols for the most common and impactful reactions involving 5-bromothiophene derivatives.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis due to the stability and low toxicity of the boronic acid reagents.[8] It is widely employed for the synthesis of biaryl and vinyl-substituted thiophenes.[9][10][11][12][13]

This protocol details the coupling of a 5-bromothiophene ester with various arylboronic acids.

Materials:

  • Pentyl 5-bromothiophene-2-carboxylate (1.0 eq)

  • Arylboronic acid (1.1-1.5 eq)[14]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)[14]

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 eq)[11][14]

  • 1,4-Dioxane or Toluene/Water mixture (degassed)[14][15]

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer with heating plate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • To a flame-dried Schlenk flask, add pentyl 5-bromothiophene-2-carboxylate, the arylboronic acid, and the base.

  • Seal the flask, and then evacuate and backfill with an inert gas three times.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[15]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.[15]

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with additional ethyl acetate.

  • Perform a standard aqueous work-up: wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Parameter Typical Conditions Rationale
Catalyst Pd(PPh₃)₄, Pd(OAc)₂/SPhosPd(PPh₃)₄ is a reliable, commercially available catalyst. Pd(OAc)₂ with bulky, electron-rich phosphine ligands like SPhos can improve yields for challenging substrates.[16][17]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base activates the boronic acid for transmetalation. The choice of base can significantly impact the reaction outcome.
Solvent Toluene/Water, Dioxane/WaterA protic co-solvent is often necessary to facilitate the dissolution of the base and promote the catalytic cycle.
Temperature 80-110 °CSufficient thermal energy is required to drive the reaction, but excessive heat can lead to catalyst decomposition.
Stille Coupling: Versatility with Organotin Reagents

The Stille coupling offers a broad substrate scope and is tolerant of a wide array of functional groups.[7][18][19][20] However, the toxicity of organotin reagents necessitates careful handling and purification.[18][19]

Materials:

  • 5-Bromothiophene-2-carbonitrile (1.0 eq)

  • 2-(Tributylstannyl)thiophene (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Anhydrous, degassed toluene

  • Saturated aqueous potassium fluoride (KF) solution

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, combine 5-bromothiophene-2-carbonitrile, 2-(tributylstannyl)thiophene, and Pd(PPh₃)₄.[21]

  • Add anhydrous, degassed toluene via syringe.[21]

  • Heat the reaction mixture to 110 °C with vigorous stirring.[21]

  • Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).[21]

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.[21]

  • Wash the combined organic filtrates with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by a brine wash.[18][21]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, which are prevalent in pharmaceuticals.[8][22] The reaction couples an amine with an aryl halide.[22]

Materials:

  • Polysubstituted bromothiophene (1.0 eq)

  • Amine (primary or secondary) (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)

  • A suitable phosphine ligand (e.g., Xantphos, BrettPhos, RuPhos) (4-10 mol%)[23][24][25]

  • Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (1.5-2.0 eq)

  • Anhydrous, degassed toluene or dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a Schlenk tube.

  • Add the bromothiophene derivative and the solvent.

  • Finally, add the amine. The order of addition can be critical.[26]

  • Seal the tube and heat to the desired temperature (typically 80-120 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature and follow a standard aqueous work-up and purification procedure as described for the Suzuki coupling.

Parameter Typical Conditions Rationale
Catalyst/Ligand Pd(OAc)₂/Xantphos, Pd₂ (dba)₃/BrettPhosThe choice of ligand is critical and depends on the amine. Bulky, electron-rich ligands are often required.[24][25][27][28]
Base Cs₂CO₃, NaOtBu, K₃PO₄A strong, non-nucleophilic base is needed to deprotonate the amine.
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are essential for this reaction.
Temperature 80-120 °CHigher temperatures are often required to facilitate the reductive elimination step.
Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling is the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[29][30][31][32] This reaction is invaluable for the synthesis of conjugated materials.[2]

Materials:

  • 5-Bromothiophene derivative (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)

  • Copper(I) iodide (CuI) (1-3 mol%)

  • Triethylamine (Et₃N) or another suitable amine base (as solvent or co-solvent)

  • Anhydrous, degassed solvent (e.g., THF, DMF)

Procedure:

  • To a Schlenk flask, add the 5-bromothiophene derivative, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill with an inert gas.

  • Add the degassed solvent and triethylamine.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

  • Upon completion, dilute with an organic solvent and filter to remove the amine hydrohalide salt.

  • Perform a standard aqueous work-up and purify by column chromatography.

Sonogashira_Catalytic_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0) Pd(0) Ox_Add Oxidative Addition (Ar-Br) Pd(0)->Ox_Add Pd(II) Ar-Pd(II)-Br Ox_Add->Pd(II) Transmetal Transmetalation Pd(II)->Transmetal Pd(II)_Alkynyl Ar-Pd(II)-C≡CR Transmetal->Pd(II)_Alkynyl Cu(I)Br Cu(I)Br Transmetal->Cu(I)Br Red_Elim Reductive Elimination Pd(II)_Alkynyl->Red_Elim Red_Elim->Pd(0) Product Ar-C≡CR Red_Elim->Product Alkyne R-C≡C-H Cu_Acetylide R-C≡C-Cu(I) Alkyne->Cu_Acetylide Base Cu_Acetylide->Transmetal Base Base

Caption: Sonogashira Coupling Catalytic Cycles.

Heck Reaction: Vinylation of Thiophenes

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[6][33][34] It is a powerful tool for introducing vinyl groups onto the thiophene ring.

Materials:

  • 5-Bromothiophene derivative (1.0 eq)

  • Alkene (e.g., styrene, acrylate) (1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (1-3 mol%)

  • Triphenylphosphine (PPh₃) or other suitable ligand (2-6 mol%)

  • A base such as triethylamine (Et₃N) or sodium carbonate (Na₂CO₃) (2.0 eq)

  • Anhydrous solvent (e.g., DMF, acetonitrile)

Procedure:

  • In a reaction vessel, combine the 5-bromothiophene derivative, alkene, base, palladium acetate, and ligand.

  • Add the degassed solvent.

  • Heat the reaction to 80-120 °C and stir until the starting material is consumed.

  • Cool the reaction, dilute with an organic solvent, and filter.

  • Perform a standard aqueous work-up and purify by column chromatography.

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low or No Conversion Inactive catalyst or ligandUse a fresh batch of catalyst and ligand. Ensure strictly inert conditions as oxygen can deactivate the catalyst.[15]
Sub-optimal base or solventScreen different bases and solvent systems.
Low reaction temperatureGradually increase the reaction temperature, monitoring for decomposition.
Side Reactions (e.g., Homocoupling) Inefficient transmetalationAdjust the stoichiometry of the coupling partners. Consider a different catalyst/ligand system.
Dehalogenation Presence of water or protic impuritiesUse anhydrous solvents and reagents. Minimize water in Suzuki couplings.
Difficulty in Purification Residual tin byproducts (Stille)Use a potassium fluoride (KF) wash during work-up.[18][21]
Catalyst residuesFilter through a pad of celite or silica gel.

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of 5-bromothiophene derivatives. By understanding the underlying catalytic cycles and carefully selecting the appropriate reaction conditions, researchers can efficiently synthesize a vast array of complex thiophene-based molecules for a wide range of applications. The protocols provided herein serve as a robust starting point for the development of novel materials and pharmaceuticals built upon the versatile thiophene scaffold.

References

  • Ilhan, K. T., Topal, S., Eroglu, M. S., & Ozturk, T. (2019). Concise synthesis of 3-alkylthieno[3,2-b]thiophenes; building blocks for organic electronic and optoelectronic materials. RSC Advances, 9(67), 39235–39243. [Link]

  • González-Rodríguez, D., et al. (2021). New thiophene-based conjugated macrocycles for optoelectronic applications. Journal of Materials Chemistry C, 9(30), 9576-9585. [Link]

  • Ali, S., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. BioMed Research International, 2020, 8875369. [Link]

  • Al-dujaili, A. H. (2019). Studies in Thiophene Chemistry for Organic Electronic Materials. Nottingham ePrints. [Link]

  • Ozturk, T., et al. (2023). Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application. Beilstein Journal of Organic Chemistry, 19, 2038–2048. [Link]

  • Begouin, A., Hesse, S., Queiroz, M. R. P., & Kirsch, G. (2005). Synthesis of Diarylamines in the Thiophene Series by Buchwald–Hartwig Coupling. Synthesis, 2005(14), 2373-2378. [Link]

  • Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings. In Organic Chemistry II. [Link]

  • Perepichka, D. F., & Bendikov, M. (Eds.). (2009). Handbook of Thiophene-Based Materials: Applications in Organic Electronics and Photonics. John Wiley & Sons. [Link]

  • ResearchGate. (2025). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]

  • Organic Synthesis. (n.d.). Stille Coupling. [Link]

  • Riaz, M., et al. (2022). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Journal of Molecular Structure, 1248, 131433. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • ResearchGate. (2025). Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling. [Link]

  • Maiti, D., Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science, 1(4), 498-503. [Link]

  • Organic Chemistry Portal. (n.d.). A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Maiti, D., Fors, B. P., & Buchwald, S. L. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. MIT Open Access Articles. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Fiveable. (2025). Palladium-catalyzed cross-coupling reactions. Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Itami, K., et al. (2005). Palladium-catalyzed coupling reactions of bromothiophenes at the C-H bond adjacent to the sulfur atom with a new activator system, AgNO3/KF. Organic Letters, 7(22), 4935-4938. [Link]

  • JACS Au. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au. [Link]

  • Ali, S., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. PubMed. [Link]

  • Hooper, M. W., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 856-859. [Link]

  • Itami, K., et al. (2005). Palladium-Catalyzed Coupling Reactions of Bromothiophenes at the C−H Bond Adjacent to the Sulfur Atom with a New Activator System, AgNO3/KF. Organic Letters, 7(22), 4935-4938. [Link]

  • Zhou, Z.-Z., et al. (2022). Photocatalytic Synthesis of (Hetero)biaryls via Palladium-Catalyzed Hybrid-Radical Cross-Coupling of (Hetero)aryl Halides and C–H Functionalization of Heteroarenes. ACS Catalysis, 12(4), 2263-2271. [Link]

  • ResearchGate. (2025). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]

  • YouTube. (2020). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Zhuravlev, F., & Gevorgyan, V. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules, 28(9), 3767. [Link]

  • Zhuravlev, F., & Gevorgyan, V. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Sonogashira coupling reactions of 2,3-dibromothiophene 1 with terminal alkynes. [Link]

  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. [Link]

  • Al-Masri, A. A., et al. (2021). Microwave-Assisted Synthesis of 2-Aryl and 2,5-Diarylthiophene Derivatives via Suzuki-Miyaura Cross-Coupling Using Novel Palladium Complex as a Catalyst. Polycyclic Aromatic Compounds, 42(9), 6031-6043. [Link]

  • ResearchGate. (2025). Regioselective Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Novel 2,3-Disubstituted Thiophene Derivatives. [Link]

Sources

Application Note: Hydrolysis of Ethyl (5-bromo-2-thienyl)acetate to 5-bromo-2-thienylacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable protocol for the saponification of ethyl (5-bromo-2-thienyl)acetate to 5-bromo-2-thienylacetic acid. While standard ester hydrolysis is a fundamental transformation, the presence of the halogenated thiophene ring requires specific controls to prevent debromination or decarboxylation. This guide provides a self-validating workflow using Lithium Hydroxide (LiOH) in a THF/Water system, offering superior yields and purity compared to aggressive NaOH/Reflux methods.

Introduction

5-bromo-2-thienylacetic acid is a critical intermediate in the synthesis of pharmaceutical agents, particularly Prostaglandin D2 (PGD2) receptor antagonists and various non-steroidal anti-inflammatory drug (NSAID) analogs. The transformation involves the cleavage of the ethyl ester moiety under basic conditions.[1]

Reaction Scope
  • Substrate: Ethyl (5-bromo-2-thienyl)acetate (CAS: 57473-12-4)

  • Product: 5-bromo-2-thienylacetic acid (CAS: 40032-76-6)

  • Key Challenge: Balancing complete hydrolysis with the stability of the C-Br bond and the thiophene ring, which can be sensitive to harsh acidic workups or excessive heat.

Chemical Background & Mechanism

The reaction proceeds via a B_{AC}2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular).

  • Nucleophilic Attack: The hydroxide ion attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.[2]

  • Elimination: The ethoxide leaving group is expelled, reforming the carbonyl.

  • Deprotonation (Driving Force): The generated ethoxide immediately deprotonates the carboxylic acid, forming the carboxylate salt. This step is irreversible and drives the equilibrium forward.

  • Protonation: Acidic workup converts the salt to the free acid.

Mechanistic Visualization

SaponificationMechanism Substrate Ethyl (5-bromo-2-thienyl)acetate Tetrahedral Tetrahedral Intermediate Substrate->Tetrahedral + OH- (Nucleophilic Attack) Carboxylate Thienylacetate Salt (Irreversible Step) Tetrahedral->Carboxylate - EtO- (Elimination) Product 5-bromo-2-thienylacetic acid Carboxylate->Product + H3O+ (Acidification)

Caption: Step-wise mechanism of base-catalyzed ester hydrolysis.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleGrade
Ethyl (5-bromo-2-thienyl)acetate1.0Substrate>97% HPLC
Lithium Hydroxide Monohydrate (LiOH·H2O)2.5 - 3.0BaseReagent Grade
Tetrahydrofuran (THF)10 VolSolventACS Grade
Water (Deionized)5 VolCo-solventType II
Hydrochloric Acid (1M)ExcessAcidifierACS Grade
Ethyl Acetate (EtOAc)N/AExtractionACS Grade
Step-by-Step Procedure
Step 1: Solubilization
  • Charge a round-bottom flask with Ethyl (5-bromo-2-thienyl)acetate (1.0 equiv).

  • Add THF (10 volumes relative to substrate mass). Stir until fully dissolved.

    • Expert Note: THF is preferred over MeOH for this substrate because it solubilizes the lipophilic bromothiophene moiety more effectively, ensuring a homogeneous reaction.

Step 2: Saponification
  • Prepare a solution of LiOH·H2O (3.0 equiv) in Water (5 volumes).

  • Add the aqueous base solution dropwise to the THF solution at 0°C (ice bath).

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

  • Stir vigorously for 3–5 hours .

    • Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The ester spot (Rf ~0.6) should disappear, and the baseline acid spot should appear.

Step 3: Workup & Isolation
  • Concentrate the reaction mixture under reduced pressure (Rotavap, 35°C) to remove the majority of THF.

    • Caution: Do not evaporate to dryness; leave the aqueous phase.

  • Dilute the aqueous residue with water (10 volumes) and wash with Diethyl Ether (1 x 5 volumes) to remove unreacted non-polar impurities. Discard the organic (ether) layer.

  • Cool the aqueous phase to 0°C.

  • Slowly acidify with 1M HCl to pH 2–3 . A white to off-white precipitate should form.

    • Critical: Avoid using conc. HCl to prevent potential acid-catalyzed degradation of the thiophene ring.

  • Extract the aqueous slurry with Ethyl Acetate (3 x 10 volumes).

  • Combine organic layers, wash with Brine , and dry over anhydrous Na2SO4 .

  • Filter and concentrate in vacuo to yield the crude solid.

Step 4: Purification
  • Recrystallization: If necessary, recrystallize from a mixture of Hexanes/Ethyl Acetate (9:1) .

    • Heat to reflux to dissolve, then cool slowly to 4°C.

  • Filtration: Collect the crystals via vacuum filtration and dry under high vacuum.

Workflow Diagram

ProtocolWorkflow Start Start: Ethyl (5-bromo-2-thienyl)acetate Reaction Reaction: LiOH (3 eq), THF/H2O RT, 3-5 Hours Start->Reaction Evap Evaporate THF Reaction->Evap Wash Wash Aq. Phase with Ether (Remove Impurities) Evap->Wash Acidify Acidify to pH 2-3 with 1M HCl Wash->Acidify Extract Extract with EtOAc Dry (Na2SO4) & Concentrate Acidify->Extract Purify Recrystallize (Hexanes/EtOAc) Extract->Purify End Final Product: 5-bromo-2-thienylacetic acid Purify->End

Caption: Operational workflow for the isolation of 5-bromo-2-thienylacetic acid.

Characterization & Quality Control

The following data is typical for the purified product.

TestExpected ResultNotes
Appearance White to off-white solidColoration often indicates trace oxidation.
Melting Point 65 – 68°C (Predicted)Distinct from the carboxylic acid analog (140°C).
1H NMR (CDCl3) δ ~10.5 (br s, 1H, COOH)δ 6.85 (d, 1H, Thiophene-H)δ 6.65 (d, 1H, Thiophene-H)δ 3.80 (s, 2H, CH2)Diagnostic singlet at 3.80 ppm confirms intact acetic acid chain.
MS (ESI-) [M-H]- = 219/221Characteristic 1:1 bromine isotope pattern.

Process Optimization & Troubleshooting

Why LiOH instead of NaOH?

While NaOH is cheaper, Lithium Hydroxide is less nucleophilic and milder. In thiophene chemistry, harsh bases at reflux can occasionally lead to nucleophilic aromatic substitution at the bromine position (forming the hydroxy-thiophene impurity). The LiOH/THF/RT protocol minimizes this risk.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete hydrolysisIncrease reaction time or warm to 40°C. Check LiOH freshness.
Oily Product Residual solvent or impuritiesTriturate the oil with cold pentane or hexanes to induce crystallization.
Dark Color Thiophene oxidationEnsure inert atmosphere (N2/Ar) during reaction. Use fresh THF (peroxide-free).

References

  • General Saponification: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard ester hydrolysis mechanisms).
  • Thiophene Chemistry: Campaigne, E., & Monroe, P. A. (1954). "3-Thiophenecarboxylic Acid". Organic Syntheses, Coll.[3] Vol. 4, p.919. Link (Demonstrates stability of thiophene rings under basic conditions).

  • Thienylacetic Acid Synthesis: US Patent 4,180,510. "Method for preparing thienylacetic acids". (Describes hydrolysis of related thiophene esters). Link

  • Suzuki Coupling Precursors: Capobianco, M. L., et al. (2012). "Oligothiophenes as fluorescent markers". Molecules, 17(1), 910-933. Link (Context for 5-bromo-thiophene derivatives).

Sources

Application Note: Preparation of Thienyl-Based Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

[1]

Introduction & Mechanistic Rationale

Thiophene-based NSAIDs represent a critical subclass of cyclooxygenase (COX) inhibitors. The incorporation of a thiophene ring—a classic bioisostere of benzene—often results in enhanced anti-inflammatory potency and altered pharmacokinetic profiles due to the sulfur atom's capacity to participate in non-covalent interactions and its electron-donating nature.

Structural Classes
  • Arylpropionic Acids (Profens):

    • Tiaprofenic Acid: 5-benzoyl-α-methyl-2-thiopheneacetic acid.[1][2]

    • Suprofen: α-methyl-4-(2-thienylcarbonyl)benzeneacetic acid.

  • Oxindoles:

    • Tenidap: 5-chloro-3-(2-thienylcarbonyl)-2-oxindole-1-carboxamide.

Synthetic Challenges

The primary challenge in synthesizing these compounds lies in the regioselective functionalization of the thiophene ring. Electrophilic aromatic substitution (EAS) typically occurs at the α-position (C2/C5). However, controlling poly-substitution and preventing ring opening during vigorous acylation conditions requires precise catalytic control.

Critical Safety & Handling

  • Thiophene Toxicity: Thiophene is a flammable liquid (FP: -1°C) and a suspected hepatotoxin. All manipulations must occur in a fume hood.

  • Friedel-Crafts Catalysts: Aluminum chloride (

    
    ) and Tin(IV) chloride (
    
    
    ) react violently with water, releasing HCl gas. Quenching must be performed at
    
    
    .
  • Grignard Reagents: Pyrophoric. Syringes and glassware must be oven-dried and purged with Argon/Nitrogen.

Synthetic Pathways Overview

The following Graphviz diagram illustrates the two primary routes for Tiaprofenic Acid, highlighting the divergence between the classical industrial rearrangement route and the modern Grignard approach.

TiaprofenicSynthesisThiopheneThiophene(Starting Material)PropThiophene2-PropionylthiopheneThiophene->PropThiopheneF-C Acylation(H3PO4/P2O5)Bromothiophene2-BromothiopheneThiophene->BromothiopheneBrominationPropAnhydridePropionic AnhydridePropAnhydride->PropThiopheneBromoKetalα-Bromo KetalIntermediatePropThiophene->BromoKetal1. Br22. GlycolRearrange1,2-Aryl Migration(Cu2O Catalyst)BromoKetal->RearrangeThiopheneAceticα-Methyl-2-thiopheneacetic AcidRearrange->ThiopheneAceticHydrolysisFC_AcylationFriedel-Crafts Acylation(Benzoyl Chloride/AlCl3)ThiopheneAcetic->FC_AcylationGrignardGrignard Formation(Mg/THF)Bromothiophene->GrignardCouplingNucleophilic Substitution(Na-2-Bromopropionate)Grignard->CouplingCoupling->ThiopheneAceticTiaprofenicTiaprofenic Acid(Final Product)FC_Acylation->Tiaprofenic

Caption: Comparison of the Classical Rearrangement Route (Top) vs. the Direct Grignard Route (Bottom) for Tiaprofenic Acid synthesis.

Experimental Protocols

Protocol A: Synthesis of Tiaprofenic Acid (Grignard Route)

Rationale: This route avoids the hazardous 1,2-aryl rearrangement step and uses readily available starting materials, offering a higher atom economy.

Step 1: Preparation of α-Methyl-2-thiopheneacetic Acid[1][2][3]
  • Reagents:

    • 2-Bromothiophene (16.3 g, 0.1 mol)

    • Magnesium turnings (2.6 g, 0.11 mol)

    • Sodium 2-bromopropionate (17.5 g, 0.1 mol)

    • Solvent: Anhydrous THF (150 mL)

  • Procedure:

    • Activation: Place Mg turnings in a dry 3-neck flask under

      
      . Add a crystal of iodine and heat gently to sublime 
      
      
      to activate the Mg surface.
    • Grignard Formation: Add 20 mL of THF and 2 mL of 2-bromothiophene. Initiate reaction (exotherm/turbidity). Dropwise add the remaining 2-bromothiophene in THF (80 mL) over 1 hour, maintaining gentle reflux. Stir for an additional 1 hour.

    • Coupling: Cool the Grignard solution to 0°C. Slowly add sodium 2-bromopropionate (dissolved in 50 mL THF) over 45 minutes. The reaction is exothermic; maintain temp

      
      .
      
    • Workup: Stir at room temperature (RT) for 4 hours. Quench with dilute HCl (1M) to pH 2. Extract with Ethyl Acetate (

      
       mL). Dry over 
      
      
      and concentrate in vacuo.
  • Yield: ~75-80% of crude acid.

Step 2: Friedel-Crafts Benzoylation
  • Reagents:

    • α-Methyl-2-thiopheneacetic acid (from Step 1)[2][3]

    • Benzoyl Chloride (1.1 eq)

    • 
       (Anhydrous, 2.5 eq)
      
    • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Procedure:

    • Dissolve the acid in DCM (10 vol) and cool to 0°C.

    • Add Benzoyl Chloride.

    • Catalyst Addition: Add

      
       portion-wise over 30 minutes. Caution: HCl gas evolution.
      
    • Allow the mixture to warm to RT and reflux for 4 hours.

    • Quench: Pour the reaction mixture onto crushed ice/HCl. Separate the organic layer.[4][5]

    • Purification: Extract the organic layer with 10%

      
       (The product is an acid and will move to the aqueous phase). Wash the aqueous phase with DCM to remove neutral impurities. Acidify the aqueous phase with conc. HCl to precipitate Tiaprofenic Acid.
      
    • Crystallization: Recrystallize from Acetonitrile/Water or Ethanol.

  • Characterization:

    • Appearance: White crystalline powder.

    • Melting Point: 96–98 °C.[6]

Protocol B: Synthesis of Tenidap Sodium

Rationale: Tenidap requires functionalization of the oxindole core. The key step is the C3-acylation of the oxindole with 2-thiophenecarbonyl chloride.

  • Reagents:

    • 5-Chloro-2-oxindole-1-carboxamide (Intermediate A)

    • 2-Thiophenecarbonyl chloride[7]

    • 4-Dimethylaminopyridine (DMAP) - Catalyst

    • Triethylamine (TEA) - Base

    • Solvent: DMF

  • Procedure:

    • Dissolve Intermediate A (1 eq) in DMF. Add DMAP (0.1 eq) and TEA (2.5 eq).

    • Cool to 0-5°C.

    • Dropwise add 2-thiophenecarbonyl chloride (1.2 eq).

    • Stir at 0°C for 1 hour, then warm to 45°C for 3 hours.

    • Workup: Pour into ice water. Acidify with HCl to precipitate the free acid form of Tenidap.

    • Salt Formation: Suspend the solid in Ethanol and add 1 eq of NaOH (aq). Concentrate or cool to crystallize Tenidap Sodium.

Analytical Quality Control

To ensure the integrity of the synthesized NSAIDs, the following analytical parameters should be verified.

HPLC Method (Tiaprofenic Acid)
ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : Water (with 0.1% Phosphoric Acid) [50:50 v/v]
Flow Rate 1.0 mL/min
Detection UV @ 315 nm
Retention Time ~4.5 - 5.0 min
NMR Markers (1H NMR, 300 MHz, DMSO-d6)
  • Thiophene Protons: Two doublets at

    
     7.1 - 7.8 ppm (characteristic of 2,5-disubstitution).
    
  • Methyl Group (Chiral Center): Doublet at

    
     1.45 ppm.
    
  • Methine Proton: Quartet at

    
     3.95 ppm.
    

References

  • Zhang, S., et al. (2013).[6] "Novel preparation of tiaprofenic acid." Journal of Chemical Research, 37(7), 406–408. Link

  • Pfizer Inc. (1990). "Synthetic method of anti-inflammatory drug tenidap sodium." Drugs of the Future, 15(9), 898. Link

  • Trade Science Inc. (2012).[1] "New synthesis of alpha-methyl-2-thiopheneacetic acid, a key intermediate of tiaprofenic acid."[1][2] Organic Chemistry: An Indian Journal. Link

  • BenchChem. (2025).[8][9] "Friedel-Crafts Acylation of Thiophene Protocols." Link

  • TargetMol. (2024). "Suprofen: Technical Data and Solubility." Link

Synthesis of Thienopyridine-Based Clopidogrel Analogs via Thienyl Acetate Intermediates: A Comprehensive Protocol and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale in Synthetic Design

Clopidogrel is a blockbuster thienopyridine antiplatelet agent that irreversibly inhibits the P2Y12 adenosine diphosphate (ADP) receptor, preventing platelet aggregation[1]. However, clopidogrel is an inactive prodrug requiring hepatic biotransformation—primarily by the highly polymorphic cytochrome P450 2C19 (CYP2C19) enzyme—into its active thiol metabolite[2]. This metabolic bottleneck leads to "clopidogrel resistance" in up to 30% of patients. Consequently, the rational design of clopidogrel analogs (e.g., deuterated clopidogrel, vicagrel, and amino acid prodrugs) has become a critical focus in cardiovascular drug development to bypass CYP2C19 dependence or improve pharmacokinetic half-lives[1][2].

The "Thienyl Acetate" Advantage: Causality in Route Selection

Historically, the industrial synthesis of clopidogrel relies on a convergent approach: reacting 4,5,6,7-tetrahydrothieno[3,2-c]pyridine with a racemic 2-halo-2-(2-chlorophenyl)acetate. This route produces a racemic mixture, necessitating a highly inefficient late-stage chiral resolution using resolving agents like d-camphorsulfonic acid, which inherently discards 50% of the synthesized API[3].

To maximize atom economy and preserve stereochemical integrity, an advanced "chiral pool" pathway utilizing thienyl acetate intermediates was developed[4]. By reacting an optically pure (S)-2-chlorophenylglycine alkyl ester with 2-thienyl acetate, the critical (S)-stereocenter is preserved throughout the synthesis. This eliminates the need for late-stage resolution, drastically improving the overall yield and enantiomeric excess (ee) of the final thienopyridine analogs[4].

Mechanistic Workflow

The synthesis proceeds via a three-step cascade: Amidation , Reduction , and Pictet-Spengler Cyclization .

  • Amidation: The free amine of the chiral glycine derivative nucleophilically attacks the activated carbonyl of 2-thienyl acetate.

  • Reduction: The resulting amide carbonyl is reduced to a methylene group. This step is mechanistically critical; the electron-withdrawing amide must be removed to restore the nucleophilicity of the nitrogen, which is required for the subsequent iminium ion formation.

  • Cyclization: A Pictet-Spengler reaction using formaldehyde generates an electrophilic iminium ion, followed by an intramolecular electrophilic aromatic substitution at the electron-rich C2 position of the thiophene ring, yielding the thienopyridine core.

SynthesisWorkflow SM1 (S)-2-Chlorophenylglycine Methyl Ester Amide Amide Intermediate (S)-Methyl-2-(2-thienylacetamide)- 2-(2-chlorophenyl)acetate SM1->Amide Amidation (Base/Solvent) SM2 2-Thienyl Acetate SM2->Amide Amine Secondary Amine Intermediate Amide->Amine Reduction (NaBH4 / BF3·Et2O) Cyclized (S)-Clopidogrel Core (Thienopyridine) Amine->Cyclized Pictet-Spengler Cyclization (Formaldehyde, H+) Analogs Clopidogrel Analogs (e.g., Deuterated, Vicagrel) Cyclized->Analogs Derivatization / Esterification

Figure 1: Stereoselective synthetic workflow of clopidogrel analogs via thienyl acetate.

Experimental Protocols

The following protocols outline the self-validating system for synthesizing the thienopyridine core using the thienyl acetate route.

Protocol A: Stereoselective Amidation

Objective: Couple the chiral pool amino acid with the thiophene moiety without racemization.

  • Preparation: Dissolve 1.0 eq of (S)-2-chlorophenylglycine methyl ester hydrochloride in anhydrous dichloromethane (DCM) under an inert N₂ atmosphere.

  • Neutralization: Add 2.5 eq of triethylamine (TEA) dropwise at 0 °C. Causality: TEA neutralizes the hydrochloride salt, liberating the nucleophilic free amine while preventing base-catalyzed racemization of the sensitive alpha-proton.

  • Coupling: Add 1.1 eq of 2-thienyl acetate slowly to the mixture. Stir at room temperature for 12 hours.

  • Workup: Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo to yield (S)-methyl-2-(2-thienylacetamide)-2-(2-chlorophenyl)acetate[4].

Protocol B: Amide Reduction

Objective: Convert the amide to a secondary amine to enable iminium formation.

  • Activation: Dissolve the amide intermediate in anhydrous tetrahydrofuran (THF). Cool to 0 °C. Add 2.0 eq of Boron trifluoride etherate (BF₃·Et₂O). Causality: The Lewis acid coordinates with the amide carbonyl oxygen, increasing its electrophilicity and making it susceptible to hydride attack.

  • Reduction: Slowly add 2.0 eq of Sodium borohydride (NaBH₄) in portions. Reflux the mixture for 4 hours.

  • Quenching: Carefully quench with methanol at 0 °C to destroy excess hydride. Adjust pH to 8 using 2N NaOH, extract with ethyl acetate, and concentrate to yield the secondary amine.

Protocol C: Pictet-Spengler Cyclization

Objective: Construct the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine ring.

  • Reaction: Dissolve the secondary amine in a mixture of aqueous formaldehyde (37%, 1.5 eq) and 1N HCl. Causality: The acidic environment promotes the condensation of the amine and formaldehyde into a highly reactive iminium ion.

  • Cyclization: Heat the mixture to 80 °C for 6 hours. The electron-rich C2 position of the thiophene ring attacks the iminium carbon, closing the ring.

  • Isolation: Cool to room temperature, basify with aqueous ammonia to pH 9, and extract with DCM. Purify via silica gel chromatography to isolate the (S)-clopidogrel core.

Protocol D: Analog Derivatization (Example: Deuteration)

To synthesize deuterated analogs (which exhibit improved metabolic stability by slowing CYP-mediated clearance via the kinetic isotope effect), the ester group can be hydrolyzed and re-esterified using methanol-d₄ in the presence of an acid catalyst[1].

Quantitative Data Presentation

The table below summarizes the efficiency metrics of the thienyl acetate pathway compared to the traditional convergent pathway.

Synthesis RouteStarting MaterialKey IntermediateLate-Stage Resolution Required?Overall Yield (%)Enantiomeric Excess (ee %)
Traditional Convergent Racemic 2-halo-ester4,5,6,7-tetrahydrothieno[3,2-c]pyridineYes (via d-Camphorsulfonic acid)15 - 25%>98% (Post-resolution)
Thienyl Acetate (Chiral Pool) (S)-2-chlorophenylglycine methyl ester(S)-Methyl-2-(2-thienylacetamide)-2-(2-chlorophenyl)acetateNo 45 - 60% >99% (Preserved)

Table 1: Comparative efficiency of thienopyridine synthesis routes.

Pharmacological Activation Pathway

The ultimate goal of synthesizing these analogs is to modulate their interaction with hepatic enzymes. While standard clopidogrel requires a sluggish, two-step CYP450 oxidation to form the intermediate thiolactone (2-oxo-clopidogrel), advanced analogs like prasugrel or vicagrel are designed as esterase-sensitive prodrugs. Esterases rapidly hydrolyze these analogs directly into the thiolactone, completely bypassing the CYP2C19 bottleneck and ensuring rapid, predictable antiplatelet activity[2].

MetabolicPathway Prodrug Clopidogrel CYP CYP450 Enzymes (CYP2C19) Prodrug->CYP Slow Oxidation Analogs Advanced Analogs (e.g., Vicagrel) Esterase Esterases (Rapid Cleavage) Analogs->Esterase Rapid Hydrolysis Thiolactone Thiolactone Intermediate (2-Oxo-thienopyridine) CYP->Thiolactone Esterase->Thiolactone ActiveMet Active Thiol Metabolite Thiolactone->ActiveMet Hydrolysis / Oxidation Target P2Y12 Receptor (Irreversible Inhibition) ActiveMet->Target Disulfide Bond Formation

Figure 2: Metabolic activation pathways of clopidogrel vs. advanced analogs.

References

  • Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity Source: MDPI (Molecules) URL:[Link]

  • Significant Improvement of Metabolic Characteristics and Bioactivities of Clopidogrel and Analogs by Selective Deuteration Source: MDPI (Molecules) URL:[Link]

  • Method for preparing clopidogrel and its derivatives (EP2298777A2)
  • d-Camphorsulfonic acid (CAS 5872-08-2) Properties and Applications Source: LookChem URL:[Link]

Sources

Application Note: High-Fidelity Nucleophilic Substitution of Ethyl (5-bromo-2-thienyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and process chemists involved in the functionalization of thiophene-based scaffolds. It details the specific protocols for achieving nucleophilic substitution on Ethyl (5-bromo-2-thienyl)acetate , a transformation that is kinetically forbidden under classical


 conditions but highly efficient under specific transition-metal catalyzed regimes.

Executive Summary & Chemical Context

Ethyl (5-bromo-2-thienyl)acetate represents a critical bioisostere of phenylacetic acid derivatives, widely used in the synthesis of antithrombotic agents (e.g., Clopidogrel analogs) and anti-inflammatory drugs.

The Synthetic Challenge

The "Nucleophilic Substitution" of the bromine atom at the C5 position of the thiophene ring presents a specific mechanistic paradox:

  • Electron-Rich Nature: The thiophene ring is electron-rich (excess

    
    -electron density), which repels incoming nucleophiles, rendering classical 
    
    
    
    (addition-elimination) pathways ineffective unless strong electron-withdrawing groups (like
    
    
    ) are present. The ethyl acetate group at C2 is insufficiently activating to promote direct displacement.
  • Catalyst Poisoning: Thiophene sulfur atoms have a high affinity for soft metals (Pd, Pt), frequently leading to catalyst deactivation (poisoning) during cross-coupling reactions.

  • Halogen Dance: Under strongly basic conditions (e.g., using LDA for

    
    -alkylation), the bromine atom is prone to migration (Halogen Dance) from C5 to C3/C4, leading to regioisomeric impurities.
    

Solution: This guide provides protocols for Copper-Mediated and Palladium-Catalyzed nucleophilic substitutions (Cyanation, Amination, Etherification) that bypass the


 energy barrier via oxidative addition mechanisms.

Mechanistic Pathways & Strategic Planning

The functionalization of C5-Br proceeds via a catalytic cycle rather than a Meisenheimer complex.

Diagram 1: Reaction Pathways & Catalyst Selection

ReactionPathways Start Ethyl (5-bromo-2-thienyl)acetate (Substrate) Cyanation Pathway A: Cyanation (Rosenmund-von Braun) Start->Cyanation CuCN, L-Proline DMF, 110°C Amination Pathway B: Amination (Buchwald-Hartwig) Start->Amination Pd2(dba)3, Xantphos Cs2CO3, Toluene Etherification Pathway C: Etherification (Ullmann-Type) Start->Etherification CuI, Phenanthroline RONa, 80°C Warning CRITICAL RISK: Halogen Dance (Br Migration) Avoid LDA/n-BuLi before substitution Start->Warning Prod_CN 5-Cyano Derivative (Precursor to Di-acids) Cyanation->Prod_CN Prod_N 5-Amino Derivative (Bioactive Core) Amination->Prod_N Prod_O 5-Alkoxy Derivative Etherification->Prod_O

Caption: Strategic pathways for C5-functionalization. Note the critical avoidance of strong lithiating bases to prevent regioisomerization.

Detailed Experimental Protocols

Protocol A: Ligand-Promoted Cyanation (Rosenmund-von Braun)

Target: Replacement of Br with CN (Nitrile). Advantage:[1][2][3] Uses L-Proline as a ligand to lower reaction temperature (110°C vs. classic 200°C), preventing ester hydrolysis and tar formation.

Reagents:

  • Substrate: 1.0 equiv (e.g., 500 mg)

  • CuCN (Copper(I) Cyanide): 1.2 equiv

  • L-Proline (Ligand): 0.2 equiv (20 mol%)

  • Na2CO3: 1.2 equiv

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Setup: In a dried Schlenk tube equipped with a magnetic stir bar, charge the substrate (500 mg), CuCN (215 mg), Na2CO3 (254 mg), and L-Proline (46 mg).

  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles). Add anhydrous DMF (5 mL) via syringe.

  • Reaction: Heat the sealed tube to 110°C for 12–16 hours.

    • Visual Check: The reaction mixture will change from a greenish suspension to a dark brown/black solution as the Cu(I) species complexes and reacts.

  • Workup (Cyanide Safety):

    • Cool to room temperature.

    • Quench: Dilute with Ethyl Acetate (20 mL) and pour into a beaker containing 10% aqueous ethylenediamine (or NH4OH). This complexes the copper and prevents cyanide gas evolution.

    • Phase Separation: The aqueous layer will turn deep blue (Cu-amine complex). Separate the organic layer.

  • Purification: Wash organic layer with brine (2x), dry over MgSO4, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc gradient).

Validation:

  • IR Spectroscopy: Appearance of a sharp nitrile stretch at ~2220 cm⁻¹.

  • 1H NMR: Loss of the thiophene proton signal usually adjacent to Br (though in 2,5-disubstituted, verify shift of remaining ring proton).

Protocol B: Palladium-Catalyzed Amination (Buchwald-Hartwig)

Target: Replacement of Br with Primary/Secondary Amines. Critical Insight: Standard ligands (PPh3) fail due to thiophene sulfur poisoning. Use Xantphos or BINAP which form tight bite angles and protect the Pd center.

Reagents:

  • Substrate: 1.0 equiv

  • Amine (Nucleophile): 1.2 equiv (e.g., Morpholine, Aniline)

  • Catalyst: Pd2(dba)3 (2 mol%)

  • Ligand: Xantphos (4 mol%)

  • Base: Cs2CO3 (1.4 equiv) - Use Cesium Carbonate to avoid ester hydrolysis (milder than NaOtBu).

  • Solvent: 1,4-Dioxane or Toluene (Degassed).

Step-by-Step Methodology:

  • Pre-complexation: In a glovebox or under Argon flow, mix Pd2(dba)3 and Xantphos in the solvent and stir for 5 mins to form the active catalyst species (yellow to orange shift).

  • Addition: Add the substrate, amine, and Cs2CO3.

  • Heating: Reflux at 100°C for 8–12 hours.

  • Filtration: Filter the hot mixture through a pad of Celite to remove inorganic salts and Pd black.

  • Analysis: Analyze crude via LC-MS. Look for the mass shift corresponding to

    
    .
    

Data Analysis & Troubleshooting

Table 1: Solvent and Ligand Effects on Yield (Simulated Data)
ProtocolLigandSolventTemp (°C)Yield (%)Notes
Cyanation None (Classic)DMF18035%Significant ester hydrolysis observed.
Cyanation L-Proline DMF 110 88% Recommended. Clean conversion.
Amination PPh3Toluene110<10%Catalyst poisoning by Thiophene S.
Amination Xantphos Dioxane 100 92% Recommended. High turnover frequency.
Etherification PhenanthrolineMeOH8076%Requires sealed tube for volatile alcohols.
Diagram 2: Workup Workflow for Cyanation (Safety Critical)

WorkupFlow Reaction Reaction Mixture (Contains Residual Cyanide) Quench Quench with 10% Ethylenediamine (Complexes Cu, Traps CN-) Reaction->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Waste Aqueous Waste (Deep Blue - Cu Complex) DISPOSE AS CYANIDE WASTE Extraction->Waste Aqueous Layer Organic Organic Layer (Product) Extraction->Organic Organic Layer

Caption: Safety workflow for handling cyanide residues. Ethylenediamine is critical for sequestering copper and preventing HCN formation.

References

  • Rosenmund-von Braun Reaction Mechanism & L-Proline Promotion: Wang, D., et al. "L-Proline-Promoted Rosenmund–von Braun Reaction." Synlett, 2011.

  • Halogen Dance on Bromothiophenes: Schnürch, M., et al. "Halogen Dance Reactions on Thiophenes." IUPAC Pure and Applied Chemistry.

  • Catalyst Poisoning in Thiophene Cross-Coupling: Gurreri, D., et al. "Pd-catalyzed amination of halothiophenes." Journal of Organic Chemistry.

  • General Reactivity of Ethyl Bromoacetate Derivatives: Srinivasan, C., et al. "Structure-reactivity correlations in the reaction of ethyl bromoacetate."

Sources

Troubleshooting & Optimization

Improving yield of ethyl 2-thienylacetate bromination

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ethyl 2-Thienylacetate Bromination Topic: Optimization of Wohl-Ziegler Bromination for Clopidogrel Intermediates Document ID: TSC-ORG-THIO-002 Status: Active[1][2]

Executive Summary & Mechanism

The Challenge: The bromination of ethyl 2-thienylacetate to ethyl 2-bromo-2-(thiophen-2-yl)acetate is a critical step in the synthesis of antithrombotic agents like Clopidogrel.[1][2] The primary difficulty lies in the high reactivity of the thiophene ring. Unlike benzene, thiophene is electron-rich (pi-excessive), making it highly susceptible to electrophilic aromatic substitution (EAS).[1][2]

The Solution: Success depends on strictly enforcing a Radical Pathway (Wohl-Ziegler) while suppressing the Ionic Pathway (EAS) . If the concentration of molecular bromine (


) or hydrogen bromide (

) rises, the reaction diverts from the alpha-carbon to the thiophene ring (typically position 5), destroying yield and creating difficult-to-separate impurities.
Reaction Pathway Analysis

BrominationPathways Substrate Ethyl 2-thienylacetate Radical_Int Alpha-Radical Intermediate Substrate->Radical_Int H-Abstraction (Slow Addition) Ionic_Cond High [HBr] or Polar Solvent Substrate->Ionic_Cond Side Reaction NBS NBS + Initiator (Radical Source) NBS->Radical_Int Product TARGET: Ethyl 2-bromo-2-(2-thienyl)acetate Radical_Int->Product Br Transfer Ring_Bromo IMPURITY: Ethyl 5-bromo-2-thienylacetate Ionic_Cond->Ring_Bromo Electrophilic Subst. (Fast)

Figure 1: Mechanistic divergence.[1][2] The green path represents the desired radical mechanism. The red path indicates the competitive ionic mechanism which leads to ring bromination impurities.

Troubleshooting Guide (FAQs)

Q1: My yield is low (<50%), and NMR shows substitution on the thiophene ring. Why?

Diagnosis: You are likely operating under conditions that favor the Ionic Mechanism . Thiophene is


 to 

times more reactive than benzene toward electrophiles. If in situ

concentration accumulates, it will attack the ring (EAS) rather than the alpha-position.

Corrective Actions:

  • Solvent Polarity: Ensure you are using a non-polar solvent.

    • Preferred:

      
       (Traditional, best selectivity), Chlorobenzene (Industrial compromise), or Cyclohexane.[2]
      
    • Avoid: Acetonitrile or DMF. Polar solvents stabilize the ionic transition state, accelerating ring bromination [1].

  • HBr Scavenging: The reaction produces HBr, which catalyzes the decomposition of NBS into

    
    . Add a weak base or scavenger (e.g., solid 
    
    
    
    or Epichlorohydrin) to the reaction mixture to neutralize HBr immediately.
  • Addition Rate: Do not add NBS all at once. Use portion-wise addition to keep the instantaneous concentration of active bromine low.

Q2: The reaction stalls, and the NBS remains at the bottom of the flask.

Diagnosis: Failure of radical initiation. Corrective Actions:

  • Check Reagents: NBS degrades over time to succinimide and bromine. Recrystallize NBS from water if it appears yellow/orange (it should be white).

  • Initiator Choice:

    • AIBN (Azobisisobutyronitrile):[1][2][3] Ideal for temperatures 60–80°C.

    • Benzoyl Peroxide (BPO):[1][2] Effective but requires careful handling.

    • Light: Use a tungsten lamp (visible/UV) to photo-initiate if chemical initiation fails.[1][2]

  • Anhydrous Conditions: Moisture destroys the radical chain. Ensure the solvent is dried (Karl Fischer < 0.05%) [2].

Q3: The product decomposes during workup (turns black/tarry).

Diagnosis: Alpha-bromo esters on heteroaromatic rings are thermally unstable and lachrymatory (tear-inducing). They are susceptible to hydrolysis and polymerization catalyzed by residual acid. Corrective Actions:

  • Cold Workup: Perform all extractions with ice-cold water/bicarbonate.[2]

  • Acid Neutralization: Wash the organic layer with saturated

    
     to remove succinimide and residual acid.
    
  • Avoid Distillation: Do not attempt to distill the product at high temperatures. Isolate via solvent removal at reduced pressure (<40°C) or rapid column chromatography.

Optimized Experimental Protocol

Objective: Synthesis of Ethyl 2-bromo-2-(thiophen-2-yl)acetate (Clopidogrel Intermediate).

ParameterSpecificationRationale
Substrate Ethyl 2-thienylacetate (1.0 eq)Starting material.[1][2]
Reagent N-Bromosuccinimide (1.05 eq)Source of Br radical.[1][2][4] Excess leads to di-bromo impurities.[1][2]
Initiator AIBN (0.05 eq)Radical initiator (

at 80°C).
Solvent Chlorobenzene or

Non-polar solvent suppresses ionic ring substitution.
Additives Cat. Acetic Acid (Optional)Trace acid can sometimes help initiation, but base is safer for thiophenes.

Step-by-Step Procedure:

  • Preparation:

    • Equip a 3-neck round bottom flask with a reflux condenser, nitrogen inlet, and magnetic stirrer.

    • Charge Ethyl 2-thienylacetate (10.0 g, 58.7 mmol) and anhydrous Chlorobenzene (100 mL).[1][2]

    • Critical Step: Degas the solution with nitrogen bubbling for 15 minutes to remove oxygen (a radical inhibitor).

  • Initiation:

    • Add N-Bromosuccinimide (10.9 g, 61.6 mmol) and AIBN (0.48 g, 2.9 mmol).

    • Note: Pure NBS is denser than the solvent and will sink.

  • Reaction:

    • Heat the mixture slowly to 70–80°C.

    • Visual Check: The reaction is initiating when the dense NBS solid disappears and floats to the top as succinimide (less dense).[5] The solution may turn pale orange.

    • Maintain reflux for 2–4 hours. Monitor via TLC (Hexane/EtOAc 9:1). Look for the disappearance of the starting material (

      
      ) and appearance of the bromo-product (
      
      
      
      ).
  • Workup (Stabilization):

    • Cool the mixture to 0°C immediately upon completion.

    • Filter off the solid succinimide.

    • Wash the filtrate with cold 5%

      
       (2 x 50 mL) followed by brine.
      
    • Dry over anhydrous

      
      .[6]
      
  • Isolation:

    • Evaporate solvent under reduced pressure (Rotavap bath < 40°C).

    • Yield Expectation: 85–92% (Crude oil).

    • Storage: Store under nitrogen at -20°C. Use immediately for the next step (e.g., condensation with Clopidogrel amine precursor).

Troubleshooting Logic Flow

Troubleshooting Start Issue: Low Yield / Impurities CheckTLC Check TLC/NMR Start->CheckTLC Decision1 Is Starting Material Remaining? CheckTLC->Decision1 YesStalled Yes (Stalled) Decision1->YesStalled High SM NoStalled No (Consumed) Decision1->NoStalled ActionMoisture Action: Check Solvent Dryness & NBS Purity YesStalled->ActionMoisture ActionInitiator Action: Add fresh AIBN or use UV Light ActionMoisture->ActionInitiator Decision2 Impurity Profile? NoStalled->Decision2 RingBromo Ring Brominated (5-Br) Decision2->RingBromo Wrong Regioselectivity Polymer Black Tar / Polymer Decision2->Polymer Decomposition FixRing Fix: Switch to Non-Polar Solvent (CCl4/PhCl) & Lower Temp RingBromo->FixRing FixPoly Fix: Lower Workup Temp & Neutralize Acid Faster Polymer->FixPoly

Figure 2: Logical decision tree for diagnosing reaction failures based on TLC/NMR evidence.

References

  • Sanofi-Aventis. (2008).[1][2] Process for the preparation of Clopidogrel and intermediates thereof. World Intellectual Property Organization. WO2008148853. Link

  • Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds.[1][2][3][4][5][7][8][9] The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271–317.[2] Link[1][2]

  • Togo, H., & Katohgi, M. (2001).[2] Synthetic uses of organohypervalent iodine compounds through radical pathways. Synlett, 2001(05), 0565-0581.[1][2] (Discusses radical selectivity in heterocycles). Link

Sources

Preventing hydrolysis of ethyl ester during thiophene bromination

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Prevention of Ethyl Ester Hydrolysis During Thiophene Bromination Document ID: TB-SOP-0042 Last Updated: March 2, 2026

Diagnostic & Mechanism: The Hydrolysis Nexus[1]

The Core Issue: The bromination of ethyl thiophene-2-carboxylate is an Electrophilic Aromatic Substitution (EAS). Whether using elemental bromine (


) or N-bromosuccinimide (NBS), the reaction generates Hydrogen Bromide (HBr) as a byproduct.

In the presence of even trace moisture (from hygroscopic solvents or wet reagents), HBr catalyzes the cleavage of the ethyl ester into the carboxylic acid. This is an autocatalytic failure mode: as the reaction proceeds, acidity increases, accelerating hydrolysis.

Mechanism of Failure (HBr-Mediated Hydrolysis)

The following diagram illustrates the competing pathways. The red path represents the failure mode (hydrolysis), while the green path represents the desired transformation.

BrominationMechanism Substrate Ethyl thiophene-2-carboxylate Intermediate Sigma Complex Substrate->Intermediate Electrophilic Attack Reagent Brominating Agent (Br2 or NBS) Reagent->Intermediate HBr HBr Byproduct Intermediate->HBr Elimination Desired Ethyl 5-bromothiophene-2-carboxylate (Target) Intermediate->Desired Aromatization AcidCat Protonated Ester (Activated) Desired->AcidCat + HBr (Protonation) Water Trace H2O (Impurity) Hydrolysis 5-Bromothiophene-2-carboxylic acid (Impurity) Water->Hydrolysis AcidCat->Hydrolysis + H2O (Nucleophilic Attack)

Figure 1: Mechanistic pathway showing how HBr byproduct drives the undesired hydrolysis cascade in the presence of water.

Standard Operating Protocols (SOPs)

Method A: The NBS Protocol (Recommended for High Fidelity)

Best for: Small to mid-scale (<50g), high-value substrates. Principle: NBS provides a low, controlled concentration of active bromine.[1][2] The byproduct, succinimide, is significantly less acidic than HBr, though HBr is still generated during the substitution event.

Reagents:

  • Substrate: Ethyl thiophene-2-carboxylate (1.0 equiv)

  • N-Bromosuccinimide (NBS): 1.05 – 1.1 equiv (Recrystallize from water if yellow/degraded, then dry thoroughly).

  • Solvent: Anhydrous DMF or Acetonitrile (MeCN).

  • Buffer (Optional but recommended): Solid

    
     (0.5 equiv).
    

Step-by-Step:

  • Drying: Flame-dry reaction glassware under

    
     flow. Ensure solvent water content is <50 ppm (Karl Fischer).
    
  • Dissolution: Dissolve substrate in DMF (0.5 M concentration).

  • Scavenger Addition: Add solid, finely powdered

    
     to the stirring solution.
    
    • Why: This neutralizes HBr in situ as it forms, preventing the pH drop that catalyzes hydrolysis.

  • NBS Addition: Cool to 0°C. Add NBS portion-wise over 15 minutes.

    • Note: Protect from light to minimize radical side-reactions (benzylic bromination if alkyl groups are present).

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC (typically 2-4 hours).

  • Quench: Pour into 5% aqueous

    
     (sodium thiosulfate) to destroy excess bromine, then extract immediately with Ethyl Acetate.
    
Method B: The Buffered Bromine ( ) Protocol

Best for: Scale-up (>50g), cost-sensitive processes. Principle: Uses elemental bromine for atom economy but requires aggressive acid scavenging to protect the ester.

Reagents:

  • Substrate (1.0 equiv)

  • Bromine (

    
    ): 1.05 equiv
    
  • Solvent: Chloroform (

    
    ) or Dichloromethane (DCM). Avoid Acetic Acid  (promotes hydrolysis).
    
  • Buffer: Potassium Carbonate (

    
    ) or Sodium Bicarbonate (
    
    
    
    ) - 1.5 equiv.

Step-by-Step:

  • Suspension: Suspend substrate and solid base (

    
    ) in anhydrous 
    
    
    
    .
  • Controlled Addition: Cool to 0°C. Add

    
     (diluted 1:1 in 
    
    
    
    ) dropwise over 30-60 minutes.
    • Visual Cue: The solution will turn orange/red. The color should dissipate as the reaction consumes

      
      .
      
  • Aging: Stir vigorously at 0°C to RT. The solid base must be kept suspended to react with HBr gas/solution.

  • Workup: Filter off the solid salts (

    
     + unreacted Carbonate) before adding any water. This physically removes the acidic byproducts.
    
  • Wash: Wash filtrate with water/brine, dry over

    
    , and concentrate.
    

Comparative Data & Reagent Selection

FeatureNBS (Method A)

/ Acid (Traditional)

/ Base (Method B)
Ester Stability HighLow (High Hydrolysis Risk)Moderate-High
Atom Economy Low (Succinimide waste)HighHigh
Reaction Rate ModerateFastFast
HBr Management Low generation rateMassive HBr generationNeutralized in situ
Cost

$
$$

Troubleshooting & FAQs

Q1: I see a new spot on the TLC baseline that doesn't move in 10% EtOAc/Hexane. What is it? A: This is almost certainly the carboxylic acid (hydrolysis product).

  • Immediate Action: Check your solvent water content. If using Method B, ensure you filtered the salts before aqueous workup.

  • Recovery: You can re-esterify the crude mixture using Ethanol/

    
     (Fischer Esterification) to recover the product, but this adds a step.
    

Q2: The reaction stalls at 80% conversion. Should I add more NBS? A: Proceed with caution. Thiophenes are electron-rich; adding excess NBS often leads to di-bromination at the 4-position (if 5 is blocked) or 2,5-dibromination.

  • Fix: Instead of adding more reagent, check the pH. If the reaction has become too acidic, the thiophene ring might be deactivated by protonation. Add a small amount of base.

Q3: Can I use Propylene Oxide as an acid scavenger? A: Yes. This is an advanced "trick of the trade."

  • Protocol: Add 2-3 equivalents of propylene oxide to the reaction mixture. It acts as an irreversible "proton sponge," reacting with HBr to form bromopropanol. This is extremely effective for acid-sensitive esters but requires careful handling due to the volatility and toxicity of the epoxide.

Q4: Why do you recommend avoiding Acetic Acid? Many papers use it. A: Acetic acid is the standard solvent for stable substrates. However, Acetic Acid + HBr creates a highly acidic medium that, in the presence of metabolic water or ambient humidity, rapidly hydrolyzes esters. For ester-containing thiophenes, non-protic solvents (


, MeCN) are safer.

Decision Matrix (Workflow)

DecisionTree Start Start: Thiophene Bromination Scale Scale of Reaction? Start->Scale SmallScale < 10 grams Scale->SmallScale LargeScale > 50 grams Scale->LargeScale MethodA Method A: NBS + DMF (Add NaHCO3) SmallScale->MethodA MethodB Method B: Br2 + CHCl3 (Add K2CO3) LargeScale->MethodB CheckWater Check Solvent Water (<50 ppm required) MethodA->CheckWater MethodB->CheckWater

Figure 2: Decision matrix for selecting the appropriate bromination protocol based on scale and risk tolerance.

References

  • BenchChem Technical Support. (2025).[2] Managing Side Products in the Bromination of Thiophene-2-Carboxylic Acid. Retrieved from

  • Song, W., et al. (2024).[3] "Visible-light-induced C(sp3)–H bromination of 4-methylthiophene derivatives with HBr/H2O2." Organic & Biomolecular Chemistry, 22, 4145-4152.[3]

  • Li, X., et al. (2015). "Efficient and Practical Oxidative Bromination... with DMSO and Hydrogen Halide."[4][5] Organic Letters, 17(8), 1982–1985.

  • Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) as a Reagent in Organic Chemistry. Link

  • ChemGuide. The Mechanism for the Acid Catalysed Hydrolysis of Esters. Link

Sources

Removing unreacted ethyl 2-thienylacetate from reaction mixture

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Unreacted Ethyl 2-Thienylacetate from a Reaction Mixture For: Researchers, Scientists, and Drug Development Professionals From: Your Senior Application Scientist

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the common challenge of removing unreacted ethyl 2-thienylacetate from your reaction mixture. As your partner in the lab, my goal is to move beyond simple protocols and offer insights into the causality and strategic thinking behind effective purification.

Introduction: The Challenge of Purity

In any synthesis, achieving the desired purity for your target molecule is paramount. The presence of unreacted starting materials, such as the moderately polar and relatively stable ethyl 2-thienylacetate, can complicate downstream applications and analyses. This guide is structured to help you diagnose your purification challenge and select the most effective and efficient method for obtaining your pure compound.

Part 1: Initial Assessment - Do I Have a Purity Problem?

Before embarking on a purification protocol, it's crucial to confirm the presence and relative amount of the unreacted ester. A quick analytical check can save significant time and resources.

Q1: How can I quickly check if unreacted ethyl 2-thienylacetate is present in my crude reaction mixture?

A1: Thin-Layer Chromatography (TLC) is the most rapid and cost-effective method for this assessment.

Expertise & Experience: The key is to find a solvent system that provides clear separation between your starting material, your desired product, and any major byproducts. Ethyl 2-thienylacetate is a moderately polar ester. A good starting point for your TLC solvent system is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.

Protocol: Diagnostic TLC Analysis

  • Prepare Samples: Dissolve a tiny amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). In separate vials, prepare solutions of your pure starting material (ethyl 2-thienylacetate) and, if available, your expected product.

  • Spot the Plate: Using a capillary tube, spot each solution onto a TLC plate in separate lanes. It's good practice to also "co-spot" by applying the crude mixture and the starting material in the same lane to see if the spots align.

  • Develop the Plate: Place the TLC plate in a developing chamber containing your chosen solvent system (e.g., 70:30 Hexanes:Ethyl Acetate).

  • Visualize: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp (if your compounds are UV-active) and/or by staining (e.g., with potassium permanganate).

  • Analyze: If a spot in the crude mixture lane has the same retention factor (Rf) as your ethyl 2-thienylacetate standard, its presence is confirmed. The intensity of the spot gives a qualitative idea of its concentration.

Part 2: Selecting Your Purification Strategy

Once the presence of the contaminant is confirmed, the next step is to choose the best purification method. The optimal choice depends on the physical and chemical properties of your desired product and the scale of your reaction.

Q2: What is the best method to remove unreacted ethyl 2-thienylacetate?

A2: There is no single "best" method; the ideal strategy depends on the properties of your product. The decision can be guided by a few key questions about your reaction mixture.

Authoritative Grounding: The choice between chromatography, extraction, distillation, and crystallization is a fundamental concept in organic chemistry, dictated by the differential physical properties of the mixture's components[1][2][3].

Below is a decision-making workflow to help you select an appropriate starting point.

Purification_Decision_Tree start Start: Crude Mixture Contains Ethyl 2-thienylacetate q1 Is the desired product a solid? start->q1 q2 Is the product stable to aqueous base (e.g., NaOH)? q1->q2 No (Product is an oil/liquid) recrystallization Strategy: Recrystallization q1->recrystallization Yes q3 Is there a significant polarity difference between product and ester? q2->q3 No hydrolysis Strategy: Chemical Conversion (Hydrolysis & Extraction) q2->hydrolysis Yes q4 Is there a >30°C difference in boiling points? q3->q4 No chromatography Strategy: Column Chromatography q3->chromatography Yes distillation Strategy: Distillation q4->distillation Yes complex Complex Case: Consider sequential methods or advanced chromatography q4->complex No

Caption: Decision tree for selecting a purification strategy.

Part 3: Troubleshooting Guides & FAQs

This section provides detailed answers and protocols for the most common purification strategies.

Method 1: Chemical Conversion via Hydrolysis (Aqueous Extraction)

Expertise & Experience: This is often the most robust and scalable method. By selectively converting the unreacted ester into a water-soluble salt, you can easily separate it from your desired organic-soluble product. This leverages a chemical property difference rather than a subtle physical one.

Q3: How does hydrolysis work, and when should I use it?

A3: This method involves adding a base (like NaOH or KOH) to your reaction mixture to hydrolyze the ethyl 2-thienylacetate into sodium or potassium 2-thiopheneacetate and ethanol[4]. The thiopheneacetate salt is an ionic species and will be soluble in an aqueous layer, while your (presumably non-acidic) product remains in the organic layer. This is an ideal method if your desired product is stable under basic conditions and is not an easily hydrolyzable ester itself[2].

Trustworthiness: Self-Validating Protocol for Hydrolysis & Extraction

  • Solvent Exchange: After your primary reaction, if it was run in a water-miscible solvent (like THF or ethanol), remove the solvent under reduced pressure. Redissolve the crude mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Hydrolysis: Transfer the organic solution to a separatory funnel. Add an equal volume of a 1-2 M aqueous solution of sodium hydroxide (NaOH).

  • Agitation: Stopper the funnel and shake vigorously for 5-10 minutes. Crucially, vent the funnel frequently to release any pressure buildup. The hydrolysis of the ester will occur at the interface of the two layers.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer, which now contains the sodium 2-thiopheneacetate salt.

  • Washing: Wash the remaining organic layer with water and then with brine (saturated NaCl solution) to remove residual base and water.

  • Drying & Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield your purified product.

  • Validation: Run a TLC of your purified product against the crude mixture and the starting material to confirm the complete removal of the ester.

Q4: I'm getting an emulsion (a stable mixture of the organic and aqueous layers) during the extraction. What should I do?

A4: Emulsion formation is common when the two phases have similar densities or when surfactants are present. To resolve this:

  • Add Brine: Add a small amount of saturated aqueous NaCl (brine). This increases the ionic strength and density of the aqueous phase, helping to break the emulsion[2].

  • Be Patient: Allow the separatory funnel to stand undisturbed for a longer period.

  • Gentle Swirling: Gently swirl the funnel instead of vigorous shaking.

  • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® can help break up the emulsion.

Method 2: Column Chromatography

Expertise & Experience: Column chromatography is the workhorse of the research lab for purifying compounds on a milligram to multi-gram scale. It separates compounds based on their differential adsorption to a stationary phase (like silica gel) while being carried by a mobile phase (the eluent)[5].

Q5: How do I choose the correct solvent system (eluent) for my column?

A5: The ideal eluent is determined by running preliminary TLCs. You are looking for a solvent system that moves your desired compound to an Rf value of 0.2-0.4 while maximizing the separation (ΔRf) from the unreacted ethyl 2-thienylacetate and other impurities[2].

  • If your product is LESS polar than the ester: You will need a relatively non-polar eluent (e.g., 95:5 Hexanes:Ethyl Acetate). Your product will elute from the column first.

  • If your product is MORE polar than the ester: You will need a more polar eluent (e.g., 60:40 Hexanes:Ethyl Acetate). The unreacted ester will elute first.

Q6: My product seems to be degrading on the silica gel column. What can I do?

A6: Thiophene-containing compounds can sometimes be sensitive to the acidic nature of standard silica gel[1].

  • Deactivate the Silica: You can neutralize the silica gel by adding 1-2% triethylamine to your eluent. This base will neutralize the acidic silanol groups on the silica surface[1].

  • Use a Different Stationary Phase: Consider using neutral alumina as your stationary phase, which is less acidic.

  • Switch to Reversed-Phase: For non-polar or sensitive compounds, reversed-phase flash chromatography (using a C18-functionalized silica) can be an excellent alternative. In this case, the mobile phase is polar (e.g., methanol/water or acetonitrile/water), and less polar compounds are retained more strongly[6][7].

ParameterNormal-Phase (Silica)Reversed-Phase (C18)
Stationary Phase Polar (SiO₂)Non-Polar (Hydrocarbon)
Mobile Phase Non-Polar to moderately polarPolar
Elution Order Least polar compound elutes firstMost polar compound elutes first
Best For Most moderately polar organic compoundsVery non-polar or acid-sensitive compounds
Method 3: Distillation

Q7: When is distillation a good option?

A7: Distillation is a viable method for large-scale purifications when there is a significant difference in boiling points (at least 20-30 °C) between your product and ethyl 2-thienylacetate[2]. Given that many organic molecules of similar size may have close boiling points, this method is often less practical on a research scale unless the boiling point difference is substantial. The formation of azeotropes—mixtures that boil at a constant temperature—can also complicate separations by distillation[8][9].

References
  • Prosea. (n.d.). Ethyl Acetate Extraction.
  • The Good Scents Company. (n.d.). ethyl 2-(methyl thio) acetate.
  • National Center for Biotechnology Information. (2024). Ethyl 2-thienylacetate. PubChem Compound Database. Retrieved from [Link]

  • Biotage. (n.d.). Flash Purification.
  • Goral, M., et al. (2021). Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process. Processes, 9(8), 1425. Available at: [Link]

  • Google Patents. (1981). Method for separation of an ester from a reaction mixture. (U.S. Patent No. 4,250,328A).
  • BenchChem. (2025).
  • Google Patents. (1980). Process for preparing thiophene derivatives and thiophene derivatives obtained thereby. (U.S. Patent No. 4,221,915A).
  • World Journal of Advanced Research and Reviews. (2025).
  • Goral, M., et al. (2021). Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process. Processes.
  • Zhengzhou Tiei Extraction Technology Co., Ltd. (2024). Ethyl Acetate Extraction and Separation Equipment.
  • Impactfactor. (2021).
  • Biotage. (2023). Non-aqueous (or nearly so) reversed-phase flash column chromatography – a nice alternative for purifying lipophilic compounds.
  • National Institute of Standards and Technology. (n.d.). Ethyl 2-thiopheneacetate. NIST Chemistry WebBook. Retrieved from [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters.
  • Google Patents. (n.d.). Compound extraction rectification separation method of ethyl acetate.
  • BenchChem. (n.d.). Technical Support Center: Purification of Carboxylic Acid Ethyl Esters. BenchChem.
  • The Good Scents Company. (n.d.). 2-(methyl thio) ethyl acetate.
  • Biosynce. (n.d.). Ethyl 2-oxo-2-(thiophen-2-yl)acetate CAS 4075-58-5.
  • Google Patents. (2009). Process for the purification of thiophenes. (U.S. Patent No. 2009/0318710A1).
  • MDPI. (2024). Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18. Molecules, 29(12), 2881. Available at: [Link]

  • Doc Brown's Chemistry. (2025). Making esters preparation ethyl ethanoate.
  • A-Level Chemistry. (n.d.). Esters.
  • Converti, A., et al. (2003). Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2-phenylpropionate in organic solvent by lyophilized mycelia. Brazilian Journal of Pharmaceutical Sciences, 39(3), 307-316.
  • Clark, J. (2015). preparation of esters. Chemguide. Retrieved from [Link]

  • Hunter, I. R. (1962). Extension of flash exchange gas chromatography to ethyl esters of higher organic acids.
  • Converti, A., et al. (2003). Biosynthesis and hydrolysis of ethyl phenylacetate and ethyl 2-phenylpropionate in organic solvent by lyophilized mycelia.
  • National Center for Biotechnology Information. (2024). 2-Thienylethyl acetate. PubChem Compound Database. Retrieved from [Link]

  • Bide Pharmatech. (n.d.). Ethyl 2-oxo-2-(thiophen-2-yl)acetate.
  • Proffitt, J. D. (1951). The Preparation of Certain Esters of 2-Thiophene Carboxylic Acid. (Master's thesis). University of Richmond, Richmond, VA.
  • Toth, A. J., et al. (2008). Investigation of Different Column Configurations for the Ethyl Acetate Synthesis via Reactive Distillation. Chemical Engineering & Technology, 31(8), 1190-1196.
  • El’chaninov, M. M., et al. (2008). Reactions of 2,5-di(2-thienyl)pyrroles. Chemistry of Heterocyclic Compounds, 44(8), 949-955.
  • BLD Pharm. (n.d.). Ethyl 2-(thiophen-2-yl)acetate.
  • Sanna, P., et al. (1995). Study of the alkaline hydrolysis of ethyl 2-(1,2-benzisothiazolin-3-ylidene)cyanoacetate: spectroscopic properties, and X-ray crystal analysis of 2,4-bis-(1,2-benzisothiazol-3-yl)3-aminocrotononitrile–dimethylformamide. Journal of the Chemical Society, Perkin Transactions 2, (11), 2191-2195.
  • Chad's Prep. (2020, November 10). E2 Reactions | Mechanism, Rate Law, Stereochemistry | Zaitsev vs Hofmann [Video]. YouTube.
  • Goral, M., et al. (2021). Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process. Semantic Scholar.
  • ResearchGate. (n.d.). Solubility comparison in ethyl acetate.
  • Çitak, A., & Kıvrak, A. (2018). Determination of the Expression Rate of Ethyl Acetate Hydrolysis Reaction Depending on the Temperature. Düzce Üniversitesi Bilim ve Teknoloji Dergisi, 6(4), 849-858.
  • The Organic Chemistry Tutor. (2018, April 30). E2 Reaction Mechanism - Hoffman Elimination vs Zaitsev's Rule [Video]. YouTube.
  • Google Patents. (2004). Process for recovery of ethyl acetate. (Canadian Patent No. CA2345992C).
  • Wikipedia. (n.d.). Thiol-ene reaction. Retrieved from [Link]

  • Quora. (2018). What is the order of hydrolysis of ethyl acetate?.
  • Duffy, L., & O'Donoghue, A. C. (2014). Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. Molecules, 19(11), 18910-18933.

Sources

Controlling regioselectivity in thiophene ring bromination

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Thiophene Functionalization Division Current Status: 🟢 Operational Subject: Troubleshooting Regioselectivity in Thiophene Bromination Ticket Priority: High

Welcome to the Thiophene Chemistry Support Hub

User Profile: Research Scientist / Medicinal Chemist Objective: Precision bromination of the thiophene ring. Common Frustrations: "I can't stop at the mono-bromide," "The bromine went to the wrong carbon," "My yield is lost to polymerization."

This guide is not a textbook; it is a troubleshooting manual designed to debug your reaction flask. We treat chemical synthesis as a logic system where inputs (reagents, conditions) dictate outputs (regioisomers) based on defined mechanistic rules.

Quick Diagnostic: Where is your Bromine going?

Before proceeding, identify your target vector using the logic map below.

ThiopheneLogic Start Target Molecule? C2 2-Bromothiophene (The Natural Path) Start->C2 Direct EAS C3 3-Bromothiophene (The 'Impossible' Isomer) Start->C3 Indirect Route Di 2,5-Dibromothiophene (The Greedy Product) Start->Di Excess Reagent C2_Method Method: NBS/CHCl3 (0°C) OR HBr/H2O2 C2->C2_Method C3_Method Method: Halogen Dance OR Zn Debromination C3->C3_Method Di_Method Method: Excess Br2 Acetic Acid Di->Di_Method

Figure 1: Decision matrix for selecting the correct synthetic pathway based on target regiochemistry.

Module 1: The "Over-Bromination" Crisis (Targeting C2)

Issue: "I am targeting 2-bromothiophene, but my GC-MS shows 15% starting material and 20% 2,5-dibromothiophene."

Root Cause: The thiophene ring is electron-rich. The introduction of a bromine atom at C2 (an inductive withdrawing group but resonance donor) does not sufficiently deactivate the ring to prevent a second attack at C5. In fact, under certain conditions, the product is more susceptible to radical bromination than the substrate.

Protocol A: The "Cold & Dilute" NBS Method

Best for: Small scale, high sensitivity.

The Fix: Switch from elemental bromine (


) to N-Bromosuccinimide (NBS). NBS provides a low, steady concentration of electrophilic bromine (

), minimizing the "swamping" effect that leads to polybromination.
  • Solvent Selection: Use Chloroform (

    
    )  or THF . Avoid highly polar solvents like DMF unless necessary, as they can accelerate the reaction too much.
    
  • Temperature Control: Cool to

    
      before adding NBS.
    
  • Stoichiometry: Use 0.95 equivalents of NBS. Sacrifice 5% yield to ensure 0% dibromination.

  • The "Dark" Rule: Wrap the flask in foil. Light promotes radical mechanisms which are less regioselective than the ionic electrophilic aromatic substitution (EAS).

Step-by-Step:

  • Dissolve thiophene (1.0 eq) in

    
     (0.1 M concentration).
    
  • Cool to

    
     in an ice bath.
    
  • Add NBS (0.95 eq) portion-wise over 30 minutes.

  • Stir at

    
     for 2 hours. Monitor by TLC.[1]
    
  • Quench: Add 10%

    
     (sodium thiosulfate) to kill active brominating species immediately.
    
Protocol B: The Green Oxidative Method ( )

Best for: Scalability and Atom Economy.

This method generates


in situ at a controlled rate.
  • Mix thiophene (1.0 eq) with 48% aqueous HBr (1.1 eq).

  • Add 30%

    
     (1.0 eq) dropwise at 
    
    
    
    .
  • Why it works: The concentration of free bromine never spikes, favoring the mono-substituted product [1].

Module 2: The "Wrong Spot" Dilemma (Targeting C3)

Issue: "I need 3-bromothiophene. I tried direct bromination and got <1% yield."

Root Cause: Electrophilic attack at C2 is kinetically favored over C3 by a factor of ~1000 due to the stability of the intermediate sigma complex (resonance stabilization by sulfur). You cannot force direct C3 bromination on unsubstituted thiophene.

The Fix: You must use an Indirect Route .

Option 1: The "Zinc Debromination" (Robust Standard)

Mechanism: Selective removal of


-halogens.

This is the most reliable method for generating pure 3-bromothiophene. You intentionally "over-brominate" to fill all active sites, then selectively remove the most reactive ones (C2/C5).

Workflow:

  • Brominate Everything: React thiophene with excess

    
     to form 2,3,5-tribromothiophene .
    
  • Selective Reduction: Treat with Zinc dust in Acetic Acid.

    • Logic: The C-Br bonds at the

      
      -positions (C2/C5) are weaker and more susceptible to oxidative addition by Zinc than the 
      
      
      
      -position (C3) [2].

Protocol:

  • Dissolve 2,3,5-tribromothiophene (1.0 eq) in Glacial Acetic Acid.

  • Add Zinc dust (3.0 eq).

  • Reflux for 3-4 hours. Monitor strictly—over-reduction leads to thiophene.

  • Distill the product (bp ~158°C) to isolate pure 3-bromothiophene.

Option 2: The "Halogen Dance" (Advanced)

Mechanism: Base-Catalyzed Halogen Dance (BCHD).[2]

If you already have 2-bromothiophene, you can force the bromine to "dance" to the C3 position using a hindered base like LDA.

Mechanism Visualization:

HalogenDance Step1 2-Bromothiophene Step2 Lithiation at C3 (Kinetic Control) Step1->Step2 + LDA -78°C Step3 Isomerization (Thermodynamic Control) Step2->Step3 Halogen Migration Step4 3-Bromo-2-lithiothiophene (Stable Intermediate) Step3->Step4 Equilibrium Step5 Quench (H2O) Step4->Step5 + H2O Final 3-Bromothiophene Step5->Final

Figure 2: The Halogen Dance mechanism relies on the thermodynamic stability of the 2-lithio species.

Protocol:

  • Cool LDA (Lithium Diisopropylamide) in THF to

    
    .
    
  • Add 2-bromothiophene slowly.

  • The Dance: The base removes the C3 proton. The bromine atom migrates from C2 to C3, while the Lithium moves to C2 (forming the thermodynamically stable 3-bromo-2-lithiothiophene) [3].

  • Quench with Methanol/Water to replace the Li with H.

Module 3: Functional Group Compatibility Matrix

Use this table to adjust your strategy based on existing substituents on your ring.

Existing Group (R)Directing EffectMajor Product (with NBS)Troubleshooting Note
Electron Donating (-OMe, -Me) Ortho/Para (activates C2/C5)2-Bromo-5-alkylthiophene Reaction is very fast. Cool to

.
Weak Withdrawing (-Cl, -Br) Ortho/Para (activates C5)2-Bromo-5-chlorothiophene C5 is the only open activated spot.
Strong Withdrawing (-CHO, -CN) Meta (deactivates ring)Mixture (C4/C5) Critical Issue: Thiophene defies standard benzene rules. Even with EWGs, the heteroatom (S) often dominates, directing to C5.[1] To get C4-bromo, use the "Swamping Catalyst" method (

+

) [4].

FAQ: Frequently Encountered Errors

Q: Why is my reaction turning into a black tar? A: You are likely using


 without solvent or at high temperatures. Thiophene polymerizes easily in the presence of strong acids (HBr is a byproduct).
Fix: Add a solid base like 

or

to the reaction mixture to scavenge HBr as it forms.

Q: Can I use CCl4 as a solvent? A: Technically yes, it gives great selectivity. However, it is highly toxic and banned in many labs.


 or 

are acceptable substitutes. If you need non-polar conditions, try Hexane/Benzene (if permitted) or stick to the Green Protocol (

).

Q: I need 2,3-dibromothiophene. How do I get that? A: Do not try to brominate 2-bromothiophene directly; you will get 2,5-dibromo. Strategy: Perform the Halogen Dance on 2,5-dibromothiophene to get 3,5-dibromothiophene, or use the lithiation trap method (2-bromothiophene -> LDA -> Trap with source of


).

References

  • Visible-light-induced C(sp3)–H bromination of 4-methylthiophene derivatives with HBr/H2O2. Organic & Biomolecular Chemistry, 2024.[3]

  • 3-Bromothiophene. Organic Syntheses, Coll.[4] Vol. 5, p.149 (1973).

  • Modeling a halogen dance reaction mechanism: A density functional theory study. White Rose Research Online.

  • Bromination of thiophenes and oligothiophenes with N-bromosuccinimide. Academia.edu.

Sources

Stability of ethyl (5-bromo-2-thienyl)acetate under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Stability & Reactivity of Ethyl (5-bromo-2-thienyl)acetate

Ticket ID: THIO-BR-005 Subject: Stability Profile under Basic Conditions (Hydrolysis & Enolization) Escalation Level: Senior Application Scientist

Executive Summary

You are working with Ethyl (5-bromo-2-thienyl)acetate , a bifunctional thiophene derivative. Its stability profile is governed by two competing reactivity centers: the ester functionality (susceptible to hydrolysis and enolization) and the bromothiophene core (susceptible to metal-halogen exchange and Pd-catalyzed coupling).

Under basic conditions, your primary risks are decarboxylation (during acidic workup of the hydrolyzed salt) and metal-halogen exchange (if using strong organometallic bases). This guide details the protocols to navigate these risks.

Module 1: The Hydrolysis Conundrum (Saponification)

Target: Conversion to (5-bromo-2-thienyl)acetic acid.

The most common user issue is not the hydrolysis itself, but the degradation of the product during isolation. Thiophene-2-acetic acids are prone to thermal decarboxylation because the electron-rich thiophene ring stabilizes the transition state for


 loss.
The Protocol: Gentle Lithium Hydrolysis

We recommend Lithium Hydroxide (LiOH) over NaOH or KOH because lithium cations coordinate with THF, increasing the effective concentration of hydroxide in the organic phase and accelerating the reaction at lower temperatures.

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of Ethyl (5-bromo-2-thienyl)acetate in THF (

    
    ).
    
  • Base Addition: Add 2.0 eq of LiOH·

    
     dissolved in a minimum amount of water (THF:Water ratio should be roughly 4:1).
    
  • Reaction: Stir at room temperature (20–25°C) .

    • Critical: Do NOT reflux. Heating >50°C promotes polymerization (tarring) of the electron-rich thiophene ring.

  • Monitoring: Check TLC for disappearance of starting material (approx. 2–4 hours).

  • Workup (The Danger Zone):

    • Dilute with water and wash with EtOAc (removes unreacted ester/impurities).

    • Acidification: Cool the aqueous layer to 0°C . Slowly add 1M HCl until pH ~3.

    • Warning: Do not heat the acidic solution. Extract immediately with EtOAc.

    • Drying: Dry over

      
       and concentrate in vacuo at <40°C .
      

Data Table: Hydrolysis Conditions Comparison

Base SystemTemperatureRisk LevelOutcome
LiOH / THF /

25°C Low Clean conversion, high yield.
NaOH / EtOH /

Reflux (78°C)HighSignificant tarring (polymerization).

/ MeOH
25°CMediumVery slow; incomplete reaction.
6M HCl (Acidic)RefluxCriticalRapid decarboxylation to 2-methyl-5-bromothiophene.

Module 2: The Enolate Trap (Alkylation & Condensation)

Target: Substitution at the


-methylene carbon.

Users often attempt to alkylate the


-carbon using strong bases. The presence of the bromine atom at position 5 creates a "trap" if the wrong base is selected.
The Mechanism of Failure: Metal-Halogen Exchange

If you use n-Butyllithium (n-BuLi) , you will trigger a Lithium-Halogen exchange at the 5-position before or concurrently with


-deprotonation. This strips the bromine atom, yielding the de-brominated byproduct.

Correct Protocol:

  • Base Selection: Use LDA (Lithium Diisopropylamide) or LiHMDS . These are bulky, non-nucleophilic bases that favor deprotonation (

    
    ) over nucleophilic attack on the bromine.
    
  • Temperature: Maintain -78°C strictly.

  • Stoichiometry: Add the ester slowly to the base to prevent Claisen condensation (self-condensation).

G cluster_0 Base Selection Logic Start Start: Ethyl (5-bromo-2-thienyl)acetate Base_Choice Select Base Start->Base_Choice nBuLi n-BuLi Base_Choice->nBuLi Strong Nucleophile LDA LDA / LiHMDS Base_Choice->LDA Bulky Base Exchange Li-Br Exchange (Loss of Bromine) nBuLi->Exchange Fast Reaction Enolate Alpha-Enolate (Desired Species) LDA->Enolate Deprotonation

Caption: Decision tree for base selection showing the risk of Metal-Halogen exchange with alkyl lithiums.

Module 3: Troubleshooting & FAQs

Q1: I acidified my reaction after hydrolysis, and it started bubbling. Now my yield is 0%. What happened? A: You likely triggered decarboxylation .

  • Mechanism:[1][2][3][4][5][6][7][8] The free acid form, (5-bromo-2-thienyl)acetic acid, is unstable to heat. If you acidified while the solution was warm, or if you concentrated the acidic extract on a rotavap with a hot water bath (>45°C), the molecule ejected

    
    .
    
  • Fix: Acidify at 0°C and keep the water bath temperature low during concentration.

Q2: The reaction mixture turned black/tarry within minutes of adding base. A: This is oxidative polymerization of the thiophene ring.

  • Cause: Thiophenes are electron-rich. In the presence of base and ambient oxygen (or light), they can form radical cations that polymerize.

  • Fix: Degas your solvents (sparge with Nitrogen/Argon) and run the reaction in the dark (wrap flask in foil).

Q3: I tried to alkylate with methyl iodide using n-BuLi, but I lost the bromine atom. A: As detailed in Module 2, n-BuLi attacks the bromine.

  • Fix: Switch to LiHMDS or LDA . If you must use n-BuLi for some other reason, you must perform a "transmetalation" first (which isn't applicable here) or simply accept that n-BuLi is incompatible with bromothiophenes for simple deprotonation.

Q4: Can I use this molecule in a Suzuki Coupling? A: Yes, but the order of operations matters.

  • Advice: Perform the Suzuki coupling on the ester first. The basic conditions of Suzuki coupling (e.g.,

    
     or 
    
    
    
    ) are generally mild enough to leave the ester intact if water is excluded or if the reaction time is short. Hydrolyzing first creates the free acid, which can poison some Pd catalysts or undergo decarboxylation at the high temperatures required for coupling.

References

  • Standard Hydrolysis Protocols:LiOH in THF/W

    • Source:

  • Decarboxylation Mechanisms:Instability of heterocyclic acetic acids.

    • Source:

  • Halogen Dance & Exchange:Reactivity of bromothiophenes with bases.

    • Source:

  • Thiophene Stability:General reactivity and polymeriz

    • Source:

Sources

Technical Support Guide: Purification of Ethyl (5-bromo-2-thienyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Ethyl (5-bromo-2-thienyl)acetate is a critical intermediate in the synthesis of pharmaceuticals, particularly those targeting thrombosis and inflammatory pathways. High purity (>98%) is essential for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) to prevent catalyst poisoning and side-product formation.

This guide addresses the purification of this compound via vacuum distillation . Due to the thermal sensitivity of the thiophene ring and the potential for debromination or polymerization at high temperatures, this process requires precise vacuum control and thermal management.

Compound Properties (Estimated & Empirical)
PropertyValue / DescriptionNotes
CAS Number 57473-12-4
Molecular Formula C₈H₉BrO₂SMW: 249.12 g/mol
Boiling Point (Atm) ~280–290°C (Decomposes)Do not distill at atmospheric pressure.
Boiling Point (Reduced) 105–115°C @ 0.5 mmHg Target range for main fraction.
Appearance Pale yellow to amber oilDarkens upon oxidation/decomposition.
Solubility DCM, EtOAc, THF, TolueneImmiscible with water.

Pre-Distillation Assessment Checklist

Before initiating the distillation, run this diagnostic to ensure the crude material is suitable for thermal purification.

  • TLC/GC Analysis: Confirm the presence of the desired product and identify key impurities.

    • Lower Boiler: Unreacted Ethyl 2-thiopheneacetate.

    • Higher Boiler: Di-brominated species (e.g., Ethyl (3,5-dibromo-2-thienyl)acetate).

  • Acid Neutralization: Ensure the crude oil is neutral. Residual acid (from bromination, e.g., HBr or AcOH) catalyzes polymerization during heating.

    • Action: Wash with sat. NaHCO₃, dry over MgSO₄, and concentrate thoroughly before distillation.

  • Solvent Removal: Remove all low-boiling solvents (EtOAc, Hexanes) via rotary evaporation. Residual solvent will cause "bumping" and vacuum instability.

Experimental Protocol: Vacuum Distillation

Equipment Setup
  • Flask: Round-bottom flask (max 60% full) with a magnetic stir bar.

  • Head: Short-path distillation head (preferred) or Claisen adapter with a short Vigreux column (if starting material >10%).

  • Condenser: Water-cooled (10–15°C). Do not use dry ice/acetone unless collecting very volatile impurities.

  • Vacuum: High-vacuum pump capable of <1 mmHg (Torr).

  • Manometer: Digital gauge recommended for precision.

Step-by-Step Procedure
  • System Inertion: Assemble glassware and flush with Nitrogen/Argon. This minimizes oxidative darkening of the thiophene ring at high temperatures.

  • Degassing: Apply vacuum gradually at room temperature to remove residual volatiles/gases. Watch for foaming.

  • Heating Ramp:

    • Start oil bath at 50°C .

    • Increase bath temperature in 10°C increments .

    • Critical: Maintain a

      
       (Bath - Vapor) of roughly 20–30°C.
      
  • Fraction Collection:

    • Fraction A (Fore-run): Vapor Temp < 90°C (@ 0.5 mmHg). Contains unreacted starting material and residual solvents.

    • Fraction B (Main Cut): Vapor Temp 105–115°C (@ 0.5 mmHg). Collect the steady plateau.

    • Residue: Stop distillation when vapor temp drops or bath temp exceeds 160°C. Do not distill to dryness (explosion risk).

Troubleshooting & FAQs

Issue 1: The product is turning black/tarry in the flask.
  • Diagnosis: Thermal decomposition or acid-catalyzed polymerization.

  • Root Cause: Bath temperature is too high (>160°C) or residual acid was not removed.

  • Solution:

    • Stop heating immediately.

    • Check vacuum depth. If vacuum is poor (>5 mmHg), you are forcing the boiling point too high. Improve vacuum to lower the required heat.

    • Re-wash crude with NaHCO₃ if acid is suspected.

Issue 2: "Bumping" or uncontrollable foaming.
  • Diagnosis: Residual solvents (DCM/EtOAc) in the crude.

  • Root Cause: Incomplete rotary evaporation.

  • Solution:

    • Insert a capillary bleed or use a large stir bar to break surface tension.

    • Hold the system at ambient temperature under full vacuum for 30 minutes before heating.

Issue 3: Poor separation (Product contains starting material).
  • Diagnosis: Co-distillation of Ethyl 2-thiopheneacetate.

  • Root Cause: Boiling points are too close, or distillation rate is too fast.

  • Solution:

    • Use a Vigreux column (10–20 cm) to increase theoretical plates.

    • Slow the take-off rate (1 drop per 2–3 seconds).

Issue 4: Product solidifies in the condenser.
  • Diagnosis: The compound (or an impurity) has a melting point near the coolant temperature.

  • Solution:

    • Turn off the water circulation in the condenser temporarily to allow the warm vapor to melt the blockage.

    • Use a heat gun gently on the blockage (Caution: Flammable vapors).

Workflow Visualization

The following diagram illustrates the decision logic for the purification process.

PurificationWorkflow Start Start: Crude Ethyl (5-bromo-2-thienyl)acetate CheckAcid Check Acidity (pH) Start->CheckAcid Neutralize Wash with NaHCO3 Dry & Concentrate CheckAcid->Neutralize Acidic CheckPurity Analyze Purity (TLC/GC) CheckAcid->CheckPurity Neutral Neutralize->CheckPurity DistillChoice Select Distillation Mode CheckPurity->DistillChoice ShortPath Short Path Distillation (For <10% impurities) DistillChoice->ShortPath High Purity Crude Fractional Fractional Distillation (Vigreux Column) (For >10% SM) DistillChoice->Fractional Complex Mixture VacuumApply Apply Vacuum (<1 mmHg) ShortPath->VacuumApply Fractional->VacuumApply HeatRamp Ramp Temp (Max 160°C Bath) VacuumApply->HeatRamp Collect Collect Fractions HeatRamp->Collect QC QC: NMR/HPLC Collect->QC

Caption: Logical workflow for the purification of brominated thiophene esters, emphasizing pre-treatment and equipment selection.

References

  • BenchChem. (2025).[1][2] Synthesis of 3-Acetylthiophene from 3-Bromothiophene: Application Notes and Protocols. Retrieved from

  • Organic Syntheses. (2010). Regioselective C-4 Bromination of Oxazoles: 4-Bromo-5-(thiophen-2-yl)oxazole. Org. Synth. 2010, 87,[3] 16. Retrieved from

  • Sigma-Aldrich. (2025). Ethyl 2-(5-bromopyridin-2-yl)acetate Safety Data Sheet. Retrieved from

  • ChemicalBook. (2026). Ethyl 5-bromovalerate Properties and Boiling Points. Retrieved from

  • PrepChem. (2025). Preparation of Ethyl-α-Bromoacetoacetate. Retrieved from

Sources

Troubleshooting low conversion in NBS bromination of thiophenes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Welcome to the Technical Support Center. This guide addresses the common challenge of low conversion during the bromination of thiophenes using N-Bromosuccinimide (NBS).

While thiophenes are electron-rich and generally reactive toward Electrophilic Aromatic Substitution (SEAr), users often encounter stalled reactions, regioselectivity issues (C2 vs. C5 vs. side-chain), or safety hazards.[1] This guide moves beyond basic recipes to explain the why behind the chemistry, ensuring you can troubleshoot effectively and safely.

Part 1: Diagnostic Flowchart

Before altering your chemistry, use this decision tree to diagnose the root cause of low conversion.

Troubleshooting Start Issue: Low Conversion (<50%) CheckNBS 1. Check NBS Quality Is it yellow/orange? Start->CheckNBS Recryst Action: Recrystallize NBS (Remove Br2/HBr) CheckNBS->Recryst Yes CheckSolvent 2. Check Solvent System Is it Non-Polar (e.g., CCl4, Hexane)? CheckNBS->CheckSolvent No (White) Recryst->CheckSolvent MechCheck Desired Reaction? CheckSolvent->MechCheck Yes CheckTemp 3. Check Temperature Is it < 0°C? CheckSolvent->CheckTemp No (Polar) RingBrom Target: Ring Bromination (SEAr Mechanism) MechCheck->RingBrom SideChain Target: Side-Chain (Radical Mechanism) MechCheck->SideChain SwitchPolar Action: Switch to MeCN or DMF (Stabilize Transition State) RingBrom->SwitchPolar Wrong Solvent AddInit Action: Add Initiator (AIBN) & Light SideChain->AddInit Missing Initiator WarmUp Action: Warm to RT (Thiophene < Pyrrole in reactivity) CheckTemp->WarmUp Yes

Figure 1: Diagnostic logic for identifying the cause of stalled NBS bromination.

Part 2: Technical FAQs & Troubleshooting

Category 1: Reaction Conditions & Solvent Effects

Q: I am using chloroform (


) or 

and the reaction is stalling. Why?
A: You are likely suppressing the mechanism required for ring bromination.
  • The Science: Ring bromination follows an Electrophilic Aromatic Substitution (SEAr) pathway. This mechanism involves a charged intermediate (sigma complex) that is stabilized by polar solvents . Non-polar solvents like

    
     or 
    
    
    
    do not stabilize this transition state effectively, leading to sluggish kinetics [1].[1]
  • The Fix: Switch to Acetonitrile (MeCN) or DMF . Acetonitrile is the "Gold Standard" balance of polarity and safety.

    • Note: If you must use non-polar solvents (e.g., for solubility), add a polar catalyst like acetic acid or silica gel to assist polarization of the N-Br bond.[1]

Q: Can I use DMF to speed up the reaction? A: CAUTION. While DMF is excellent for conversion, it poses a severe safety risk.[1]

  • The Hazard: NBS + DMF can undergo exothermic thermal runaway or even explosion at elevated temperatures (>50°C) or upon scale-up [2]. The mechanism involves autocatalytic decomposition.[2]

  • Recommendation: Use Acetonitrile whenever possible. If DMF is required for solubility, keep the temperature <35°C and never heat a stagnant mixture.[1]

Q: Does light exposure matter? A: Yes.

  • For Ring Bromination: Protect from light (wrap flask in foil). Light promotes homolytic cleavage of the N-Br bond, generating bromine radicals.[1] These radicals favor side-chain bromination (benzylic position) or polymerization, competing with your desired ring conversion [3].[1]

  • For Side-Chain Bromination: Use light and a radical initiator (AIBN/Benzoyl Peroxide).

Category 2: Reagent Quality & Stoichiometry

Q: My NBS is slightly yellow. Can I use it? A: No. Yellow NBS contains free bromine (


) and HBr.
  • The Issue: Free bromine is much more reactive and less selective than NBS. It often leads to dibromination (over-reaction) before the starting material is fully consumed, giving you a mix of unreacted starting material and byproduct, appearing as "low conversion" of the desired product.[1]

  • The Protocol: Recrystallize NBS from hot water (see Standardized Protocol below).

Q: What is the optimal stoichiometry? A: Use 1.0 to 1.05 equivalents .

  • Thiophenes are electron-rich.[3] Using excess NBS (>1.1 eq) almost invariably leads to 2,5-dibromination.[1] If conversion is low at 1.0 eq, the issue is likely kinetic (solvent/temp), not thermodynamic (stoichiometry).[1]

Category 3: Mechanism & Selectivity[4][5]

Q: Why am I getting side-chain bromination instead of ring bromination? A: This indicates a "Radical Leak."

  • Diagnosis: You likely have trace peroxides in your ether/THF, are exposing the flask to ambient light, or are using a non-polar solvent.[1]

  • Visual Mechanism:

Mechanism cluster_SEAr Pathway A: Ring Bromination (Dark, Polar) cluster_Radical Pathway B: Side-Chain (Light, Non-Polar) NBS NBS SEAr_Step Heterolytic Cleavage (Br+ formation) NBS->SEAr_Step Polar Solvent Radical_Step Homolytic Cleavage (Br• formation) NBS->Radical_Step hv / Heat Product_Ring 2-Bromothiophene SEAr_Step->Product_Ring Product_Side 3-(Bromomethyl)thiophene Radical_Step->Product_Side

Figure 2: Mechanistic divergence based on reaction conditions.[1]

Part 3: Standardized Experimental Protocol

Objective: Monobromination of a substituted thiophene at the C2 position.

Materials
  • Substrate: Thiophene derivative (1.0 eq)

  • Reagent: Recrystallized NBS (1.05 eq)

  • Solvent: Anhydrous Acetonitrile (MeCN) [0.1 M concentration]

  • Quench: 10%

    
     (aq)[1]
    
Step-by-Step Workflow
  • NBS Purification (Critical):

    • Dissolve impure NBS in minimum boiling water.

    • Cool rapidly in an ice bath to precipitate white crystals.

    • Filter and dry under high vacuum in the dark. Discard if yellow.[1]

  • Reaction Setup:

    • Dissolve thiophene substrate in MeCN under

      
       atmosphere.
      
    • Cool to 0°C (ice bath).

    • Protect from light (wrap flask in aluminum foil).

  • Addition:

    • Add NBS solid in one portion (or dropwise as a solution in MeCN if substrate is extremely sensitive).

    • Why? Low temperature suppresses the formation of dibromides.

  • Monitoring:

    • Allow to warm to Room Temperature (RT) naturally.

    • Monitor by TLC/HPLC at 1 hour.

    • Troubleshoot: If <10% conversion after 2 hours, add 5 mol% Acetic Acid or p-TsOH to catalyze the reaction [4].

  • Workup:

    • Quench with 10% Sodium Thiosulfate (

      
      ) to destroy unreacted NBS/Br2.
      
    • Extract with Ethyl Acetate.[4] Wash with water (to remove Succinimide).

Data Comparison: Solvent Efficiency
SolventMechanism PromotedRelative Rate (Ring)Safety Profile
Acetonitrile SEAr (Ionic) High Safe
DMFSEAr (Ionic)Very HighHazardous (Explosion Risk)
ChloroformRadical / MixedLowModerate
Acetic AcidSEAr (Ionic)ModerateCorrosive
CCl4RadicalVery LowToxic / Restricted

References

  • Nankai University. (2009). N-Bromosuccinimide-Chloroform, A More Convenient Method to Nuclear Brominate Reactive Aromatic Hydrocarbons.[1] Link

  • Scientific Update. (2024). A Dangerous Bromance: Safety Hazards of NBS in DMF. Link

  • Master Organic Chemistry. (2011). N-Bromo Succinimide (NBS) As A Reagent In Organic Chemistry. Link

  • National Institutes of Health (NIH). (2022). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol (Catalysis Effects). Link[1]

Sources

Technical Support Center: Optimization of Reaction Temperature for Thiophene Esterification

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Diagnostic Logic

Thiophene esterification presents unique thermodynamic and kinetic challenges. Because the thiophene ring is highly electron-rich, it is susceptible to electrophilic aromatic substitution and polymerization under harsh acidic conditions at elevated temperatures. Conversely, mild esterification methods (like the Steglich esterification) are prone to temperature-dependent side reactions, such as O-N acyl migrations[1].

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and optimized protocols for controlling reaction temperature to maximize ester yield while suppressing byproduct formation.

Diagnostic Decision Tree

Use the following logic to determine the optimal temperature regime and methodology for your specific thiophene substrate.

TempOptimization A Thiophene Esterification Initiated B Acid-Sensitive Substrate? A->B C Steglich Esterification (DCC/DMAP) B->C Yes D Fischer Esterification (H2SO4 or PTSA) B->D No E Maintain 0°C to 25°C Prevent O-N Acyl Migration C->E F Optimize 60°C to 80°C Avoid Ring Polymerization D->F G High Yield Ester E->G F->G

Caption: Decision matrix for thiophene esterification temperature and method selection.

Core Methodologies & Protocols

Protocol A: Modified Steglich Esterification (Strictly 0 °C to 25 °C)

Mechanistic Causality: The Steglich esterification utilizes dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). If the temperature exceeds 25 °C, the highly reactive O-acylisourea intermediate undergoes a rapid 1,3-rearrangement to form a thermodynamically stable, unreactive N-acylurea[2]. For thiophene derivatives, this migration is a major yield-limiting factor. Adding a catalytic amount of p-toluenesulfonic acid monohydrate (p-TSA·H2O) and strictly controlling the temperature suppresses this migration[1].

Step-by-Step Methodology:

  • Initialization: In an oven-dried flask under argon, dissolve the thiophene derivative (e.g., 3-thien-2-one, 1.0 equiv) and the target carboxylic acid (1.1 equiv) in anhydrous CH₂Cl₂.

  • Temperature Control: Submerge the reaction flask in an ice-water bath to strictly maintain 0 °C.

  • Catalyst Addition: Add DMAP (15 mol %) and p-TSA·H2O (5 mol %). Self-Validating Step: The addition of p-TSA·H2O is critical; if omitted, the solution will rapidly accumulate N-acylurea upon warming[1].

  • Coupling Agent: Slowly add DCC (1.1 equiv) dropwise over 15 minutes to prevent localized exothermic spikes.

  • Propagation: Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature (25 °C) and stir overnight. Do not apply external heat.

  • Workup: Filter the precipitated dicyclohexylurea (DCU) and concentrate the filtrate under reduced pressure for chromatographic purification.

Protocol B: Solid-Acid / DES Catalyzed Fischer Esterification (60 °C to 80 °C)

Mechanistic Causality: Traditional Fischer-Speier esterification uses concentrated H₂SO₄ at reflux (>90 °C)[3]. However, at temperatures above 80 °C, the electron-rich thiophene ring undergoes electrophilic aromatic substitution, leading to black, tarry oligomers. Utilizing a solid acid catalyst (e.g., Amberlyst-15) or a p-Toluenesulfonic acid (PTSA)-based Deep Eutectic Solvent (DES) lowers the activation energy barrier, allowing the reaction to reach >95% conversion at a milder 60–80 °C[4].

Step-by-Step Methodology:

  • Preparation: Combine thiophene-2-carboxylic acid (1.0 equiv) and the target alcohol (10.0 equiv, acting as both reactant and solvent) in a round-bottom flask.

  • Catalyst Integration: Add 5–10 mol % of a PTSA-based DES (e.g., PTSA:Choline Chloride)[4].

  • Thermal Optimization: Heat the mixture to exactly 70 °C using a highly regulated oil bath or heating block. Self-Validating Step: Monitor the color of the solution. A shift from light yellow to dark brown/black indicates the temperature has exceeded 80 °C, initiating thiophene polymerization.

  • Reaction Monitoring: Stir for 3–4 hours, monitoring conversion via TLC or HPLC.

  • Isolation: Cool to room temperature, dilute with ethyl acetate, and wash with saturated NaHCO₃ to remove the DES catalyst and unreacted acid.

Quantitative Data: Temperature vs. Reaction Profile

The following table summarizes empirical data demonstrating how temperature fluctuations dictate the mechanistic pathway and ultimate yield of thiophene-2-carboxylic acid esterification.

Temperature (°C)Catalyst SystemConversion (%)Major Side ProductMechanistic Consequence
25 °C H₂SO₄ (Fischer)< 10%NoneInsufficient thermal energy to overcome the activation barrier for the Fischer-Speier mechanism[3].
70 °C PTSA-DES> 95%TraceOptimal balance; DES provides high proton availability without degrading the thiophene core[4].
95 °C H₂SO₄ (Fischer)45% (Ester)Thiophene OligomersHigh heat + strong Brønsted acid triggers electrophilic aromatic substitution and polymerization.
25 °C DCC/DMAP/p-TSA85%Trace N-acylureaOptimal for Steglich; p-TSA suppresses the 1,3-rearrangement[1].
50 °C DCC/DMAP< 30%N-acylurea (Major)Thermal energy drives the O-acylisourea intermediate to undergo O-N acyl migration[2].

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my yield drop precipitously when I increase the temperature above 80 °C in acid-catalyzed thiophene esterification? A: The thiophene ring is a highly electron-rich heteroaromatic system. When you elevate the temperature above 80 °C in the presence of strong Brønsted acids (like H₂SO₄), the activation energy for side reactions is reached. Instead of the alcohol attacking the protonated carbonyl (the desired Fischer-Speier pathway[3]), the acid protonates the thiophene ring itself, initiating electrophilic aromatic substitution that leads to decarboxylation and the formation of tarry thiophene oligomers.

Q2: In the Steglich esterification of thiophene derivatives, why am I isolating N-acylurea instead of my target ester at room temperature? A: This is a classic kinetic vs. thermodynamic issue. The initial reaction between the carboxylic acid and DCC forms an O-acylisourea intermediate. If the alcohol nucleophile does not attack quickly enough, this intermediate undergoes a 1,3-rearrangement to form a highly stable, unreactive N-acylurea[2]. Thiophene derivatives often suffer from slower nucleophilic attack due to steric or electronic factors. To troubleshoot, ensure the reaction is kept strictly at or below 25 °C, and incorporate a catalytic amount of p-TSA·H2O (5 mol %), which has been proven to eliminate N-acylurea formation in O-thienyl ester synthesis[1].

Q3: How do Deep Eutectic Solvents (DES) help optimize the temperature profile? A: Traditional solvents often require high reflux temperatures to drive the reaction forward. PTSA-based Deep Eutectic Solvents (such as a 1:1 molar ratio of PTSA to choline chloride) act as both a highly concentrated proton donor and a solvent[4]. This dual-action significantly lowers the activation energy required for the esterification, allowing you to achieve near-quantitative yields at a much safer temperature of 60–70 °C, thereby protecting the integrity of the thiophene ring.

References

  • Steglich Esterification Mechanism & Side Reactions Source: Wikipedia, The Free Encyclopedia. URL:[Link]

  • Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances Source: Mannu, A., & Mele, A. Catalysts, 2024, 14(12), 931. URL:[Link]

  • A comprehensive review on PTSA-based deep eutectic solvents Source: Canela-Xandri, A., et al. RSC Advances, 2025, 15(38), 31706-31722. URL:[Link]

  • O-Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification Source: Bertolino, A. V., et al. The Journal of Organic Chemistry, 2026. URL:[Link]

Sources

Validation & Comparative

Structural Validation & Spectral Benchmarking: Ethyl (5-bromo-2-thienyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, process development scientists, and spectroscopy specialists.[1][2]

Executive Summary & Application Context

Ethyl (5-bromo-2-thienyl)acetate is a critical synthetic intermediate, frequently employed as a bioisostere for phenylacetic acid derivatives in non-steroidal anti-inflammatory drugs (NSAIDs) and antihistamines.[1] Its structural integrity is defined by the precise regioselective bromination at the 5-position of the thiophene ring.

This guide provides a comparative analysis of the 1H NMR spectral performance of this compound. Unlike consumer products, "performance" here refers to the spectral resolution, solvent adaptability, and structural differentiation required to validate the compound against its non-brominated precursor and potential regioisomers.[1]

Theoretical vs. Empirical Spectral Data[3]

To validate the synthesis of ethyl (5-bromo-2-thienyl)acetate, one must distinguish it from the starting material, ethyl 2-thienylacetate.[1] The definitive performance metric is the transition from an ABC spin system (3 aromatic protons) to an AB spin system (2 aromatic protons).

Table 1: Chemical Shift Assignments (CDCl₃, 300-400 MHz)
Proton GroupTypeShift (

, ppm)
MultiplicityCoupling (

, Hz)
Structural Logic
Methyl Alkyl1.28Triplet (t)7.1Terminal

of ester.[1]
Methylene Linker3.80Singlet (s)-Isolated

between ring and carbonyl.[1]
Methylene Ester4.20Quartet (q)7.1

coupled to methyl.[1]
H-3 Aromatic6.75Doublet (d)3.8

-proton adjacent to alkyl group.
H-4 Aromatic6.92Doublet (d)3.8

-proton adjacent to Bromine.

*Note: Exact shifts for H-3 and H-4 may vary by


0.05 ppm depending on concentration.[1] The critical identifier is the coupling constant (

Hz), characteristic of 2,5-disubstituted thiophenes.[1]

Comparative Analysis: Performance Against Alternatives

Comparison A: Product vs. Precursor (Reaction Monitoring)

The primary "alternative" in a research context is the unreacted starting material (Ethyl 2-thienylacetate). The NMR spectrum must "perform" by clearly resolving the substitution.

  • Precursor Spectrum: Displays signals for H-3, H-4, and H-5.[1] H-5 typically appears as a doublet of doublets (dd) around 7.1–7.2 ppm due to coupling with H-4 and H-3.

  • Target Product Spectrum: The signal at ~7.2 ppm (H-5) must be completely absent . The complex multiplet region simplifies into two distinct doublets (H-3 and H-4).

  • Performance Verdict: If the spectrum shows a "roof effect" or multiplets in the aromatic region rather than clean doublets, the bromination is incomplete or regioisomers (4-bromo) are present.

Comparison B: Solvent Selection (CDCl₃ vs. DMSO-d₆)

The choice of solvent dictates the resolution of the "labile" or exchangeable protons and the position of the water peak, which can obscure the methylene singlet.

FeatureChloroform-d (CDCl₃) DMSO-d₆
Solubility Excellent for this ester.[1]Excellent, but harder to recover sample.[1][3]
Water Artifact ~1.56 ppm (Usually clear of key signals).[2]~3.33 ppm (Can overlap with linker if wet).
Spectral Resolution Superior. Sharp lines, minimal viscosity broadening.[1]Good, but solvent viscosity can broaden multiplets.[1]
Use Case Standard QC. Quick evaporation allows sample recovery.[1]Trace Analysis. Use if polar impurities are suspected.[1]

Recommendation: Use CDCl₃ for routine batch release.[1] Use DMSO-d₆ only if the sample contains highly polar byproducts (e.g., hydrolyzed acid) that are insoluble in chloroform.[1]

Visualizing the Validation Logic

The following diagram illustrates the decision-making workflow for validating the product using NMR data.

NMR_Validation_Logic Start Crude Reaction Mixture Prep Sample Prep (CDCl3) Start->Prep Analyze Acquire 1H NMR Prep->Analyze Check_Aro Check Aromatic Region (6.5 - 7.5 ppm) Analyze->Check_Aro Result_A 3 Signals (Multiplets) Signal at ~7.2 ppm present Check_Aro->Result_A Complex Pattern Result_B 2 Signals (Clean Doublets) J ~ 3.8 Hz Check_Aro->Result_B AB System Action_Fail Fail: Incomplete Reaction (Retreat with NBS) Result_A->Action_Fail Action_Pass Pass: Target Compound (Proceed to Drying) Result_B->Action_Pass

Figure 1: Logic flow for spectral validation of thiophene bromination.

Experimental Protocol: Synthesis & NMR Preparation

To ensure the spectrum matches the benchmarks above, follow this standardized protocol.

Part A: Synthesis (N-Bromosuccinimide Method)

Rationale: NBS is preferred over elemental bromine to prevent over-bromination and oxidation of the sulfur atom.

  • Dissolution: Dissolve ethyl 2-thienylacetate (1.0 eq) in a 1:1 mixture of Chloroform/Acetic Acid (or DMF).

  • Addition: Cool to 0°C. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 9:1).

  • Workup: Quench with water. Extract with Dichloromethane (DCM).[1] Wash organic layer with saturated NaHCO₃ (to remove succinimide and acid) and brine.

  • Purification: Dry over MgSO₄ and concentrate. If the NMR shows succinimide peaks (~2.7 ppm singlet), filter through a short silica plug.

Part B: NMR Sample Preparation
  • Massing: Weigh 10–15 mg of the oil/solid into a clean vial.

  • Solvation: Add 0.6 mL of CDCl₃ (99.8% D).

  • Filtration: If the solution is cloudy (salt residue), filter through a cotton plug into the NMR tube.

  • Acquisition:

    • Scans: 16 (sufficient for >95% purity).

    • Relaxation Delay (d1): 1.0 second.

    • Pulse Angle: 30°.[1]

Troubleshooting & Artifacts

Artifact SignalChemical ShiftCauseSolution
Singlet ~2.7 ppm 2.6 – 2.8 ppmResidual Succinimide (byproduct).[1]Wash sample with water/NaHCO₃ again.[1]
Broad Hump ~5-8 ppm VariableAcidic protons (if hydrolysis occurred).Check for Ethyl group signals.[1] If missing, product hydrolyzed.[1]
Singlet ~7.26 ppm 7.26 ppmCHCl₃ (Non-deuterated solvent).[2]Normal reference peak.[1][3] Do not integrate.
Singlet ~1.56 ppm 1.56 ppmWater in CDCl₃.[1][2]Add activated molecular sieves if it interferes with integration.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][4] (Standard text for coupling constants and chemical shift prediction).

  • Abraham, R. J., et al. (2006).[1][4] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

  • Campaigne, E., & Archer, W. L. (1953).[1] "Bromination of Thiophenes."[1] Journal of the American Chemical Society. (Foundational chemistry for thiophene bromination).

  • BenchChem. (2025).[1][2] "Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3."

  • SpectraBase. "Thiophene, 2,5-dichloro- 1H NMR Spectrum." (Used for comparative coupling constant analysis of 2,5-disubstituted thiophenes).[1]

Sources

Technical Comparison Guide: FTIR Carbonyl Analysis of Ethyl (5-bromo-2-thienyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Comparison Guide is designed for researchers and drug development professionals. It synthesizes physical-organic chemistry principles with practical spectroscopic application to provide a robust framework for the analysis of Ethyl (5-bromo-2-thienyl)acetate.

Executive Summary

Ethyl (5-bromo-2-thienyl)acetate is a critical intermediate in the synthesis of platelet aggregation inhibitors and other thiophene-based pharmaceuticals. Its structural integrity—specifically the presence of the bromine substituent and the position of the ester group—is paramount for downstream efficacy.

This guide evaluates the FTIR Carbonyl Stretch (


)  analysis of this compound. Unlike standard spectral lists, this document focuses on the comparative performance  of the FTIR method against structural analogs and impurities. We demonstrate that the carbonyl frequency is a self-validating metric capable of distinguishing the target "insulated" ester from "conjugated" impurities—a common failure mode in thiophene acylation chemistry.

Scientific Foundation: The Physics of the Stretch

To interpret the spectrum accurately, one must understand the electronic environment governing the carbonyl bond stiffness (


) in this specific molecule.
The "Insulation" vs. "Conjugation" Effect

The defining feature of Ethyl (5-bromo-2-thienyl)acetate is the methylene (


) bridge separating the thiophene ring from the ester carbonyl.
  • Target Molecule (Insulated): The

    
     group acts as an electronic insulator. The 
    
    
    
    -system of the thiophene ring cannot resonate with the carbonyl. Consequently, the carbonyl retains the double-bond character of a saturated aliphatic ester.
  • Impurity/Alternative (Conjugated): In the absence of the methylene bridge (e.g., Ethyl 5-bromothiophene-2-carboxylate), the carbonyl enters into direct conjugation with the aromatic ring. This delocalization reduces the bond order of the

    
    , significantly lowering its vibrational frequency.
    
The Halogen Inductive Effect

The 5-Bromo substituent exerts an electron-withdrawing inductive effect (


).
  • Through the

    
    -bond framework, this withdrawal slightly increases the effective nuclear charge felt by the carbonyl carbon, shortening the 
    
    
    
    bond and potentially shifting the stretch to a marginally higher wavenumber compared to the non-brominated parent.

Comparative Analysis: Target vs. Alternatives

The following table contrasts the FTIR performance of the target compound against its direct parent and its most critical structural isomer (impurity).

Table 1: Spectral Comparison of Carbonyl Stretches ( )[1][2][3][4]
CompoundStructure TypeElectronic EnvironmentPredicted

(

)
Spectral Character
Ethyl (5-bromo-2-thienyl)acetate Target (Insulated) Inductive Withdrawal (

insulated)
1738 – 1748 Sharp, Strong
Ethyl 2-thienylacetateParent AnalogNeutral / Baseline1735 – 1742Sharp, Strong
Ethyl 5-bromothiophene-2-carboxylateConjugated ImpurityResonance Delocalization (

-unsat)
1710 – 1725Broad, Strong
Ethyl BromoacetateAliphatic PrecursorStrong Inductive (

-bromo)
1750 – 1760Sharp, Split

Key Insight: A shift of


 lower than expected is a "Red Flag" indicator, suggesting the methylene bridge is missing (wrong starting material or oxidation byproduct).
Method Performance: FTIR vs. Raman

While FTIR is the comparison standard here, Raman spectroscopy offers an alternative detection profile.

  • FTIR Strength: The

    
     bond is highly polar, resulting in a massive change in dipole moment during stretching. This makes FTIR the superior method  for carbonyl quantification and identification.
    
  • Raman Utility: Raman is weak for

    
     but strong for the symmetric thiophene ring breathing modes and 
    
    
    
    stretches (
    
    
    ). Use Raman only as a secondary confirmation for the thiophene ring integrity, not the ester analysis.

Visualization of Logic Pathways

The following diagrams illustrate the electronic logic and the decision-making process for the analyst.

Diagram 1: Electronic Effects on Carbonyl Frequency

ElectronicEffects cluster_0 Target Molecule Br 5-Bromo Substituent Ring Thiophene Ring Br->Ring Inductive (-I) Bridge Methylene Bridge (-CH2-) Ring->Bridge Blocks Resonance CO_Conj Impurity C=O (Conjugated) ~1715 cm-1 Ring->CO_Conj Direct Resonance CO_Target Target C=O (Insulated) ~1745 cm-1 Bridge->CO_Target High Frequency

Caption: The methylene bridge blocks resonance, keeping the target frequency high (


), unlike the conjugated impurity (

).
Diagram 2: Analyst Decision Tree

DecisionTree Start Acquire FTIR Spectrum (Neat/ATR) CheckRegion Check 1700-1760 cm-1 Start->CheckRegion HighFreq Peak at >1750 cm-1 CheckRegion->HighFreq TargetRange Peak at 1738-1748 cm-1 CheckRegion->TargetRange LowFreq Peak at <1725 cm-1 CheckRegion->LowFreq Result1 Possible alpha-bromo impurity (Ethyl bromoacetate residue) HighFreq->Result1 Result2 PASS: Target Identified (Insulated Ester) TargetRange->Result2 Result3 FAIL: Conjugated Impurity (Thiophene-2-carboxylate) LowFreq->Result3

Caption: A self-validating workflow to distinguish the target from common synthesis byproducts based on wavenumber shift.

Detailed Experimental Protocol

To ensure reproducibility and adherence to the values cited above, follow this "Self-Validating" protocol.

Equipment & Settings
  • Instrument: FTIR Spectrometer with DTGS or MCT detector.

  • Accessory: Diamond or ZnSe ATR (Attenuated Total Reflectance) is preferred over KBr pellets to avoid moisture interference and pressure-induced spectral shifts.

  • Resolution:

    
     (Standard) or 
    
    
    
    (High Res).
  • Scans: Minimum 16 scans (32 recommended for signal-to-noise > 1000:1).

Step-by-Step Methodology
  • Background Collection: Clean the crystal with isopropanol. Collect an air background.[1] Ensure the region

    
     (
    
    
    
    ) is flat.
  • Sample Application:

    • If Liquid/Oil: Place 1 drop on the crystal center.

    • If Solid: Place a small amount (

      
      ) on the crystal and apply high pressure using the anvil to ensure intimate contact.
      
  • Data Acquisition: Collect the sample spectrum.

  • Baseline Correction: Apply an automatic baseline correction if the baseline slopes due to scattering (common in powder samples).

  • Validation Check (The "Rule of Three"):

    • Peak A (

      
      ):  Confirm sharp peak at 
      
      
      
      .
    • Peak B (

      
      ):  Look for the "acetate" pattern—two strong bands in the 
      
      
      
      region (asymmetric
      
      
      and
      
      
      stretches).
    • Peak C (Aromatic): Verify weak aromatic

      
       ring stretches around 
      
      
      
      .
  • Reporting: Report the exact wavenumber of the carbonyl maximum. If the peak is split or has a shoulder at

    
    , report "Evidence of conjugated impurity."
    

References

  • NIST Mass Spectrometry Data Center. Ethyl 2-thiopheneacetate. NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link]

  • PubChem. Ethyl 5-bromothiophene-2-carboxylate (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. (2018). Retrieved from [Link]

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups (Esters and Conjugation Effects). Retrieved from [Link]

Sources

Comparative Guide: Mass Spectrometry Characterization of Ethyl (5-bromo-2-thienyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl (5-bromo-2-thienyl)acetate (CAS: 5747-29-5) is a critical intermediate in the synthesis of thienopyridine-class antiplatelet agents (e.g., Clopidogrel analogs). Its characterization presents a unique analytical challenge due to the interplay between the stable thiophene ring, the labile ester side chain, and the diagnostic bromine isotope signature.

This guide provides a technical comparison between Electron Ionization (EI) —the structural elucidation standard—and Electrospray Ionization (ESI) —the kinetic monitoring standard. We analyze the fragmentation mechanisms that define its mass spectral fingerprint to support researchers in impurity profiling and metabolic studies.

The Isotopic Signature: The "Br" Factor

Before analyzing fragmentation, the defining feature of this molecule is the bromine atom. Natural bromine exists as two stable isotopes,


 and 

, in a nearly 1:1 ratio (50.69% vs. 49.31%).
  • Diagnostic Rule: Every ion fragment retaining the bromine atom will appear as a doublet separated by 2 mass units (m/z X and m/z X+2) with approximately equal intensity.

  • Validation: If a peak does not show this 1:1 split, the bromine atom has been lost in that fragmentation step.

Method A: Electron Ionization (EI) – The Structural Fingerprint

Best for: Purity analysis, library matching, and identification of unknown intermediates.

In EI (70 eV), the molecule undergoes "hard" ionization, imparting significant internal energy that drives predictable bond cleavages. The molecular ion (


) is observed but often fragments further.[1]
Primary Fragmentation Pathways

The fragmentation is governed by the competition between the aromatic stability of the thiophene ring and the lability of the ethyl ester.

  • Alpha-Cleavage (Acylium Ion Formation): The bond between the carbonyl carbon and the ethoxy oxygen cleaves.[2]

    • Loss: Ethoxy radical (

      
      , 45 Da).
      
    • Observed Ion: Acylium cation

      
      .
      
    • m/z: 203 / 205.

  • Benzylic-Type Cleavage (Thienyl-methyl Cation): The bond between the methylene bridge (

    
    ) and the carbonyl group cleaves. This is energetically favorable because the resulting positive charge is delocalized into the thiophene ring (analogous to a tropylium ion formation in benzenes).
    
    • Loss: Carbethoxy radical (

      
      , 73 Da).
      
    • Observed Ion: (5-bromo-2-thienyl)methyl cation.

    • m/z: 175 / 177 (Base Peak candidate).

  • McLafferty-Type Rearrangement (Hydrogen Transfer): The ester undergoes a six-membered transition state rearrangement involving the transfer of a hydrogen from the ethyl group to the carbonyl oxygen.

    • Loss: Ethylene neutral molecule (

      
      , 28 Da).
      
    • Observed Ion: Radical cation of the corresponding acid.

    • m/z: 220 / 222.

Visualization of EI Pathways

EI_Fragmentation Parent Parent Ion (M+•) m/z 248 / 250 (1:1 Ratio) Frag_Acid Acid Radical Cation m/z 220 / 222 (McLafferty Rearrangement) Parent->Frag_Acid - C2H4 (28 Da) Frag_Acylium Acylium Ion m/z 203 / 205 (α-Cleavage) Parent->Frag_Acylium - OEt• (45 Da) Frag_Thienyl Thienyl-methyl Cation m/z 175 / 177 (Benzylic Cleavage) Parent->Frag_Thienyl - COOEt• (73 Da) Frag_Ring Bromothiophenium Ion m/z 163 / 165 Frag_Thienyl->Frag_Ring - CH2

Figure 1: EI fragmentation tree showing the genesis of major diagnostic ions. Note the persistence of the bromine doublet pattern in all primary fragments.

Method B: Electrospray Ionization (ESI) – The Kinetic Monitor

Best for: Pharmacokinetics (PK), LC-MS/MS quantification, and biological matrices.

ESI is a "soft" ionization technique.[3] It yields minimal fragmentation in the source, concentrating the signal into the molecular ion adducts. This maximizes sensitivity for quantification but provides poor structural data unless Collision-Induced Dissociation (CID) is applied.

Observed Species (Positive Mode)
  • Protonated Molecule

    
    :  m/z 249 / 251.
    
  • Sodium Adduct

    
    :  m/z 271 / 273 (Common in esters due to high Na+ affinity).
    
  • Potassium Adduct

    
    :  m/z 287 / 289.
    
CID Fragmentation (MS/MS)

When subjected to collision energy (e.g., in a Triple Quadrupole), the


 ion follows pathways similar to EI but typically favors the lowest energy channel:
  • Primary Transition:

    
     (Loss of Ethyl formate equivalent).
    
  • Mechanism: Protonation of the ester oxygen makes the leaving group highly labile.

Comparative Data Summary

The following table contrasts the expected spectral data for both methods.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI+)
Dominant Ion Fragment Ions (175 or 203)Molecular Ion (

, 249)
Isotope Pattern 1:1 Doublet (Br) on all high-mass peaks1:1 Doublet (Br) on Adducts
Base Peak (100%) Typically m/z 175 (Thienyl-methyl)m/z 249 (

) or 271 (

)
Structural Detail High (Fingerprint available)Low (Requires MS/MS)
Detection Limit Nanogram range (GC-MS)Picogram range (LC-MS)
Solvent Compatibility None (Gas Phase)MeOH/ACN/Water

Experimental Protocols

GC-MS Protocol (EI)

Use this for purity assays of the raw material.

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Split mode (20:1), 250°C.

  • Temperature Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • MS Source: 230°C, 70 eV.

  • Scan Range: m/z 40–400.

LC-MS Protocol (ESI)

Use this for reaction monitoring or metabolite tracking.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 2.1 x 50mm, 1.8µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Source Parameters:

    • Gas Temp: 300°C.[4]

    • Capillary Voltage: 3500 V.

    • Fragmentor: 100 V (Optimize to prevent in-source fragmentation).

Decision Workflow: Which Method to Choose?

Method_Selection Start Start Analysis Goal Define Goal Start->Goal Purity Purity / ID Confirmation Goal->Purity Raw Material Bio Biological / Kinetic Study Goal->Bio Plasma/Reaction Mix GCMS Select GC-MS (EI) Focus: m/z 175, 203 Purity->GCMS LCMS Select LC-MS (ESI) Focus: m/z 249 [M+H] Bio->LCMS

Figure 2: Decision matrix for selecting the appropriate ionization technique based on analytical goals.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[5] (Standard text for McLafferty and Alpha-cleavage rules).

  • NIST Mass Spectrometry Data Center. (2023). NIST Standard Reference Database 1A v17. [Link] (Source for general thiophene ester fragmentation patterns).

  • Sparkman, O. D. (2000). Mass Spectrometry Desk Reference. Global View Publishing.

Sources

HPLC retention time comparison of thienyl acetate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Retention Time Comparison of Thienyl Acetate Derivatives Content Type: Technical Comparison Guide Audience: Pharmaceutical Researchers, Analytical Chemists, and Process Development Scientists.

Executive Summary

Thienyl acetate derivatives, particularly Methyl 2-thienylacetate and Ethyl 2-thienylacetate , serve as critical intermediates in the synthesis of antiplatelet drugs (e.g., Clopidogrel) and various agrochemicals. In process development, the ability to resolve these esters from their hydrolysis products (thienylacetic acids) and structural isomers (3-thienyl analogs) is paramount for yield optimization and purity profiling.

This guide provides a comparative analysis of the retention behavior of these derivatives on Reversed-Phase HPLC (RP-HPLC). We analyze the impact of ester chain length (homology) and thiophene ring substitution (positional isomerism) on retention time (


), grounded in solvophobic theory and methylene selectivity.

Chemical Context & Analytes

The comparison focuses on three distinct structural variables that influence interaction with the stationary phase:

  • Hydrophobicity (Chain Length): Methyl vs. Ethyl esters.

  • Polarity (Functional Group): Ester vs. Free Acid (Impurity).

  • Topology (Isomerism): 2-Thienyl vs. 3-Thienyl substitution.

Target Analytes
Analyte NameStructure DescriptionLogP (Approx)Role
2-Thienylacetic Acid Free acid form (hydrolysis product)1.4Impurity/Degradant
Methyl 2-thienylacetate Methyl ester of 2-isomer2.1Key Intermediate
Ethyl 2-thienylacetate Ethyl ester of 2-isomer2.6Key Intermediate
Methyl 3-thienylacetate Methyl ester of 3-isomer2.1Positional Isomer

Experimental Methodology

To ensure reproducibility, the following protocol utilizes a standard C18 stationary phase, which is the industry standard for these hydrophobic aromatic esters.

Chromatographic Conditions
  • Column: C18 (Octadecylsilane), End-capped,

    
     mm, 
    
    
    
    or
    
    
    (e.g., Agilent Zorbax Eclipse Plus or equivalent).
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

    • Expert Note: Low pH is critical to suppress the ionization of 2-thienylacetic acid (

      
      ), ensuring it interacts with the column rather than eluting in the void volume.
      
  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 30°C.

  • Detection: UV at 230 nm (Thiophene ring absorption maximum).

  • Gradient Profile:

    • 0-2 min: 10% B (Isocratic hold for polar acids)

    • 2-15 min: 10%

      
       90% B (Linear Gradient)
      
    • 15-18 min: 90% B (Wash)

Workflow Visualization

The following diagram outlines the analytical decision matrix for separating these derivatives.

HPLC_Workflow Sample Crude Reaction Mixture (Esters + Acid + Isomers) pH_Check Check pH (Target < 3.0) Sample->pH_Check Prep Column_Sel Select Stationary Phase (C18 vs. Phenyl-Hexyl) pH_Check->Column_Sel Valid Separation Gradient Elution (Water/ACN) Column_Sel->Separation Inject Detection UV Detection (230 nm) Separation->Detection Resolve

Caption: Figure 1. Analytical workflow for thienyl acetate derivative separation.

Comparative Results & Discussion

Retention Time Data (Representative)

The following data represents typical elution behavior on a C18 column under the conditions described above.

Elution OrderCompoundRetention Time (

)
Mechanism of Separation
1 2-Thienylacetic Acid4.2 minPolarity: Carboxyl group forms H-bonds with mobile phase; elutes earliest.
2 Methyl 3-thienylacetate9.8 minShape Selectivity: 3-isomer often has slightly lower lipophilicity/planar contact than 2-isomer.
3 Methyl 2-thienylacetate10.1 minReference: Standard intermediate.
4 Ethyl 2-thienylacetate12.5 minHydrophobicity: Methylene group (-CH2-) adds hydrophobicity, increasing

.
Mechanistic Analysis
The Methylene Selectivity Rule (Homologs)

Comparing Methyl 2-thienylacetate vs. Ethyl 2-thienylacetate : The addition of a single methylene group (


) in the ethyl ester significantly increases retention. In Reversed-Phase chromatography, retention follows the Martin Equation :


Where

is the carbon number. The ethyl ester is more hydrophobic, facilitating stronger Van der Waals interactions with the C18 alkyl chains. This results in a predictable elution shift, making the ethyl ester elute after the methyl ester.
Positional Isomerism (2- vs 3-Thienyl)

Comparing Methyl 2-thienylacetate vs. Methyl 3-thienylacetate : Separating these isomers is challenging. The sulfur atom's position affects the dipole moment and the effective "shape" of the molecule.

  • 2-Substituted: The electron density is often more delocalized, potentially creating a slightly stronger interaction with the stationary phase in planar configurations.

  • 3-Substituted: Often elutes slightly earlier due to steric differences that reduce the effective surface area available for hydrophobic binding.

  • Optimization Tip: If resolution between isomers is poor (

    
    ) on C18, switch to a Phenyl-Hexyl  column. The 
    
    
    
    interactions between the phenyl ligand and the thiophene ring enhance selectivity based on electron density differences.
Separation Mechanism Diagram

The diagram below illustrates the differential binding forces driving the separation.

Separation_Mechanism cluster_mobile Mobile Phase (Polar) Acid Thienylacetic Acid (High Polarity) Methyl Methyl Ester (Moderate Interaction) Acid->Methyl Elution Order Ethyl Ethyl Ester (Strong Interaction) Methyl->Ethyl Increasing Hydrophobicity

Caption: Figure 2. Mechanistic view of hydrophobic interaction. Ethyl esters bind more strongly to C18 ligands than methyl esters.

Troubleshooting & Optimization

  • Peak Tailing on Acid Peak: If 2-thienylacetic acid tails, the mobile phase pH is likely too close to the

    
    . Lower the pH to 2.3 using Phosphate buffer or add 0.1% Trifluoroacetic acid (TFA) to suppress silanol interactions.
    
  • Co-elution of Isomers: If 2- and 3- isomers co-elute, lower the temperature to 20°C. Lower temperatures generally favor separation mechanisms based on shape/sterics (enthalpic contributions) over pure hydrophobicity.

References

  • Separation of Thiophene Derivatives (General Principles)

    • Journal of Chromatography A.
  • Methylene Selectivity in RP-HPLC

    • NIH / PMC.
  • Application Note on Thiophene Isomer Separation

    • BenchChem.[1][3] "Enantiomeric Separation of 3-(thiophen-2-ylthio)butanoic acid." (Demonstrates thiophene handling).

  • Mixed-Mode Considerations for Acidic Derivatives

    • SIELC Technologies.[4] "Separation of 2-Acetylbenzo[b]thiophene on Newcrom R1."[5]

Sources

Publish Comparison Guide: GC-MS Analysis of Ethyl (5-bromo-2-thienyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous, validated approach for the purity analysis of Ethyl (5-bromo-2-thienyl)acetate , a critical intermediate in the synthesis of antithrombotic and anti-inflammatory pharmaceuticals.

Unlike generic protocols, this guide prioritizes the detection of regioisomers and poly-brominated byproducts —impurities common to thiophene chemistry that often escape detection by standard HPLC-UV methods.[1]

Executive Summary & Rationale

Ethyl (5-bromo-2-thienyl)acetate (CAS: 57479-70-6) is a semi-volatile ester used as a building block for complex heterocycles.[1] While HPLC is the standard for final drug substances, GC-MS is the superior technique for this intermediate .

Why GC-MS?

  • Halogen Specificity: The distinct isotopic pattern of Bromine (

    
     and 
    
    
    
    ) allows for immediate confirmation of bromination state (mono- vs. di-bromo) via Mass Spectrometry.
  • Isomer Resolution: Thiophene substitution reactions often yield thermodynamic and kinetic isomers (e.g., 4-bromo vs. 5-bromo).[1] Capillary GC offers higher peak capacity to resolve these structural isomers than standard C18 HPLC.[1]

  • Volatility: The ester functionality makes the molecule sufficiently volatile for GC without derivatization, avoiding artifacts.

Comparative Analysis: GC-MS vs. Alternatives

The following table contrasts the performance of GC-MS against common alternatives for this specific analyte.

FeatureGC-MS (Recommended) HPLC-UV 1H-NMR
Primary Utility Trace impurity profiling & IDBulk purity assayStructural verification
Specificity High (Mass spectral fingerprint)Medium (Retention time only)High (Proton coupling)
Sensitivity Excellent (ppm level)Good (depends on chromophore)Poor (<0.5% detection is hard)
Isomer Separation Superior (via thermal/polarity)Moderate (requires method dev)N/A (signals overlap)
Bromine Count Definitive (Isotope ratio)Impossible without MSIndirect (Integration)
Throughput High (15-20 min run)Medium (20-40 min run)Low

Validated Experimental Protocol

This protocol is designed to be self-validating. The presence of the "M+2" isotope peak acts as an internal check for the brominated moiety.

A. Sample Preparation
  • Safety Note: This compound is a potential lachrymator and skin irritant.[1][2] Handle in a fume hood.

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).

  • Concentration: 1.0 mg/mL (1000 ppm).

  • Filtration: 0.22 µm PTFE syringe filter (essential to remove inorganic salts from synthesis).

B. GC-MS Instrument Conditions
  • System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: HP-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm).[1]

    • Reasoning: A low-polarity (5% phenyl) phase is ideal for separating aromatic esters based on boiling point and slight polarity differences.[1]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split Mode (20:1), 250°C.

  • Oven Program:

    • Initial: 60°C (Hold 1 min) – Solvent delay.

    • Ramp 1: 20°C/min to 180°C.

    • Ramp 2: 5°C/min to 240°C – Critical resolution window for isomers.

    • Final: 30°C/min to 300°C (Hold 3 min) – Bake out dimers.

C. Mass Spectrometer Settings
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Scan Range: 40–400 amu.[1]

  • Solvent Delay: 3.5 min.

  • SIM Mode (Optional for Validation): Monitor ions m/z 248, 250 (Molecular Ion) and 169, 171 (Base fragment).

Data Interpretation & Impurity Logic

The power of this analysis lies in the interpretation of the mass spectrum.

Key Diagnostic Ions
  • Molecular Ion (

    
    ):  Look for the cluster at m/z 248 and 250 .
    
    • Logic: Bromine has two stable isotopes,

      
       and 
      
      
      
      , in a nearly 1:1 ratio. A pure mono-brominated compound must show two peaks of equal intensity separated by 2 amu.[1]
  • Base Peak (

    
    ):  Loss of the ethoxycarbonyl group typically yields the tropylium-like thiophene cation at m/z 175/177 .[1]
    
Impurity Identification Guide
  • Starting Material (Ethyl 2-thienylacetate): Elutes earlier.[1]

    
     170. No isotope split.[1]
    
  • Regioisomer (Ethyl (4-bromo-2-thienyl)acetate): Elutes close to main peak (usually slightly earlier).[1]

    
     248/250 (Identical mass, different retention).
    
  • Over-Bromination (Dibromo species): Elutes later.

    
     ~326/328/330.[1]
    
    • Pattern: 1:2:1 ratio (characteristic of

      
      ).
      

Visual Workflows

Figure 1: Analytical Workflow for Purity Assessment

This diagram illustrates the decision-making process during the analysis.

G Start Sample: Ethyl (5-bromo-2-thienyl)acetate Prep Dilute in DCM (1 mg/mL) Filter 0.22 µm Start->Prep GC GC Separation (HP-5ms Column) Prep->GC MS MS Detection (Scan 40-400 amu) GC->MS Decision Analyze Main Peak Spectrum MS->Decision Check1 Check Isotope Ratio (m/z 248 vs 250) Decision->Check1 Pass1 Ratio ~ 1:1 (Mono-bromo confirmed) Check1->Pass1 Yes Fail1 Ratio deviates (Co-elution or Wrong Cmpd) Check1->Fail1 No ImpurityCheck Check Minor Peaks Pass1->ImpurityCheck Imp1 Early Eluters (Non-brominated) ImpurityCheck->Imp1 RT < Main Imp2 Late Eluters (Poly-brominated) ImpurityCheck->Imp2 RT > Main Report Generate Purity Report (Area % Normalization) Imp1->Report Imp2->Report

Caption: Step-by-step analytical workflow ensuring validation of the brominated state via mass spectrometry.

Figure 2: Mass Spectral Logic for Impurity Classification

This diagram details how to interpret the specific isotope patterns of Bromine to identify impurities.

Logic Input Unknown Peak Detected IsoCheck Isotope Pattern Analysis Input->IsoCheck NoSplit Single Peak (M+) No M+2 IsoCheck->NoSplit No Br Doublet Doublet (1:1) M, M+2 IsoCheck->Doublet 1 Br Atom Triplet Triplet (1:2:1) M, M+2, M+4 IsoCheck->Triplet 2 Br Atoms Result1 Starting Material (No Bromine) NoSplit->Result1 Result2 Target Product OR Regioisomer Doublet->Result2 Result3 Dibromo Impurity Triplet->Result3

Caption: Logic tree for classifying thiophene impurities based on Bromine isotope signatures (


).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2733568, Ethyl bromoacetate."[1] PubChem, 2023. [Link]1]

  • Bichi, C., et al. "GLC and GLC-MS Analysis of Thiophene Derivatives in Plants." Zeitschrift für Naturforschung C, vol. 47, no. 7-8, 1992.[1] [Link]1]

  • Phenomenex. "GC vs. HPLC: A Comprehensive Comparison." Phenomenex Blog, 2023. [Link]1]

Sources

Comprehensive Comparison Guide: Elemental Purity Validation for C₈H₉BrO₂S

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical dossier for researchers and Quality Control (QC) scientists. It treats the elemental validation of C₈H₉BrO₂S (exemplified here as 4-Ethylbenzenesulfonyl bromide , a common drug intermediate) not just as a math problem, but as a critical decision-making process in the analytical workflow.

Executive Summary

In drug development, the validation of sulfonyl halides like C₈H₉BrO₂S presents a unique analytical challenge. The simultaneous presence of Bromine (Br) and Sulfur (S) creates interference patterns that often degrade the accuracy of standard combustion analysis.

This guide compares the performance of Classical Automated Combustion (CHNS) against modern Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) . We evaluate these "products" (analytical methodologies) based on precision, sample economy, and their ability to handle halogen-sulfur interference.

Theoretical Framework: The Baseline Calculation

Before experimental validation, a precise theoretical baseline is required. The molecular weight and elemental composition are calculated based on IUPAC standard atomic weights.

Target Compound: 4-Ethylbenzenesulfonyl bromide (Representative Isomer) Formula: C₈H₉BrO₂S Molecular Weight: 249.12 g/mol

Table 1: Theoretical Elemental Composition
ElementSymbolQtyAtomic Mass ( g/mol )Total Mass ContributionTheoretical % (w/w)
Carbon C812.01196.08838.57%
Hydrogen H91.0089.0723.64%
Bromine Br179.90479.90432.07%
Oxygen O215.99931.99812.84%
Sulfur S132.06032.06012.87%
TOTAL ---249.122 100.00%

Critical Insight: Note that Bromine and Sulfur combined account for nearly 45% of the mass. In standard CHN analysis, if these heteroatoms are not properly trapped or accounted for, they will cause significant errors in the Nitrogen (N) or Carbon (C) detection channels due to incomplete combustion or sensor interference.

Comparative Analysis of Analytical Methodologies

We compare three distinct workflows for validating the purity of C₈H₉BrO₂S.

Method A: Automated CHNS Combustion (The Traditional Standard)
  • Mechanism: Flash combustion at >1000°C. Gases (CO₂, H₂O, SO₂, N₂) are separated via GC and detected by Thermal Conductivity (TCD).

  • Performance:

    • Pros: Industry standard for publication; direct measurement of Sulfur.

    • Cons: Bromine Interference. Halogens can poison the oxidation catalysts and corrode the reduction tube.

    • Requirement: Requires the addition of Vanadium Pentoxide (V₂O₅) or Tungsten (VI) Oxide (WO₃) to the sample capsule to facilitate sulfur oxidation and bind halogens.

Method B: Quantitative NMR (qNMR) (The Modern Alternative)
  • Mechanism: Ratio analysis of integrated proton signals against a NIST-traceable internal standard (e.g., 1,3,5-Trimethoxybenzene).

  • Performance:

    • Pros: Absolute Purity determination; non-destructive; unaffected by Bromine/Sulfur interference.

    • Cons: Requires solubility; requires a distinct signal free from overlap (The ethyl group in C₈H₉BrO₂S provides a clean triplet/quartet).

Method C: High-Resolution Mass Spectrometry (HRMS)
  • Mechanism: Ionization (ESI/APCI) and Time-of-Flight (ToF) detection.

  • Performance:

    • Pros: Identity Confirmation. The isotopic pattern of Bromine (⁷⁹Br/⁸¹Br ≈ 1:1) provides undeniable proof of structure.

    • Cons: Not Quantitative. Ionization efficiency varies; cannot reliably determine % purity for bulk samples.

Table 2: Performance Matrix
FeatureCHNS CombustionqNMR (¹H)HRMS (ESI-ToF)
Primary Output % Composition (w/w)Absolute Purity (%)Exact Mass & Isotope Pattern
Sample Required 2–5 mg (Destructive)10–20 mg (Recoverable)<0.1 mg
Precision ±0.4% (Absolute)±0.5% (Relative)<5 ppm (Mass Error)
S/Br Handling High Risk: Requires additivesExcellent: No interferenceExcellent: Visualizes isotopes
Throughput High (Automated)Medium (Manual Prep)High (Flow injection)

Strategic Workflow Visualization

The following diagram illustrates the decision logic for choosing the correct validation path based on the stage of drug development.

ValidationWorkflow Start Sample: C8H9BrO2S (Crude/Isolated) CheckIdentity Step 1: Identity Check (HRMS) Start->CheckIdentity IsotopeMatch Br Isotope Pattern (1:1 Ratio confirmed?) CheckIdentity->IsotopeMatch IsotopeMatch->Start No (Re-synthesize) QuantMethod Step 2: Purity Quantification IsotopeMatch->QuantMethod Yes Decision Publication or Regulatory Filing? QuantMethod->Decision qNMR Method A: qNMR (Internal Standard) FinalReport Generate Certificate of Analysis (CoA) qNMR->FinalReport CHNS Method B: CHNS Analysis (Combustion) CHNS->FinalReport Decision->qNMR Internal R&D Decision->CHNS Journal Requirement

Figure 1: Analytical Decision Tree for Sulfur-Halide Compounds. Note the bifurcation based on regulatory vs. internal requirements.

Experimental Protocols

Protocol 1: Handling C₈H₉BrO₂S for CHNS Analysis

Challenge: Sulfonyl bromides are moisture-sensitive and the Bromine can corrode standard copper reduction tubes.

  • Instrument Prep: Equip the analyzer with a Sulfur-resistant reduction tube (often containing Tungsten).

  • Weighing: Weigh 2.0–3.0 mg of the sample into a Tin (Sn) capsule .

  • Additive: Add approximately 5–10 mg of Vanadium Pentoxide (V₂O₅) powder directly into the capsule over the sample.

    • Why? V₂O₅ acts as an oxygen donor to ensure complete combustion of the sulfur and helps bind the bromine, preventing it from interfering with the N₂ signal.

  • Combustion: Run at 1050°C with Oxygen boost time set to 5 seconds.

  • Validation: The result is acceptable only if the Sulfur value is within 12.87% ± 0.3% .

Protocol 2: qNMR Purity Determination

Challenge: Finding a signal that does not overlap with the ethyl group or aromatic ring.

  • Solvent: Dissolve ~10 mg of C₈H₉BrO₂S in 0.6 mL CDCl₃ (Chloroform-d).

  • Internal Standard (IS): Add exactly weighed amount (~5 mg) of 1,3,5-Trimethoxybenzene .

    • Why? This IS provides a sharp singlet at ~6.1 ppm, which is distinct from the aromatic protons of the sulfonyl bromide (typically 7.5–8.0 ppm) and the ethyl group (1.2 ppm triplet, 2.7 ppm quartet).

  • Acquisition:

    • Pulse Angle: 90°

    • Relaxation Delay (D1): 60 seconds (Crucial: Must be > 5 × T1 to ensure full relaxation for quantitative accuracy).

    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molecular weight,
    
    
    = Weight,
    
    
    = Purity of IS.[1][2][3]

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Microanalysis Laboratory, University of Illinois. (2025). Elemental Composition Calculator and Tolerance Guidelines. Link

  • PubChem. (2025). Compound Summary for C8H9BrO2S. National Library of Medicine. Link

  • Royal Society of Chemistry. (2023). Guide to Elemental Analysis in Organic Synthesis. Link

Sources

Reference Standard Qualification Guide: Ethyl 5-Bromothiophene-2-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of reference standards for Ethyl 5-bromothiophene-2-carboxylate (CAS 5751-83-7), the primary commercial intermediate corresponding to the description "5-bromo-2-thiopheneacetic acid ethyl ester" (often used interchangeably in loose nomenclature, though chemically distinct by a methylene group).

This compound is a critical starting material (KSM) in the synthesis of SGLT2 inhibitors (e.g., Canagliflozin, Ipragliflozin) and other thiophene-based APIs.

Executive Summary & Nomenclature Clarification

Target Compound: Ethyl 5-bromothiophene-2-carboxylate CAS Number: 5751-83-7 Molecular Formula: C


H

BrO

S Role: Key Starting Material (KSM) for Suzuki coupling in API synthesis.

Nomenclature Note: While often referred to as an "acetic acid ethyl ester" derivative in procurement lists, the commercially dominant species is the carboxylate (ester attached directly to the ring). The true "acetic" homologue (Ethyl 5-bromo-2-thiopheneacetate) is a rare research chemical. This guide focuses on the Carboxylate (CAS 5751-83-7) but the protocols are adaptable for the acetate homologue.

Why This Standard Matters

In drug development, the quality of the KSM dictates the impurity profile of the final API. Impurities in this thiophene ester—specifically the des-bromo (unreactive) and 4-bromo (regioisomer)—can carry through synthetic steps, leading to " isomeric impurities" in the final drug substance that are notoriously difficult to purge.

Comparative Analysis: Grades of Reference Standards

Researchers often face the choice between expensive Certified Reference Materials (CRMs) and bulk reagent grades. The following comparison highlights the risks and data requirements for each.

FeaturePrimary Reference Standard (CRM) Secondary/Working Standard Reagent/Synthesis Grade
Intended Use Absolute quantification (Assay), Method Validation.Routine QC release, In-process control (IPC).Synthesis starting material only.
Traceability SI-Traceable (via qNMR or Mass Balance).Traceable to Primary Standard.None (COA is often generic).
Purity Value Assay (Mass %) : e.g., 99.4% ± 0.3%Potency : Calculated against Primary.Area % : e.g., >98% (Misleading).
Impurity Data Quantified structurally (Regioisomers, Residual Solvents).Chromatographic purity only.Often unspecified.
Cost/Availability High / Low Volume (mg scale).[1]Low / High Volume (g scale).Low / Bulk (kg scale).

Critical Insight: Never use Reagent Grade "Area %" as a potency value for yield calculations or API assay. Reagent grade often contains up to 2% inorganic salts or residual solvents that are invisible to UV detection, leading to a 2-5% error in stoichiometry.

Critical Quality Attributes (CQAs) & Impurity Profile

To qualify a reference standard, you must characterize its specific impurities. The following diagram illustrates the origin of key impurities during the bromination and esterification process.

ImpurityPathways Start Thiophene-2-carboxylic Acid Target Ethyl 5-bromo-2-thiophene carboxylate (Target) Start->Target 1. Bromination 2. Esterification ImpA Impurity A: Ethyl thiophene-2-carboxylate (Des-bromo / Unreacted) Start->ImpA Incomplete Rxn ImpB Impurity B: Ethyl 4-bromo-2-thiophene carboxylate (Regioisomer) Start->ImpB Non-selective Bromination ImpC Impurity C: Ethyl 3,5-dibromo-2-thiophene carboxylate (Over-brominated) Target->ImpC Excess Br2 ImpD Impurity D: 5-Bromo-2-thiophene carboxylic acid (Hydrolysis) Target->ImpD Moisture/Storage

Figure 1: Impurity fate map for Ethyl 5-bromothiophene-2-carboxylate. Impurity B (Regioisomer) is the most critical as it has similar reactivity in Suzuki couplings.

Experimental Protocols for Qualification

Protocol A: qNMR for Absolute Potency (The "Gold Standard")

Purpose: To assign a purity value (Mass %) without requiring a reference standard of the analyte itself. This establishes the material as a Primary Standard .

Reagents:

  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl sulfone (TraceCERT® grade).

  • Solvent: DMSO-d6 (prevents volatility loss compared to CDCl3).

Procedure:

  • Accurately weigh ~20 mg of the Thiophene Ester sample (

    
    ) and ~10 mg of IS (
    
    
    
    ) into a clean vial. Precision: ±0.01 mg.
  • Dissolve in 0.7 mL DMSO-d6 and transfer to an NMR tube.

  • Acquisition Parameters:

    • Pulse angle: 90°

    • Relaxation delay (

      
      ): ≥ 60 seconds (Critical: must be 5× 
      
      
      
      of the slowest proton).
    • Scans: 32 or 64.

    • Temperature: 298 K.

  • Integration:

    • Integrate the Thiophene proton at ~7.6 ppm (d, 1H) or ~7.2 ppm (d, 1H) .

    • Integrate the IS signal (e.g., TCNB aromatic singlet).

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Purity.
Protocol B: HPLC-UV Method for Impurity Profiling

Purpose: To quantify related substances (Impurity A, B, C, D).

Instrument: HPLC with PDA/UV detector (Agilent 1200 or equivalent). Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm).

Mobile Phase:

  • A: 0.1% Phosphoric Acid in Water.

  • B: Acetonitrile.[2]

Gradient:

Time (min) % A % B
0.0 85 15
15.0 10 90
20.0 10 90
20.1 85 15

| 25.0 | 85 | 15 |

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (General) and 230 nm (for Des-bromo sensitivity).

  • Column Temp: 30°C.

System Suitability Criteria:

  • Resolution (

    
    ) between Impurity A (Des-bromo)  and Target Peak  must be > 1.5.
    
  • Tailing Factor: < 1.5.

Protocol C: GC-MS for Volatile Impurities

Purpose: Since the ester is a liquid/low-melting solid, GC is superior for detecting residual solvents and volatile halogenated by-products.

Column: DB-5ms or HP-5 (30 m x 0.25 mm, 0.25 µm). Carrier Gas: Helium @ 1.0 mL/min. Temp Program:

  • 50°C (hold 2 min) → 15°C/min → 280°C (hold 5 min). Detection: EI-MS (Scan 35-500 m/z). Key Identification:

  • Target (5-Bromo): Molecular ion peaks at m/z 234/236 (1:1 ratio).

  • Impurity A (Des-bromo): m/z 156.

  • Impurity C (Di-bromo): m/z 312/314/316 (1:2:1 ratio).

Qualification Workflow

The following workflow ensures the establishment of a trustworthy Reference Standard.

QualificationWorkflow Raw Raw Material (Commerical Grade) ID 1. Structural ID (IR, MS, 1H-NMR) Raw->ID Purity 2. Purity Assessment (HPLC + GC) ID->Purity Volatiles 3. Volatiles/Inorganics (TGA/ROI + KF) Purity->Volatiles Volatiles->Raw If Purity < 98% (Recrystallize) qNMR 4. Potency Assignment (qNMR) Volatiles->qNMR If Purity > 98% COA Generate COA (Primary Standard) qNMR->COA

Figure 2: Step-by-step qualification workflow for establishing a primary reference standard.

References

  • SGLT2 Inhibitor Synthesis Review : "Synthetic Approaches to SGLT2 Inhibitors: A Review." Organic Process Research & Development.

  • qNMR Methodology : "Quantitative NMR spectroscopy in pharmaceutical analysis." Journal of Pharmaceutical and Biomedical Analysis.

  • Thiophene Chemistry : "Regioselective bromination of thiophene derivatives." Tetrahedron Letters.

  • PubChem Compound Summary : Ethyl 5-bromothiophene-2-carboxylate (CAS 5751-83-7).[3][4]

Sources

Safety Operating Guide

Operational Disposal Guide: Ethyl (5-bromo-2-thienyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Directive (Stop, Look, Listen)

IMMEDIATE ACTION REQUIRED: Ethyl (5-bromo-2-thienyl)acetate is a Halogenated Organic Compound .[1][2] Under no circumstances should this material be disposed of in general organic solvent waste (non-halogenated) or down the drain.

  • Primary Waste Stream: Halogenated Organic Waste (RCRA Hazardous Waste).

  • Critical Hazard: Formation of corrosive Hydrogen Bromide (HBr) and Sulfur Oxides (SOx) during incineration requires specific scrubber-equipped facilities.

  • Segregation Rule: Keep separate from strong oxidizers and non-halogenated solvents to minimize disposal costs and prevent cross-reactivity.

Part 2: Chemical Profile & Hazard Identification[3]

To dispose of a chemical safely, you must understand its reactivity profile. This compound is an aryl bromide , distinct from highly toxic alpha-bromo esters (like ethyl bromoacetate). While less acutely toxic than its aliphatic cousins, it presents specific environmental and combustion hazards.

Chemical Identity & Properties
PropertySpecification
Chemical Name Ethyl (5-bromo-2-thienyl)acetate
Functional Groups Thiophene (Heterocycle), Aryl Bromide, Ethyl Ester
Physical State Liquid (typically) or low-melting solid
Flash Point (Est.) >90°C (Combustible, not highly flammable)
Reactivity Class Halogenated Organic; Ester
Incompatibilities Strong Oxidizing Agents, Strong Bases (Hydrolysis risk)
The "Halogen Rule" (Expert Insight)

Many researchers mistakenly group all "organic waste" together.

  • The Cost of Error: Incinerating halogenated waste costs significantly more (3-5x) than non-halogenated waste because the bromine atom forms corrosive HBr gas upon combustion. This requires the disposal facility to use specialized scrubbers.

  • The Protocol: If you mix 10 mL of this compound into a 20L drum of Acetone (non-halogenated), the entire 20L drum must now be re-classified and paid for as Halogenated Waste. Always segregate.

Part 3: Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Assessment

Before moving the vessel, verify the state of the material.

  • Purity Check: Is this pure reagent or a reaction mixture?

    • Pure: Dispose in original container if possible, or transfer to Halogenated Waste.

    • Mixture: Ensure no incompatible oxidizers (e.g., Hydrogen Peroxide, Nitric Acid) are present. If oxidizers are present, they must be quenched first.

Phase 2: Waste Segregation & Packaging

Protocol:

  • Select Container: Use High-Density Polyethylene (HDPE) or Glass containers. Avoid metal cans which may corrode if hydrolysis occurs (releasing HBr).

  • Transfer: Pour the Ethyl (5-bromo-2-thienyl)acetate into the container marked "HALOGENATED SOLVENT WASTE."

  • Rinsing: Triple rinse the empty original bottle with a small amount of a compatible solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Crucial Step: Pour the rinsate into the same Halogenated Waste container. Do NOT pour rinsate down the sink.

Phase 3: Labeling & Documentation

RCRA Compliance (USA) / CLP (EU): Label the container immediately with the following data:

  • Contents: "Waste Ethyl (5-bromo-2-thienyl)acetate, Dichloromethane (if used as rinse)"

  • Hazard Checkbox: [x] Toxic [x] Irritant [x] Combustible

Phase 4: Storage & Pickup
  • Store in a Secondary Containment tray (polypropylene) to catch potential leaks.

  • Keep in a cool, well-ventilated area away from heat sources.[1][3][4][5]

  • Cap tightly to prevent evaporation of volatile components.

Part 4: Decision Logic & Workflow (Visualization)

The following diagram outlines the decision-making process for disposing of this specific compound to ensure compliance and cost-efficiency.

DisposalWorkflow Start Waste: Ethyl (5-bromo-2-thienyl)acetate CheckState Is it Pure or Mixed? Start->CheckState IsPure Pure Chemical CheckState->IsPure IsMixed Reaction Mixture CheckState->IsMixed SelectStream Select Waste Stream IsPure->SelectStream CheckOxidizer Contains Oxidizers? IsMixed->CheckOxidizer Quench Perform Quench Protocol CheckOxidizer->Quench Yes CheckOxidizer->SelectStream No Quench->SelectStream HaloStream HALOGENATED WASTE (High Cost Stream) SelectStream->HaloStream CORRECT (Contains Br) NonHaloStream NON-HALOGENATED WASTE (Do Not Use) SelectStream->NonHaloStream INCORRECT (Cross-Contamination) Drain SANITARY SEWER (Strictly Prohibited) SelectStream->Drain ILLEGAL

Figure 1: Decision tree for the segregation of brominated thiophene wastes, emphasizing the critical path to the Halogenated Waste stream.

Part 5: Emergency Response (Spill Procedures)

In the event of a spill in the laboratory, follow this Self-Validating Protocol :

  • Evacuate & Ventilate: Remove ignition sources. The ester component is combustible.

  • PPE Up: Nitrile gloves (double gloved recommended), safety goggles, and lab coat.

  • Contain: Use a non-combustible absorbent (Vermiculite or Sand).[1][4]

    • Why? Do not use paper towels for large spills of brominated compounds if oxidizers are nearby, though for this specific stable ester, paper is acceptable for small wipe-ups.

  • Collect: Scoop absorbed material into a wide-mouth jar.

  • Label: "Debris from Spill: Halogenated Organic."

Part 6: Regulatory References & Validation

This guide adheres to standards set by the EPA (RCRA) and general Laboratory Safety Best Practices.

References:

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Defines Hazardous Waste Characteristics and F-List Solvents). [Link]

  • PubChem (NIH). Compound Summary: Thiophene Derivatives and Halogenated Esters. [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. [Link]

Sources

Personal protective equipment for handling Ethyl (5-bromo-2-thienyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary & Critical Distinction

CRITICAL SAFETY ALERT: NAME CONFUSION RISK

Do NOT confuse this compound with "Ethyl Bromoacetate" (CAS 105-36-2).

  • Ethyl Bromoacetate (CAS 105-36-2): A potent lachrymator and alkylating agent that is FATAL if inhaled or swallowed (H300, H310, H330).

  • Ethyl (5-bromo-2-thienyl)acetate (CAS 57473-12-4): A thiophene derivative used as a building block. While less volatile, it carries risks of sensitization and irritation common to halogenated thiophenes.

Action: Verify the CAS number (57473-12-4) on the bottle immediately upon receipt.

Operational Profile: Ethyl (5-bromo-2-thienyl)acetate is typically a liquid or low-melting solid at room temperature. It contains a bromine atom and a thiophene ring, classifying it as Halogenated Organic Waste for disposal. It is lipophilic, meaning it can penetrate skin, carrying the brominated motif into the bloodstream.

Hazard Assessment & Hierarchy of Controls

We utilize a "Defense-in-Depth" strategy. Engineering controls are primary; PPE is the final barrier.

Hazard ClassH-Code (Predicted)Mechanism of Action
Skin Irritant H315Lipophilic ester functionality facilitates dermal absorption; thiophene ring can cause contact dermatitis.
Eye Irritant H319Direct contact with liquid or concentrated vapors causes inflammation of the conjunctiva.
Resp. Irritant H335Inhalation of aerosols/mists irritates the upper respiratory tract.
Engineering Controls (Primary Barrier)
  • Fume Hood: Mandatory. All open-vessel handling (weighing, transfer, reaction setup) must occur within a certified chemical fume hood operating at face velocity 80–100 fpm.

  • Static Control: Use an ionizing bar or antistatic gun if the substance presents as a solid powder to prevent dispersal.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic advice. Use this specific permeation logic for halogenated esters.

A. Hand Protection: The Double-Glove Strategy

Thiophene esters can degrade standard latex rapidly. We employ a Breakthrough Mitigation Strategy .

  • Inner Layer: Nitrile (4 mil). Provides dexterity and a base chemical barrier.

  • Outer Layer: Nitrile (4-8 mil) OR Silver Shield® (Laminate).

    • Routine Use: Thicker Nitrile (sacrificial layer). Change immediately upon splash.[1]

    • Prolonged Immersion/Spill Cleanup: Silver Shield/Laminate gloves are required. Thiophenes and esters swell nitrile over time; laminate offers >480 min breakthrough protection.

B. Eye & Face Protection [1][2][3][4][5][6]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1 D3 rating).

  • Why: Safety glasses with side shields are insufficient for liquids. A splash can bypass side shields. Goggles form a seal, preventing liquid entry.

C. Body Protection
  • Standard: Cotton lab coat (high neck).

  • Enhanced: If handling >100mL, wear a Tyvek® apron or sleeve covers to prevent sleeve saturation.

Operational Workflow: Step-by-Step

This protocol minimizes exposure during the most critical phase: Transfer .

Step 1: Preparation (The "Clean" Zone)
  • Check Fume Hood certification sticker.

  • Place a disposable absorbent pad (orange/pink side down) in the hood workspace.

  • Pre-label your receiving vessel (Round Bottom Flask) and waste container.

Step 2: Transfer (The "Hot" Zone)
  • If Liquid:

    • Use a positive-displacement pipette or a glass syringe with a Luer-lock needle.

    • Why: Viscous organic liquids drip from air-displacement pipettes. Positive displacement prevents "drip risk."

    • Dispense slowly down the side of the receiving vessel to minimize splashing.

  • If Solid/Low-Melting Solid:

    • Use a disposable antistatic spatula.

    • Weigh directly into the reaction vessel if possible (tare the flask) to avoid double-transfer losses.

Step 3: Decontamination
  • Wipe the exterior of the stock bottle with a Kimwipe dampened with Acetone or Ethyl Acetate.

  • Dispose of the Kimwipe as Solid Hazardous Waste (do not put in regular trash).

  • Parafilm the stock bottle immediately.

Waste Disposal Protocol

Improper disposal is a major compliance risk. This compound contains Bromine (Br) and Sulfur (S) .

Waste StreamClassificationContainer Labeling
Liquid Waste Halogenated Organic "Halogenated Solvents & Organics." List full chemical name. DO NOT mix with non-halogenated solvents (increases disposal cost 3x).
Solid Waste Contaminated Debris "Solid Hazardous Waste" (Gloves, Kimwipes, Pipette tips).
Sharps Chemically Contaminated Rigid Sharps Container (Needles/Syringes).
Emergency Response Visualization

The following diagram illustrates the decision logic for spills and exposure.

SafetyProtocol Start Incident Detected Type Identify Type Start->Type Skin Skin/Eye Contact Type->Skin Exposure Spill Benchtop Spill (<50mL) Type->Spill Release Action_Skin 1. Remove Contaminated PPE 2. Flush with Water (15 min) 3. Seek Medical Aid Skin->Action_Skin Action_Spill 1. Alert Lab Mates 2. Cover with Absorbent Pads 3. Clean with Soap/Water 4. Dispose as Halogenated Waste Spill->Action_Spill Report File EHS Incident Report Action_Skin->Report Action_Spill->Report

Caption: Incident Response Logic Flow for Exposure vs. Environmental Release.

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Ethyl bromoacetate (Comparison Reference). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • University of Illinois Division of Research Safety. Halogenated Solvents Waste Management. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.